Irosustat
Description
This compound is steroid sulfatase inhibitor BN 83495 selectively binds to and inhibits steroid sulfatase (STS), which may inhibit the production of locally active estrogens and so inhibit estrogen-dependent cell growth in tumor cells, such as those of the breast, ovary, and endometrium. STS is a cytoplasmic enzyme responsible for the conversion of circulating inactive estrone sulfate and estradiol sulfate to biologically active unconjugated estrone and estradiol, respectively.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Antineoplastic Agents, Hormonal; a tricyclic sulfamate ester; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLPMJSGSBLWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183059 | |
| Record name | Irosustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288628-05-7 | |
| Record name | 6,7,8,9,10,11-Hexahydro-6-oxobenzo[b]cyclohepta[d]pyran-3-yl sulfamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288628-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irosustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288628057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irosustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Irosustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IROSUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366037O6O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the STX64 (Irosustat) Steroid Sulfatase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the steroid sulfatase (STS) pathway and its inhibition by STX64, also known as Irosustat. STX64 is a first-in-class, irreversible, non-steroidal inhibitor of STS, an enzyme pivotal in the formation of biologically active steroid hormones. This document details the mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core pathways and workflows.
The Steroid Sulfatase Pathway: A Key Source of Active Estrogens
In hormone-dependent tissues, particularly in postmenopausal women, the in-situ production of estrogens is a critical driver of cancer cell growth. Two primary pathways contribute to this local synthesis: the aromatase pathway and the sulfatase pathway.[1][2] The sulfatase pathway relies on the enzyme steroid sulfatase (STS), which is widely distributed throughout the body and found in the endoplasmic reticulum.[3]
STS catalyzes the hydrolysis of inactive, sulfated steroid precursors that are abundant in circulation into their biologically active forms.[3][4][5] Key conversions include:
-
Estrone Sulfate (E1S) to Estrone (E1)
-
Dehydroepiandrosterone Sulfate (DHEAS) to Dehydroepiandrosterone (DHEA)
Once hydrolyzed, these active steroids can be further converted. Estrone (E1) can be reduced to the potent estrogen, 17β-estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] DHEA can be metabolized to androstenediol and androstenedione, which are precursors for both potent estrogens and androgens.[6] In many breast tumors, the activity of STS is significantly higher than that of aromatase, suggesting the sulfatase pathway may be a predominant source of intratumoral estrogens.[2][7]
STX64 (this compound): Mechanism of Irreversible Inhibition
STX64 is a tricyclic coumarin-based sulfamate ester designed to be a potent, irreversible inhibitor of the STS enzyme.[2][8][9][10] Its mechanism of action is based on the aryl sulfamate pharmacophore, which is critical for its potent and irreversible inhibition.[9]
The process of inhibition is as follows:
-
STX64 enters the active site of the STS enzyme.
-
The enzyme's catalytic machinery, which normally hydrolyzes the sulfate group from its natural steroid substrates, instead attacks the sulfamate group of STX64.
-
This interaction leads to the transfer of the sulfamoyl group to a key formylglycine residue in the enzyme's active site.[11][12]
-
This covalent modification results in the irreversible inactivation of the enzyme, thereby blocking the conversion of E1S and DHEAS and drastically reducing the pool of active steroids available to stimulate hormone receptor-positive cells.
The inhibition of STS by STX64 represents a novel therapeutic strategy for hormone-dependent diseases, particularly breast cancer, by cutting off a key supply of growth-stimulatory estrogens.[6]
Quantitative Data Summary
The efficacy of STX64 has been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.
Table 1: In Vitro Potency of STX64 and its Derivatives
| Compound | Cell Line / Preparation | IC50 Value (nM) | Reference |
| STX64 (this compound) | General STS | 8 | [8] |
| STX64 (this compound) | MCF-7 cells | 0.2 | [8] |
| STX64 Derivatives | JEG-3 cells | 0.015 - 0.025 | [11][12] |
Table 2: Pharmacodynamic & Clinical Efficacy of STX64 (this compound)
| Parameter | Sample Type | Result | Dosing | Reference |
| STS Activity Inhibition | Peripheral Blood Lymphocytes | 98% (median) | 5 or 20 mg/day | [2] |
| STS Activity Inhibition | Breast Tumor Tissue | 99% (median) | 5 or 20 mg/day | [2] |
| Serum Estrone | Postmenopausal Women | ↓ 76% | 5 mg/day for 5 days | [9] |
| Serum Estradiol | Postmenopausal Women | ↓ 39% | 5 mg/day for 5 days | [9] |
| Serum DHEA | Postmenopausal Women | ↓ 41% | 5 mg/day for 5 days | [9] |
| Serum Androstenediol | Postmenopausal Women | ↓ 70% | 5 mg/day for 5 days | [9] |
| Serum Androstenedione | Postmenopausal Women | ↓ 62% | 5 mg/day for 5 days | [9] |
| Serum Testosterone | Postmenopausal Women | ↓ 30% | 5 mg/day for 5 days | [9] |
Table 3: Pharmacokinetic Properties of STX64 (this compound)
| Parameter | Value | Population | Reference |
| Elimination Half-life | ~24 hours | Postmenopausal Women | [9][13] |
| Disposition | Non-linear | Postmenopausal Women | |
| Bioavailability | Decreases with increasing dose | Postmenopausal Women | |
| Sequestration | High affinity for red blood cells | In vivo |
Experimental Protocols
Accurate assessment of STS activity and the impact of its inhibitors requires robust and validated experimental methods. This section details the core protocols used in the evaluation of STX64.
In Vitro STS Activity Assay (Colorimetric Method)
This protocol is based on commercially available kits for the determination of sulfatase activity in cell lysates or tissue homogenates. The assay measures the hydrolysis of a non-steroidal substrate to 4-nitrocatechol, which is detected at 515 nm.[3][14]
Methodology:
-
Sample Preparation:
-
Homogenize cells (e.g., 2 x 10^6 cells/mL) or tissue (e.g., 50 mg/mL) in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the total protein concentration of the lysate for normalization.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-Nitrocatechol Standard (e.g., 0 to 50 nmol/well) in Sulfatase Assay Buffer.
-
-
Reaction Setup (96-well plate):
-
Add 1-10 µL of sample lysate to designated wells. For inhibitor studies, pre-incubate the lysate with various concentrations of STX64.
-
Prepare a sample background control well for each sample (containing lysate but a reaction mix without substrate).
-
Add a positive control (recombinant STS enzyme) and a negative control (buffer only).
-
Adjust the volume in all wells to 10 µL with water.
-
-
Reaction Initiation and Incubation:
-
Prepare a Reaction Mix containing Sulfatase Assay Buffer and Sulfatase Substrate.
-
Add 90 µL of the Reaction Mix to each well (except standards and background controls). Add a background reaction mix (without substrate) to background control wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Add 100 µL of Stop/Developing Solution to all wells.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Calculation:
-
Subtract the background control reading from the sample reading.
-
Calculate the sulfatase activity based on the standard curve and normalize to the protein concentration (e.g., in nmol/min/mg or U/mg).
-
Quantification of Serum Steroids by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate, specific, and high-throughput measurement of multiple steroid hormones in serum.[15]
Methodology:
-
Sample Preparation:
-
To 100-500 µL of serum sample, calibrator, or quality control, add a working solution of stable isotope-labeled internal standards for each analyte to be measured.
-
-
Steroid Extraction:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto an Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) system.
-
Separate the individual steroids using a C18 column and a gradient elution with a mobile phase (e.g., water/methanol with ammonium acetate and formic acid).[15] The run time is typically 5-8 minutes.[4][16]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each steroid and its corresponding internal standard, a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly specific transition is monitored for quantification.[15]
-
-
Data Analysis:
-
Generate a calibration curve for each steroid by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of each steroid in the unknown samples from the calibration curve.
-
Phase I Clinical Trial Protocol for an STS Inhibitor
This workflow is based on the first-in-human study of STX64 in postmenopausal women with breast cancer.[2]
Methodology:
-
Patient Recruitment:
-
Enroll eligible patients (e.g., postmenopausal women with hormone receptor-positive metastatic breast cancer).
-
Obtain informed consent.
-
-
Baseline Assessment (Day 0):
-
Collect blood samples for baseline serum steroid profile (e.g., E1, E2, DHEA, DHEAS) and baseline STS activity in peripheral blood lymphocytes (PBLs).
-
Obtain a tumor biopsy for baseline STS activity measurement in tumor tissue.
-
-
Dosing Regimen:
-
Administer an initial oral dose of the STS inhibitor (e.g., STX64 at 5 mg or 20 mg).
-
Follow a cyclic dosing schedule, for example: daily dosing for 5 days followed by a 9-day washout period, repeated for several cycles.[2]
-
-
Pharmacodynamic Monitoring:
-
Collect blood samples at multiple time points throughout the treatment cycles to measure:
-
STS activity in PBLs to confirm target engagement.
-
Serum concentrations of steroid hormones to assess the biological effect of STS inhibition.
-
-
-
Efficacy and Safety Assessment:
-
At the end of the initial dosing period (e.g., after the first 5-day cycle), obtain a second tumor biopsy to measure STS activity inhibition within the tumor tissue.
-
Monitor patients for clinical response (e.g., stable disease, tumor shrinkage) and any adverse events.
-
-
Data Analysis:
-
Compare post-treatment STS activity and steroid levels to baseline values to determine the pharmacodynamic effect of the drug.
-
Evaluate the safety, tolerability, and preliminary efficacy of the STS inhibitor.
-
References
- 1. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor this compound (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellosaurus cell line JEG-3 (CVCL_0363) [cellosaurus.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. abcam.com [abcam.com]
- 15. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]
- 16. mdpi.com [mdpi.com]
Preclinical Research on Irosustat for Endometrial Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research conducted on Irosustat (also known as STX64 or 667-Coumate), a potent, irreversible steroid sulfatase (STS) inhibitor, for the treatment of hormone-dependent endometrial cancer. Endometrial cancer is one of the most frequently diagnosed malignancies of the female genital tract, with a significant subset of these tumors being estrogen-dependent.[1] The STS enzyme is a critical therapeutic target as it catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S), into active estrogens like estrone (E1), which can then be converted to the highly potent estradiol (E2).[2][3] In postmenopausal women, this pathway is a major source of estrogens that can fuel tumor growth.
Malignant endometrial tissue has been shown to have significantly higher STS activity—up to 12 times more—than normal endometrial tissue.[3][4] Furthermore, immunohistochemical studies have revealed that 86% of human endometrial carcinomas are immunoreactive for the STS enzyme.[5] These findings underscore the rationale for targeting STS as a therapeutic strategy. This compound was developed as a first-in-class STS inhibitor and has been evaluated in preclinical models and clinical trials for various hormone-dependent cancers, including endometrial cancer.[2][6]
Mechanism of Action: The Sulfatase Pathway
This compound exerts its therapeutic effect by irreversibly inhibiting the steroid sulfatase enzyme. This action blocks the conversion of inactive circulating steroid sulfates, primarily estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and DHEA, respectively.[2] In the context of endometrial cancer, the inhibition of E1S conversion is paramount. The resulting E1 can be further converted to estradiol (E2) by 17β-hydroxysteroid dehydrogenases (17β-HSDs). E2 then binds to estrogen receptors (ERα), promoting the proliferation of hormone-dependent cancer cells. By blocking this initial conversion step, this compound effectively depletes the pool of active estrogens available to the tumor, thereby inhibiting its growth.[1][7]
Figure 1: Mechanism of this compound in endometrial cancer cells.
Preclinical In Vivo Studies
Preclinical evaluation of this compound in endometrial cancer has primarily utilized xenograft mouse models, where human endometrial cancer cell lines are implanted into immunocompromised mice.[8] The Ishikawa cell line is a commonly used model for these studies.[4]
Experimental Protocols
A representative in vivo experimental protocol is detailed below, based on studies investigating STS inhibitors in hormone-dependent endometrial cancer.[1][4]
-
Animal Model: Ovariectomized or intact athymic female MF-1 nude mice (5-6 weeks of age) are used. Ovariectomized animals are chosen to model the postmenopausal state, which has low circulating estrogen levels.[4]
-
Cell Line and Tumor Implantation: The Ishikawa endometrial cancer cell line is cultured and harvested. Monolayers of cells are injected subcutaneously into the flanks of the mice. To stimulate tumor growth in ovariectomized models, mice may receive subcutaneous injections of estradiol sulfate (E2S) 24 hours prior to cell injection.[4]
-
Treatment Regimen: Once tumors reach a palpable size, animals are randomized into treatment and control groups.
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated relative to the control group.
-
Biomarker Analysis: At the end of the study, blood, liver, and tumor tissues are collected.
-
Quantitative Data from In Vivo Studies
The efficacy of this compound in inhibiting tumor growth in endometrial cancer xenograft models has been quantified in several studies. The data highlights the importance of dosing schedules and the degree of STS enzyme inhibition.
| Animal Model | Treatment Group (this compound) | Dosing Regimen | Tumor Growth Inhibition (%) | STS Activity Inhibition | Plasma E2 Reduction | Reference |
| Ovariectomized Mice (Ishikawa Xenograft) | 1 mg/kg | Orally, Daily | 48% | Complete | Significant | [1] |
| Ovariectomized Mice (Ishikawa Xenograft) | 1 mg/kg | Orally, Weekly | No Effect | Incomplete | No | [3][4] |
| Ovariectomized Mice (Ishikawa Xenograft) | 10 mg/kg | Orally, Daily | 59% | Complete | Significant | [1][7] |
| Intact Mice (Ishikawa Xenograft) | 10 mg/kg | Orally, Daily | Limited Effect | - | - | [1] |
These results demonstrate that daily administration of this compound is necessary to achieve complete STS inhibition and significantly reduce both plasma E2 levels and tumor growth in ovariectomized mouse models.[4] The reduced efficacy in intact mice suggests that the ovaries remain a significant source of estrogens that cannot be overcome by STS inhibition alone.
Preclinical Research Workflow
The preclinical evaluation of a targeted therapy like this compound follows a logical progression from initial in vitro characterization to in vivo efficacy studies. This workflow ensures a thorough understanding of the drug's potency, mechanism, and therapeutic potential before advancing to clinical trials.
Figure 2: Standard preclinical research workflow for this compound.
Conclusion and Future Directions
Preclinical studies have successfully demonstrated that this compound is a potent inhibitor of the steroid sulfatase enzyme. In vivo models of hormone-dependent endometrial cancer show that this compound can significantly inhibit tumor growth, provided that a dosing regimen sufficient to achieve complete and sustained STS inhibition is used.[1][4] This leads to a significant reduction in circulating estradiol levels, depriving the tumor of a key growth stimulus.
While the preclinical data were promising, a subsequent Phase II clinical trial in patients with advanced or recurrent endometrial cancer did not show a statistically significant difference in outcomes between this compound and the standard-of-care megestrol acetate, leading to the discontinuation of its development as a monotherapy for this indication.[9][10]
Despite this, the preclinical research on this compound provides a valuable framework for the development of STS inhibitors and other hormone-targeting therapies. Future research could explore:
-
Combination Therapies: Investigating this compound in combination with other agents, such as aromatase inhibitors or CDK4/6 inhibitors, which have shown activity in endometrial cancer.[11]
-
Biomarker Stratification: Identifying predictive biomarkers beyond ER-positivity to select patient populations most likely to respond to STS inhibition.
-
Next-Generation Inhibitors: Developing second and third-generation STS inhibitors with improved pharmacokinetic profiles or dual-action mechanisms.[3]
The comprehensive preclinical data for this compound remains a cornerstone for understanding the role of the sulfatase pathway in endometrial cancer and continues to inform the design of novel endocrine therapies.
References
- 1. The use of steroid sulfatase inhibitors as a novel therapeutic strategy against hormone-dependent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]
- 4. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Major clinical research advances in gynecologic cancer in 2023: a tumultuous year for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Irosustat: A Novel Investigational Candidate for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Irosustat (STX64), a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS), is emerging as a promising therapeutic candidate for neurodegenerative diseases. Originally developed for hormone-dependent cancers, its mechanism of action—modulating the balance of neuroactive steroids—suggests a broader therapeutic potential. Preclinical studies in various models of neurodegeneration, including Alzheimer's and Huntington's disease, indicate that this compound may mitigate key pathological features such as protein aggregation and cognitive decline. This technical guide provides a comprehensive overview of the current research, detailing the experimental protocols and quantitative data from pivotal studies, and illustrating the underlying signaling pathways and experimental workflows.
Mechanism of Action: Steroid Sulfatase Inhibition
This compound's primary pharmacological action is the irreversible inhibition of steroid sulfatase (STS). STS is a crucial enzyme in the steroidogenic pathway, responsible for converting inactive sulfated steroids, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone, respectively. These active steroids can be further metabolized into potent androgens and estrogens. By blocking this conversion, this compound effectively increases the ratio of sulfated to unconjugated steroids in various tissues, including the brain.[1]
The neuroprotective effects of this compound are hypothesized to stem from the increased bioavailability of sulfated neurosteroids like DHEA-S, which have been shown to possess neurotrophic and anti-inflammatory properties. The modulation of the neurosteroid environment may, in turn, influence neuronal survival, synaptic plasticity, and the inflammatory response within the central nervous system.
This compound in Alzheimer's Disease Models
Recent studies have highlighted the potential of this compound in mitigating Alzheimer's disease pathology. Research utilizing the APP/PS1 transgenic mouse model has demonstrated significant improvements in cognitive function and a reduction in amyloid-beta (Aβ) plaque burden.
Quantitative Data from APP/PS1 Mouse Model
| Parameter | Control (APP/PS1) | This compound-treated (APP/PS1) | Percentage Change |
| Cognitive Function (Novel Object Recognition) | |||
| Discrimination Index | ~0.5 | ~0.7 | ~40% increase |
| Aβ Plaque Burden (Thioflavin S staining) | |||
| Plaque Number (plaques/mm²) | High | Significantly Reduced | Data not specified |
| Plaque Area (%) | High | Significantly Reduced | Data not specified |
Note: The table presents a summary of findings. Specific numerical values for plaque burden were not provided in the source material, but were described as "significantly reduced."
Experimental Protocol: this compound Treatment in APP/PS1 Mice
This protocol is based on the methodology described in Pérez-Jiménez et al., 2021.
-
Animal Model: Male APP/PS1 transgenic mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant presenilin 1 (PSEN1-dE9).
-
Treatment: this compound (STX64) is administered orally via the drinking water at a concentration of 5 mg/L. Treatment is initiated in 9-month-old mice and continues for 3 months.
-
Cognitive Assessment (Novel Object Recognition Test):
-
Habituation: Mice are individually habituated to an empty open-field arena (40x40x40 cm) for 10 minutes for 3 consecutive days.
-
Training: On the fourth day, two identical objects are placed in the arena, and each mouse is allowed to explore them for 10 minutes.
-
Testing: 24 hours after the training session, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded for 10 minutes. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
-
-
Histopathological Analysis (Amyloid Plaque Staining):
-
Following behavioral testing, mice are euthanized, and brains are collected.
-
Brains are fixed in 4% paraformaldehyde, cryoprotected in 30% sucrose, and sectioned at 40 µm on a cryostat.
-
Sections are stained with Thioflavin S to visualize dense-core amyloid plaques.
-
Images of the cortex and hippocampus are captured using a fluorescence microscope.
-
Plaque number and the percentage of the total area occupied by plaques are quantified using image analysis software (e.g., ImageJ).
-
This compound in Huntington's Disease Models
Preliminary evidence suggests that this compound may also have therapeutic benefits in Huntington's disease. Studies in both C. elegans and the R6/1 mouse model have shown promising results in reducing protein aggregation and improving disease-related phenotypes.
Quantitative Data from Huntington's Disease Models
| Model | Parameter | Control | This compound-treated | Outcome |
| C. elegans | Polyglutamine Aggregates | High | Decreased | Reduction in protein aggregates |
| R6/1 Mouse | Motor Coordination (Rotarod) | Impaired | Improved | Improvement in motor function |
| Cognitive Function (Object Recognition) | Impaired | Recovered | Cognitive recovery |
Note: This data is based on a conference abstract and specific quantitative values are not yet published.
Experimental Protocol: this compound in a C. elegans Model of Huntington's Disease
This protocol is a representative method for assessing the effect of this compound on polyglutamine aggregation in C. elegans.
-
Worm Strain: A transgenic C. elegans strain expressing a polyglutamine-expanded huntingtin fragment fused to a fluorescent reporter (e.g., YFP) in the body wall muscle cells.
-
Treatment: Synchronized L1 larvae are cultured on NGM plates seeded with OP50 E. coli. This compound is added to the NGM agar at a specified concentration.
-
Aggregation Analysis:
-
At a designated time point (e.g., day 3 of adulthood), worms are anesthetized and mounted on slides.
-
The number of fluorescent protein aggregates in the body wall muscle cells is quantified using a fluorescence microscope.
-
Alternatively, whole-worm lysates can be prepared, and aggregates can be quantified using a filter retardation assay.
-
-
Filter Retardation Assay:
-
Worm lysates are treated with SDS to solubilize monomeric proteins.
-
The lysates are then filtered through a cellulose acetate membrane, which traps the insoluble protein aggregates.
-
The aggregates retained on the membrane are detected and quantified by immunoblotting with an antibody against the fluorescent reporter or huntingtin.
-
Investigating the Role of this compound in Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of many neurodegenerative diseases. The potential anti-inflammatory effects of this compound are of significant interest. An in vitro microglial activation assay can be employed to investigate this.
Experimental Protocol: In Vitro Microglia Activation Assay
-
Cell Culture: BV-2 microglial cells or primary microglia are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 100 ng/mL.
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable product of nitric oxide, is measured using the Griess reagent. A standard curve is generated using sodium nitrite.
-
-
Cytokine Analysis (ELISA):
-
The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Gene Expression Analysis (RT-qPCR):
-
RNA is extracted from the cells, and cDNA is synthesized.
-
The expression levels of genes encoding pro-inflammatory mediators (e.g., iNOS, TNF-α, IL-1β) are quantified by real-time quantitative PCR, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a therapeutic agent for neurodegenerative diseases. Its unique mechanism of action, targeting the synthesis of active neurosteroids, offers a novel approach to combatting the complex pathologies of diseases like Alzheimer's and Huntington's. The observed reductions in protein aggregation and improvements in cognitive and motor function in relevant animal models are compelling.
Future research should focus on elucidating the precise downstream molecular targets of this compound-mediated neurosteroid modulation. Further studies are also warranted to confirm its efficacy and safety in a broader range of neurodegenerative disease models. The investigation of this compound's anti-inflammatory properties, particularly its effects on microglial and astrocytic function, will be crucial in understanding its full therapeutic potential. As research progresses, this compound may emerge as a valuable addition to the therapeutic arsenal against these devastating neurological disorders.
References
Irosustat (STX64) for Hormone-Dependent Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat (STX64), a first-in-class, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS), has emerged as a significant compound in the investigation of hormone-dependent cancers, including prostate cancer. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the intratumoral production of androgens can fuel disease progression despite systemic androgen deprivation therapies. STS plays a pivotal role in this process by converting inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS), into their active forms, which can then be converted to potent androgens like dihydrotestosterone (DHT). By blocking STS, this compound aims to curtail this local androgen synthesis, thereby offering a novel therapeutic strategy to overcome resistance to standard anti-androgen treatments. This technical guide provides a comprehensive overview of the core methodologies and data related to the preclinical evaluation of this compound and other STS inhibitors in hormone-dependent prostate cancer research.
Mechanism of Action: Inhibition of Intracrine Androgen Synthesis
Steroid sulfatase (STS) is a key enzyme in the androgen synthesis pathway, responsible for the hydrolysis of DHEAS to dehydroepiandrosterone (DHEA).[1] DHEA can then be converted through a series of enzymatic reactions to testosterone and the more potent DHT, which are ligands for the androgen receptor (AR). In castration-resistant prostate cancer, the expression of STS is often upregulated, contributing to sustained androgen signaling and resistance to therapies like enzalutamide.[2][3] this compound (STX64) and similar STS inhibitors (STSis) irreversibly bind to and inactivate the STS enzyme, thereby blocking the initial step in the conversion of DHEAS to active androgens.[3] This leads to a reduction in intratumoral androgen levels, suppression of AR transcriptional activity, and consequently, inhibition of prostate cancer cell growth and proliferation.[3][4]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of STS inhibitors in prostate cancer models.
Table 1: In Vitro Efficacy of Steroid Sulfatase Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | % Inhibition (at a given concentration) | Reference |
| SI-1 | VCaP | STS Activity | ~0.05 | >95% at 5 µM | [3] |
| SI-2 | VCaP | STS Activity | ~0.1 | >95% at 5 µM | [3] |
| SI-2 | C4-2B STS | Cell Viability (CCK-8) | - | ~40% at 5 µM, ~60% at 10 µM | [2] |
Table 2: In Vivo Efficacy of Steroid Sulfatase Inhibitors in VCaP Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction vs. Control | Change in Serum PSA Levels vs. Control | Reference |
| SI-1 | 25 mg/kg, i.p. | Significant suppression of tumor growth | Not specified | [5] |
| SI-2 | 25 mg/kg, i.p. | Significant suppression of tumor growth | Not specified | [5] |
| Enzalutamide + SI-1 | Not specified | Enhanced tumor growth suppression compared to single agents | Not specified | [3] |
| Enzalutamide + SI-2 | Not specified | Enhanced tumor growth suppression compared to single agents | Not specified | [3] |
Table 3: Effect of STS Overexpression and Inhibition on Intracellular Androgen Levels
| Cell Line | Condition | Testosterone Level | DHT Level | Reference |
| C4-2B | STS Overexpression | Increased | - | [3] |
| LNCaP | STS Overexpression | - | Increased | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Cell Lines and Culture Conditions
-
Cell Lines: LNCaP, C4-2B, and VCaP human prostate cancer cell lines are commonly used.[3][6]
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 0.1 mg/mL streptomycin.[2]
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
2. Steroid Sulfatase (STS) Activity Assay
This assay measures the enzymatic activity of STS in cell lysates.
-
Reagents: Sulfatase Activity Assay Kit (e.g., BioVision).[6]
-
Procedure:
-
Seed cells (1 x 10^5 to 2 x 10^5 cells/well) in 6-well plates.[6]
-
After cell attachment, lyse the cells according to the kit manufacturer's protocol.
-
Incubate the cell lysate with the provided substrate (e.g., 4-Methylumbelliferyl sulfate).[3]
-
Measure the fluorescence of the product at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a microtiter plate reader.[6]
-
Normalize the sulfatase activity to the total protein concentration of the lysate.[6]
-
3. Cell Viability/Proliferation Assay (MTT or CCK-8)
This assay determines the effect of STS inhibitors on cell viability and proliferation.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent.[2]
-
Procedure:
-
Seed cells (e.g., 2000 cells/well) in 96-well plates.[2]
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of the STS inhibitor (e.g., this compound, SI-2) or vehicle control for a specified period (e.g., 5 days).[2]
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
-
4. Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells following treatment.
-
Procedure:
-
Treat cells in culture with the STS inhibitor for a specified duration.
-
Harvest and plate a known number of viable cells into 6-well plates.
-
Incubate for a period that allows for colony formation (typically 10-14 days).
-
Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
-
5. siRNA-Mediated STS Knockdown
This technique is used to specifically reduce the expression of the STS gene.
-
Reagents: STS-specific siRNA and a suitable transfection reagent.[3]
-
Procedure:
-
Transfect prostate cancer cells with STS-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.[3]
-
After a specified incubation period (e.g., 48-72 hours), harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or functional assays to assess the effect of STS depletion.[3]
-
In Vivo Xenograft Model
1. Animal Model and Cell Implantation
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID).
-
Cell Line: VCaP cells are often used as they form androgen-sensitive tumors.[5]
-
Procedure:
2. Treatment Protocol
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the STS inhibitor (e.g., SI-1 or SI-2 at 25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection or oral gavage on a specified schedule (e.g., daily or 5 days a week).[5] For combination studies, a second drug like enzalutamide can be administered concurrently.[3]
-
Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., twice weekly).[5]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blotting, or measurement of intratumoral androgen levels).[5] Serum can also be collected for PSA analysis.[8]
3. Measurement of Intratumoral Androgen Levels
-
Sample Preparation: Homogenize excised tumor tissue.
-
Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of DHEA, testosterone, and DHT within the tumor tissue.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating an STS inhibitor like this compound in prostate cancer research.
Conclusion
This compound and other potent steroid sulfatase inhibitors represent a promising therapeutic strategy for hormone-dependent prostate cancer, particularly in the context of castration resistance. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. By elucidating the impact of STS inhibition on intracrine androgen synthesis, cell proliferation, and in vivo tumor growth, researchers can further validate the therapeutic potential of this class of drugs and inform the design of future clinical trials. The ability of STS inhibitors to potentially resensitize tumors to existing anti-androgen therapies highlights their significance in the evolving landscape of prostate cancer treatment.
References
- 1. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 4. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
The Converging Paths of Endocrine Resistance: A Technical Guide to Steroid Sulfatase and the Role of Irosustat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endocrine therapy represents a cornerstone in the management of hormone receptor-positive (HR+) breast cancer. However, the development of resistance, both de novo and acquired, remains a significant clinical challenge. While the aromatase pathway has been the primary target for therapeutic intervention in postmenopausal women, the steroid sulfatase (STS) pathway has emerged as a critical, and often overlooked, contributor to intratumoral estrogen production and subsequent endocrine resistance. This technical guide provides an in-depth examination of the STS pathway's role in driving resistance to conventional endocrine therapies. It further details the mechanism, preclinical and clinical data, and key experimental methodologies related to Irosustat (STX64), a first-in-class, irreversible inhibitor of the STS enzyme. This document aims to serve as a comprehensive resource for professionals engaged in oncology research and the development of novel endocrine-based therapeutics.
The Steroid Sulfatase Pathway: An Alternative Engine for Estrogen Synthesis
In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, including breast tumors themselves, where androgens are converted to estrogens. This local synthesis is driven by two principal enzymatic pathways: the aromatase pathway and the sulfatase pathway .[1]
-
Aromatase Pathway: Converts androgens (e.g., androstenedione and testosterone) into estrogens (estrone and estradiol). This pathway is the target of aromatase inhibitors (AIs) like letrozole, anastrozole, and exemestane.[1][2]
-
Sulfatase Pathway: Utilizes a vast circulating reservoir of inactive steroid sulfates, primarily estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). The enzyme steroid sulfatase (STS) hydrolyzes these sulfates into their biologically active forms, estrone (E1) and DHEA, respectively.[3][4] E1 can then be converted to the potent estrogen, 17β-estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1]
Crucially, STS activity is not only present but often significantly higher than aromatase activity in breast tumors.[3][5] Some studies suggest that as much as 10-fold more estrone can be generated via the sulfatase pathway compared to the aromatase route within the tumor microenvironment.[5] High STS mRNA expression in tumors has been associated with a poor prognosis, underscoring its clinical significance.[3][6]
STS as a Mechanism of Endocrine Resistance
The reliance on the STS pathway is a key mechanism through which breast cancer cells can evade the effects of aromatase inhibitors. By blocking the aromatase enzyme, AIs effectively shut down one route of estrogen production. However, cancer cells can adapt by upregulating or utilizing the existing STS pathway to maintain a supply of growth-promoting estrogens.[7] Evidence suggests that exposure to AIs may even lead to a compensatory increase in STS levels, further fueling this resistance mechanism.[7] This makes STS a highly attractive target for a new line of endocrine therapy, particularly for patients who have relapsed or progressed on AIs.
This compound (STX64): A Targeted Inhibitor of Steroid Sulfatase
This compound (also known as STX64 or 667-Coumate) is a first-generation, orally active, and irreversible inhibitor of the STS enzyme.[3][8] It belongs to the aryl sulfamate ester class of drugs.[8]
Mechanism of Action
This compound acts as an active site-directed inhibitor. It mimics the natural substrate of STS and binds to the enzyme's active site. The sulfamate group is then cleaved, leading to an irreversible covalent modification of the catalytic formylglycine residue within the enzyme.[9] This inactivation permanently blocks the enzyme's ability to hydrolyze steroid sulfates, thereby preventing the formation of estrone and DHEA from their respective sulfated precursors.[8][9] By inhibiting STS, this compound effectively cuts off the supply of steroids from the sulfatase pathway, depriving hormone-dependent cancer cells of a key fuel source.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line / Model | Value | Citation |
| IC₅₀ (STS Inhibition) | Placental microsomes | 8 nM | [10] |
| IC₅₀ (STS Inhibition) | MCF-7 breast cancer cells | 0.2 nM | [10] |
| In Vivo STS Inhibition | Rat liver (10 mg/kg, p.o.) | 97.9% | [10] |
| Tumor Growth Inhibition | NMU-induced mammary tumors in ovariectomized rats (stimulated by E1S) | Dose-dependent decrease | [10] |
Table 2: Clinical Pharmacodynamics of this compound in Postmenopausal Women with Breast Cancer
| Parameter | Dosage | % Inhibition / Change | Citation |
| STS Activity Inhibition (Peripheral Blood Lymphocytes) | 5 mg or 20 mg | ~98% | [11] |
| STS Activity Inhibition (Tumor Tissue) | 5 mg or 20 mg | ~99% | [3][11] |
| Serum Estrone | 5 mg/day for 5 days | ↓ 76% | [8] |
| Serum Estradiol | 5 mg/day for 5 days | ↓ 39% | [8] |
| Serum DHEA | 5 mg/day for 5 days | ↓ 41% | [8] |
| Serum Androstenediol | 5 mg/day for 5 days | ↓ 70% | [8] |
| Serum Androstenedione | 5 mg/day for 5 days | ↓ 62% | [8] |
| Serum Testosterone | 5 mg/day for 5 days | ↓ 30% | [8] |
Table 3: Clinical Efficacy of this compound (IRIS Study) (Study of this compound added to an AI in ER+ advanced breast cancer patients who progressed on a first-line AI)
| Endpoint | Analysis Group | Result | 95% Confidence Interval | Citation |
| Clinical Benefit Rate (CBR) | Intent-to-Treat | 18.5% | 6.3% - 38.1% | [7][12] |
| Clinical Benefit Rate (CBR) | Per-Protocol | 21.7% | 7.4% - 43.7% | [7][12] |
| Median Progression-Free Survival (PFS) | Intent-to-Treat & Per-Protocol | 2.7 months | 2.5 - 4.6 months | [7][12] |
| Median Duration of Clinical Benefit | Patients achieving CB | 9.4 months | 8.1 - 11.3 months (IQR) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in STS and this compound research.
Measurement of Steroid Sulfatase (STS) Activity
A. Radiometric Assay (Whole-Cell Lysate or Tissue Homogenate)
This method is considered a gold standard for specificity and is based on the protocol described by Burstein and Dorfman.[5]
-
Sample Preparation:
-
Cells are lysed in RIPA buffer, or tissues are homogenized in an appropriate buffer.[13]
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Reaction Setup:
-
A reaction mixture is prepared in phosphate buffer (pH 7.4). Phosphate buffer is preferred as it inhibits arylsulfatases A and B, increasing the specificity for STS (arylsulfatase C).[5]
-
The reaction is initiated by adding a radiolabeled substrate, typically [6,7-³H]estrone-3-sulfate ([³H]E1S) or [7-³H]dehydroepiandrosterone sulfate ([³H]DHEAS), to the cell lysate or homogenate.[5]
-
-
Incubation:
-
The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours), allowing the STS enzyme to hydrolyze the sulfated substrate.
-
-
Extraction:
-
The reaction is stopped, and the product (e.g., [³H]estrone) is separated from the unreacted substrate ([³H]E1S). This is typically achieved by adding an organic solvent like toluene or diethyl ether, which selectively extracts the non-polar steroid product, leaving the polar sulfated substrate in the aqueous phase.
-
-
Quantification:
-
An aliquot of the organic phase is transferred to a scintillation vial.
-
Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
STS activity is calculated based on the amount of radioactive product formed per unit of time per milligram of protein.
-
B. Colorimetric Assay
This method provides a non-radioactive alternative for measuring general sulfatase activity.
-
Principle: This assay measures the hydrolysis of a non-steroidal sulfate ester substrate, such as p-nitrocatechol sulfate, to 4-nitrocatechol.[14] The resulting product is a colored compound that can be quantified spectrophotometrically.[14]
-
Reaction Setup:
-
Prepare samples (cell lysates, tissue homogenates, or purified enzyme) in the provided sulfatase assay buffer.
-
Prepare a standard curve using known concentrations of 4-nitrocatechol.[14]
-
Add the sulfatase substrate to all sample and standard wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[14]
-
Measurement:
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance (Optical Density, OD) at 515 nm using a microplate reader.[14]
-
-
Calculation: Determine the concentration of 4-nitrocatechol produced in the samples by comparing their OD values to the standard curve. Enzyme activity is then calculated and expressed in mU/mg of protein.[14]
Cell Proliferation Assay (MCF-7 Cells)
This assay assesses the impact of compounds on the growth of estrogen-dependent breast cancer cells.
-
Cell Seeding:
-
Seed MCF-7 cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in their standard growth medium.
-
Allow cells to attach and acclimatize for 24 hours.[15]
-
-
Hormone Deprivation:
-
Replace the growth medium with a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 24-48 hours to deprive the cells of exogenous estrogens and minimize baseline estrogenic activity.
-
-
Treatment:
-
Treat the cells with various conditions:
-
Vehicle control (e.g., DMSO).
-
Estrone sulfate (E1S) to stimulate proliferation via the STS pathway.
-
This compound at various concentrations.
-
E1S in combination with this compound at various concentrations.
-
-
Incubate the cells for 6 days, with a medium change containing fresh compounds on day 3.[15]
-
-
Viability Measurement:
-
Assess cell viability using a suitable reagent. Common methods include:
-
MTT/MTS Assay: Add MTT or MTS reagent to each well. Incubate for 1-4 hours at 37°C. The viable cells reduce the tetrazolium salt to a colored formazan product. Add a solubilization solution and measure absorbance.[16]
-
Resazurin (alamarBlue) Assay: Add resazurin solution. Viable cells reduce resazurin to the fluorescent resorufin. Incubate for 1-4 hours and measure fluorescence.[16]
-
ATP-based Assay (e.g., CellTiter-Glo®): This luminescent assay measures ATP levels, which correlate with the number of metabolically active cells.[15]
-
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control. Plot dose-response curves to determine parameters such as IC₅₀ (for inhibitors) or EC₅₀ (for stimulants).
-
Mandatory Visualizations
The following diagrams, rendered using the DOT language, illustrate key pathways and workflows.
Caption: The Sulfatase Pathway in Estrogen Synthesis.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for STS Activity Assay.
Caption: Logical Flow of Endocrine Resistance via STS.
Conclusion
The steroid sulfatase pathway represents a clinically validated and critical mechanism for intratumoral estrogen synthesis and a key driver of resistance to aromatase inhibitor therapy. The substantial body of preclinical and clinical evidence highlights the therapeutic potential of targeting this pathway. This compound, as the first-in-class STS inhibitor, has demonstrated profound target engagement, effectively shutting down the sulfatase pathway and leading to significant reductions in active steroid hormones. Clinical studies have shown that this mechanism can translate into clinical benefit for patients with advanced, endocrine-resistant breast cancer. The future of endocrine therapy will likely involve more nuanced and combinatorial approaches, and the targeted inhibition of STS with agents like this compound offers a rational and promising strategy to overcome resistance and improve outcomes for patients with hormone-dependent malignancies.
References
- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. A Phase II study to assess the safety and efficacy of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER positive locally advanced or metastatic breast cancer patients (IRIS) – Trial Results. - ASCO [asco.org]
- 13. Measurement of steroid sulfatase activity [bio-protocol.org]
- 14. abcam.com [abcam.com]
- 15. Proliferation assays [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Irosustat's Impact on DHEA Sulfate (DHEAS) Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irosustat (STX64, BN83495) is a first-in-class, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active steroids by converting inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone (E1), respectively. By blocking this critical step, this compound effectively reduces the circulating levels of androgens and estrogens, which are implicated in the progression of hormone-dependent cancers. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative impact on the conversion of DHEAS, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.
Introduction
Steroid sulfatase (STS) is a crucial enzyme in the peripheral synthesis of sex steroids. It catalyzes the hydrolysis of steroid sulfates, thereby making the unconjugated, biologically active steroids available to target tissues.[1] Dehydroepiandrosterone sulfate (DHEAS) is the most abundant circulating steroid precursor in humans and is converted by STS to dehydroepiandrosterone (DHEA).[2] DHEA can then be further metabolized to potent androgens and estrogens, which can stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[2][3]
This compound is a tricyclic coumarin sulfamate that acts as a potent and irreversible inhibitor of STS.[1] Its development represents a targeted therapeutic strategy to limit the production of active sex steroids in peripheral tissues, thereby offering a novel approach for the treatment of hormone-sensitive malignancies.[4][5] This guide will delve into the technical aspects of this compound's function and its effects on DHEAS metabolism.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of the steroid sulfatase enzyme.[1] As a sulfamate-based inhibitor, it is believed to mimic the endogenous substrate and bind to the active site of STS. The sulfamate group is then transferred to a formylglycine residue within the active site, leading to the inactivation of the enzyme.[6] This irreversible inhibition results in a sustained blockade of the conversion of DHEAS to DHEA and E1S to E1.[1][4]
dot
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Irosustat (STX64): A Technical Guide to Basic Research Applications in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irosustat (also known as STX64, 667-COUMATE, or BN83495) is a first-in-class, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS). In the landscape of oncology, particularly in hormone-dependent cancers such as breast, endometrial, and prostate cancer, the STS enzyme represents a pivotal therapeutic target.[1] STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. These active steroids can then be converted into potent estrogens and androgens that fuel tumor growth.[1] This guide provides an in-depth overview of the core basic research applications of this compound, detailing its mechanism of action, summarizing key quantitative preclinical data, and providing detailed experimental protocols for its investigation.
Mechanism of Action: The Sulfatase Pathway
The primary mechanism of action for this compound is the irreversible inhibition of steroid sulfatase. STS is a key enzyme in one of the major pathways for estrogen biosynthesis, particularly in postmenopausal women, where peripheral tissues become the main source of estrogens.[2] By blocking STS, this compound prevents the conversion of circulating inactive steroid sulfates into active forms, thereby depriving hormone-receptor-positive cancer cells of the ligands required for their proliferation and survival.[1][2] This mode of action is distinct from that of aromatase inhibitors, which block a different step in estrogen synthesis.[3]
The following diagram illustrates the steroidogenic pathway and the specific inhibitory role of this compound.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent inhibition of steroid sulfatase activity across various preclinical models. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency.
| Cell Line / Preparation | Assay Type | IC50 Value | Reference |
| Placental Microsomes | Cell-free STS Activity | 8 nM | [3] |
| MCF-7 (Breast Cancer) | Intact Cell STS Activity | 65 pM (for EMATE, a potent comparator) | [4] |
| JEG-3 (Choriocarcinoma) | Intact Cell STS Activity | 0.015 - 0.025 nM (for potent analogues) | [3][5] |
Note: Direct IC50 values for this compound in MCF-7 cells can vary based on assay conditions, but its high potency is well-established.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of this compound in a basic research setting.
Steroid Sulfatase (STS) Activity Assay (Intact Cells)
This assay measures the ability of this compound to inhibit STS activity directly in live cancer cells by quantifying the conversion of radiolabeled E1S to E1.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, JEG-3) cultured in appropriate medium.
-
[6,7-³H] Estrone Sulfate ([³H]E1S) (PerkinElmer or similar).
-
Unlabeled Estrone Sulfate (E1S) (Sigma-Aldrich).
-
[4-¹⁴C] Estrone ([¹⁴C]E1) (PerkinElmer or similar) for monitoring procedural loss.
-
This compound (or other test inhibitors).
-
Toluene.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Cell Plating: Seed cells in 24-well plates at a density that ensures they are sub-confluent at the time of the assay and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 2-4 hours at 37°C.
-
Substrate Addition: Prepare the reaction mixture. For each well, add [³H]E1S (e.g., 4 x 10⁵ dpm) and [¹⁴C]E1 (e.g., 1 x 10⁴ dpm) to fresh medium, adjusting the final concentration of E1S to 20 µM with unlabeled E1S.
-
Incubation: Remove the pre-incubation medium from the cells and add the reaction mixture. Incubate for 4 to 18 hours at 37°C. The incubation time should be optimized to ensure product formation is in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by removing the medium. Add 1 mL of toluene to each well and shake vigorously for 30 minutes to extract the unconjugated steroid product (E1) into the organic phase, leaving the substrate (E1S) in the residual aqueous phase.
-
Quantification: Transfer the toluene layer to a scintillation vial, add scintillation fluid, and measure ³H and ¹⁴C radioactivity using a dual-channel scintillation counter.
-
Calculation: The activity of STS is calculated as the amount of [³H]E1 formed, corrected for procedural losses using the [¹⁴C]E1 recovery rate, and is typically expressed as pmol of product formed per hour per mg of protein.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of this compound on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MCF-7 cells or other cancer cell lines.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) or other solubilization solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include vehicle-only wells as a control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Proliferation and Apoptosis Markers
This technique is used to detect changes in the expression of specific proteins (e.g., Ki-67, Cyclin D1, cleaved Caspase-3) following treatment with this compound.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Protein electrophoresis equipment (SDS-PAGE).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Ki-67, anti-Cyclin D1, anti-cleaved Caspase-3, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera-based imager).
Procedure:
-
Sample Preparation: Treat cells with this compound for 48-72 hours. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The band intensity can be quantified using software like ImageJ, and protein levels are typically normalized to a loading control like β-actin.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical study to evaluate the efficacy of this compound in an estrogen-dependent breast cancer xenograft model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
MCF-7 cells.
-
Matrigel.
-
Estrogen supplementation (e.g., 17β-estradiol pellets, 0.3-0.72 mg, 60-90 day release).[6]
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Estrogen Supplementation: Implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse 24-72 hours prior to cell injection. This is essential for the growth of ER-positive MCF-7 tumors.[6]
-
Cell Implantation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the mammary fat pad of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 10 mg/kg/day) to the treatment group. The control group receives the vehicle. Treatment should continue for a specified period (e.g., 28 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is often tumor growth inhibition (TGI). Tumors can be processed for further analysis, such as western blotting or immunohistochemistry for markers like Ki-67.[7][8]
Preclinical Research Workflow
The evaluation of an STS inhibitor like this compound follows a structured preclinical workflow, progressing from initial in vitro screening to in vivo validation.
Conclusion
This compound serves as a valuable tool for basic and translational oncology research. Its well-defined mechanism of action provides a clear model for studying the role of the steroid sulfatase pathway in hormone-dependent malignancies. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations, from initial in vitro characterization to in vivo efficacy studies, ultimately contributing to a deeper understanding of endocrine-driven cancers and the development of novel therapeutic strategies.
References
- 1. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms [jcancer.org]
- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth suppression of MCF-7 cancer cell-derived xenografts in nude mice by caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Irosustat: A Steroid Sulfatase Inhibitor with Therapeutic Potential Beyond Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Irosustat (STX64, BN83495), a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS), has been extensively evaluated in the context of hormone-dependent cancers. However, the fundamental mechanism of this compound—the blockade of local conversion of inactive steroid sulfates into active estrogens and androgens—holds significant therapeutic promise for a range of non-oncological conditions. This technical guide provides an in-depth review of the preclinical and emerging clinical rationale for this compound's application in benign gynecological diseases, neurodegenerative disorders, and dermatology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological and experimental pathways to support further research and development in these areas.
Core Mechanism of Action: Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a crucial enzyme in the steroidogenesis pathway, responsible for hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further converted into potent estrogens (e.g., estradiol) and androgens (e.g., testosterone), which drive cellular processes in various tissues.[2]
This compound, an aryl sulfamate ester, acts as a "first-in-class" irreversible inhibitor of STS.[3][4] It binds to the active site of the enzyme, leading to its permanent inactivation.[3] By blocking this step, this compound effectively reduces the local tissue supply of active estrogens and androgens, without significantly altering systemic circulating levels of the precursor steroid sulfates.[5] This tissue-selective modulation of steroid signaling is the foundation of its therapeutic potential in non-oncological conditions.
References
- 1. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for research on endometriosis [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Preclinical Pharmacodynamics of Irosustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat (STX64), a first-in-class, orally active, and irreversible inhibitor of steroid sulfatase (STS), has emerged as a significant agent in the landscape of hormone-dependent cancer therapy. By blocking the hydrolysis of steroid sulfates into their biologically active forms, this compound effectively curtails the local production of estrogens and androgens that fuel the growth of various cancers. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in preclinical models, offering a comprehensive resource for researchers and drug development professionals. We will delve into its mechanism of action, present quantitative data from key preclinical studies, detail experimental methodologies, and visualize the intricate signaling pathways it modulates.
Mechanism of Action: Targeting Steroid Sulfatase
This compound's primary mechanism of action is the irreversible inhibition of the enzyme steroid sulfatase (STS). STS is a critical enzyme in the steroidogenic pathway, responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further converted into potent estrogens (estradiol) and androgens (testosterone and dihydrotestosterone) that drive the proliferation of hormone-sensitive cancers, including breast, prostate, and endometrial cancers.[1][2]
This compound, an aryl sulfamate ester, is believed to irreversibly modify the active site formylglycine residue of the STS enzyme, leading to its inactivation.[1] This blockade of STS results in a significant reduction of intratumoral and circulating levels of active steroids, thereby depriving cancer cells of essential growth signals.
Quantitative Pharmacodynamic Data in Preclinical Models
The preclinical efficacy of this compound has been evaluated across a range of in vitro and in vivo models. The following tables summarize key quantitative data from these studies, providing a comparative overview of its potency and anti-tumor activity.
In Vitro STS Inhibition
| Cell Line | Assay Type | IC50 Value | Reference |
| JEG-3 (Human Choriocarcinoma) | Whole Cell Assay | 1.5 nM | [3] |
| JEG-3 (Human Choriocarcinoma) | Whole Cell Assay | 0.015 - 0.025 nM (for more potent derivatives) | [4] |
In Vivo Tumor Growth Inhibition
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Relapsed VCaP Prostate Cancer Xenograft | Mice | SI-1 (STS inhibitor), SI-2 (STS inhibitor) | SI-1: ~50% decrease in PSA; SI-2: ~55% decrease in PSA | [5] |
| MCF-7 Breast Cancer Xenograft | Nude Mice | This compound (STX64) and STX289 (N,N-dimethyl analogue) 1 and 10 mg/kg orally | Almost complete inhibition of liver and skin STS activity |
In Vivo Effects on Steroid Hormone Levels
| Animal Model | Treatment | Effect on Hormone Levels | Reference |
| Postmenopausal women (Clinical Data) | 5 mg/day this compound for 5 days | Up to 99% inhibition of STS activity in breast tumor tissue. Significant decrease in serum estrone, estradiol, DHEA, androstenediol, androstenedione, and testosterone. Slight increase in DHEAS and E1S. | [1] |
| Patients with advanced breast cancer (Clinical Data) | This compound added to an aromatase inhibitor | Significant suppression of serum estrone, estradiol, androstenediol, and DHEA. | [4] |
Key Experimental Protocols
To facilitate the replication and further investigation of this compound's pharmacodynamics, this section provides detailed methodologies for key preclinical experiments.
Steroid Sulfatase (STS) Inhibition Assay (Whole Cell-Based)
This protocol is adapted from methodologies used to assess the potency of STS inhibitors in vitro.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against STS activity in a cellular context.
Materials:
-
JEG-3 human choriocarcinoma cells (or other STS-expressing cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
[³H]-Estrone sulfate (radiolabeled substrate)
-
This compound (test compound)
-
Toluene
-
Scintillation fluid and counter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture JEG-3 cells to near confluency in appropriate cell culture flasks.
-
Cell Plating: Harvest cells and seed them into 24-well plates at a suitable density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: After a pre-incubation period with this compound (e.g., 24 hours), add the radiolabeled substrate, [³H]-Estrone sulfate, to each well at a final concentration of approximately 20 nM.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C to allow for the enzymatic conversion of [³H]-Estrone sulfate to [³H]-Estrone.
-
Extraction: Stop the reaction by adding an equal volume of toluene to each well. Vortex the plate to extract the unconjugated steroid ([³H]-Estrone) into the organic phase.
-
Quantification: Transfer an aliquot of the toluene layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Breast Cancer Xenograft Model (MCF-7)
This protocol outlines the establishment of a hormone-dependent breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
Objective: To assess the effect of this compound on the growth of established MCF-7 breast cancer tumors in immunodeficient mice.
Materials:
-
MCF-7 human breast cancer cells
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel
-
Estrogen pellets (e.g., 17β-estradiol)
-
This compound
-
Vehicle for this compound administration (e.g., appropriate oral gavage solution)
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: One week prior to tumor cell inoculation, implant a slow-release estrogen pellet subcutaneously into each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Cell Preparation: Culture MCF-7 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 1 x 10⁷ cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally (or via the desired route) to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumor weight can be measured, and tissue can be collected for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the extent of tumor growth inhibition.
Signaling Pathways Modulated by this compound
The primary pharmacodynamic effect of this compound is the disruption of steroid hormone signaling. However, emerging preclinical evidence suggests that the inhibition of STS and the subsequent alteration of the steroid microenvironment can have broader effects on other critical signaling pathways implicated in cancer progression.
Steroid Hormone Synthesis and Action
The most direct signaling pathway affected by this compound is the synthesis of active estrogens and androgens. By blocking STS, this compound prevents the formation of estrone and DHEA, which are precursors for more potent sex steroids. This leads to a reduction in the activation of estrogen receptors (ER) and androgen receptors (AR) in cancer cells, thereby inhibiting downstream signaling events that promote cell proliferation, survival, and tumor growth.
Caption: this compound's mechanism of action in blocking steroid hormone synthesis.
Potential Modulation of the Wnt/β-catenin Signaling Pathway
Preclinical studies have indicated a potential link between STS activity and the Wnt/β-catenin signaling pathway. Overexpression of STS has been shown to induce Wnt/β-catenin signaling, leading to increased levels of β-catenin and the activation of its downstream target genes, which are involved in cell proliferation and epithelial-mesenchymal transition (EMT). While direct preclinical evidence with this compound is still emerging, its inhibition of STS is hypothesized to counteract this effect, thereby suppressing a key oncogenic pathway.
Caption: Hypothesized modulation of the Wnt/β-catenin pathway by this compound.
Conclusion
The preclinical pharmacodynamics of this compound firmly establish its role as a potent and specific inhibitor of steroid sulfatase. Through its well-defined mechanism of action, this compound effectively reduces the production of tumor-promoting steroid hormones, leading to significant anti-tumor activity in various preclinical models of hormone-dependent cancers. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for the scientific community to further explore and build upon our understanding of this promising therapeutic agent. Future preclinical research should continue to investigate the broader impact of this compound on the tumor microenvironment and its potential synergies with other targeted therapies to maximize its clinical utility.
References
- 1. This compound: Clinical Steroid Sulfatase Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 4. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Effect of Irosustat on Circulating Steroid Hormone Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irosustat (STX64, 667 Coumate), a first-in-class, orally active, and irreversible inhibitor of steroid sulfatase (STS), has been investigated as a therapeutic agent for hormone-sensitive cancers, particularly in postmenopausal women with estrogen receptor-positive (ER+) breast cancer. By blocking the hydrolysis of steroid sulfates, this compound effectively modulates the levels of circulating steroid hormones, leading to a reduction in biologically active estrogens and androgens. This technical guide provides an in-depth analysis of the impact of this compound on steroid hormone profiles, supported by data from key clinical trials. Detailed experimental protocols and visual representations of the underlying biological pathways and study designs are included to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of Steroid Sulfatase in Hormone-Dependent Cancers
In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal androgens. Steroid sulfatase (STS) is a key enzyme in this process, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3] These active steroids can then be further converted into more potent estrogens and androgens, which can fuel the growth of hormone-dependent cancers.[1]
This compound is a non-steroidal, tricyclic coumarin-based sulfamate that acts as an irreversible inhibitor of STS.[1] Its mechanism of action offers a targeted approach to reduce the intratumoral and circulating levels of active steroid hormones, thereby providing a potential therapeutic strategy for patients with ER+ breast cancer and other hormone-sensitive malignancies.
Mechanism of Action of this compound
This compound's primary mechanism of action is the irreversible inhibition of the STS enzyme. This blockage prevents the conversion of hormonally inactive steroid sulfates into their active forms. The downstream effects include a significant reduction in circulating levels of key steroid hormones involved in the estrogenic and androgenic pathways.
Quantitative Effects of this compound on Circulating Steroid Hormones
Clinical trials have consistently demonstrated that this compound significantly alters the profile of circulating steroid hormones. The following tables summarize the quantitative data from key studies.
Phase I "First-in-Human" Trial (STX64)
This initial trial in postmenopausal women with advanced breast cancer assessed the effects of this compound (then known as STX64) at doses of 5 mg and 20 mg. The study reported significant median percentage decreases from baseline in several key steroid hormones after 5 days of treatment.
| Hormone | Median % Decrease from Baseline |
| Estrone (E1) | -76% |
| Estradiol (E2) | -39% |
| Dehydroepiandrosterone (DHEA) | -41% |
| Androstenediol | -70% |
| Androstenedione | -62% |
| Testosterone | -30% |
| Data from Stanway et al., 2006. |
Conversely, levels of DHEA-S and E1S were reported to increase slightly, consistent with the inhibition of their conversion.[3]
Phase II IRIS Trial
The IRIS study was a Phase II trial that evaluated the addition of this compound (40 mg daily) to a first-line aromatase inhibitor in postmenopausal women with ER+ advanced breast cancer who had progressed on the aromatase inhibitor alone.
| Hormone | Change from Baseline at 3 Months | p-value |
| Androstenedione | Significant Decrease | <0.01 |
| Dehydroepiandrosterone (DHEA) | Significant Decrease | <0.01 |
| Testosterone | Significant Decrease | 0.03 |
| Dehydroepiandrosterone Sulfate (DHEAS) | Significant Increase | 0.02 |
| DHEA:DHEAS Ratio | Significant Decrease | <0.01 |
| Data from Palmieri et al., 2017. |
In this study, circulating levels of estradiol and estrone were below the threshold of detection for all patients at all time points.
Experimental Protocols
The following sections outline the methodologies employed in the key clinical trials of this compound.
General Clinical Trial Workflow
The clinical trials for this compound generally followed a standard workflow for evaluating a new therapeutic agent.
Phase I "First-in-Human" Trial (STX64) Methodology
-
Patient Population: Postmenopausal women with progressing, advanced, or metastatic breast cancer.
-
Dosing Regimen: Patients received either 5 mg (n=9) or 20 mg (n=5) of this compound orally once daily for 5 days, followed by a 9-day washout period, for three cycles.
-
Sample Collection: Blood samples for hormone analysis were collected at baseline and after the 5-day treatment period.
-
Hormone Analysis: Serum concentrations of steroid hormones were measured. While the specific analytical method was not detailed in the primary publication, methods such as radioimmunoassay (RIA) or gas chromatography-mass spectrometry (GC-MS) were standard at the time for steroid hormone quantification.
Phase II IRIS Trial Methodology
-
Patient Population: Postmenopausal women with ER-positive, locally advanced or metastatic breast cancer who had previously benefited from and then progressed on a first-line aromatase inhibitor.
-
Dosing Regimen: this compound was administered orally at a dose of 40 mg daily in addition to the ongoing aromatase inhibitor therapy.
-
Sample Collection: Blood samples for steroid hormone profiling were collected at baseline and at subsequent monthly time points.
-
Hormone Analysis:
-
Androstenedione, estrone sulfate (E1S), dehydroepiandrosterone sulfate (DHEAS), dehydroepiandrosterone (DHEA), androstenediol, and testosterone were quantified using a triple quadrupole tandem mass spectrometer (TSQ Quantum Ultra, Thermo Fisher).
-
Estrone and estradiol were detected and quantified in negative ionization mode using a triple quadrupole tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source (TSQ Quantum Ultra, Thermo Fisher).
-
Representative Steroid Hormone Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the accurate and sensitive quantification of multiple steroid hormones in biological matrices. A typical protocol involves:
-
Sample Preparation:
-
Liquid-Liquid Extraction: Steroids are extracted from serum or plasma using an organic solvent (e.g., methyl tert-butyl ether).
-
Derivatization (Optional): For some steroids, derivatization may be performed to enhance ionization efficiency and sensitivity.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
-
-
Chromatographic Separation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.
-
Column: A reverse-phase column (e.g., C18) is typically employed to separate the different steroid hormones based on their polarity.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile) is used to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate charged molecules.
-
Mass Analyzer: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each steroid and its corresponding internal standard.
-
-
Quantification:
-
Calibration Curve: A calibration curve is generated using standards of known concentrations.
-
Data Analysis: The concentration of each steroid in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
-
Summary and Conclusion
This compound is a potent inhibitor of steroid sulfatase that has demonstrated a significant and predictable impact on the circulating levels of steroid hormones. Clinical studies have consistently shown that this compound leads to a decrease in active estrogens and androgens, including estrone, estradiol, DHEA, androstenedione, and testosterone, while increasing the levels of their sulfated, inactive precursors. This modulation of the steroid hormone profile underscores the mechanism-based efficacy of this compound and supports its further investigation in the treatment of hormone-dependent malignancies. The use of highly sensitive and specific analytical methods, such as LC-MS/MS, is crucial for the accurate assessment of these hormonal changes in clinical trials.
References
Steroid Sulfatase Expression: A Predictive Biomarker for Irosustat Sensitivity in Hormone-Dependent Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The development of targeted therapies for hormone-dependent cancers has significantly improved patient outcomes. Irosustat (STX64), a potent and irreversible inhibitor of steroid sulfatase (STS), has emerged as a promising therapeutic agent by blocking a key pathway in the intratumoral synthesis of estrogens and androgens. This technical guide provides a comprehensive overview of the role of STS as a predictive biomarker for this compound sensitivity. We delve into the molecular pathways governed by STS, present detailed experimental protocols for the assessment of STS expression, and summarize key quantitative data from preclinical and clinical studies. Furthermore, this guide offers a framework for the validation of STS as a robust biomarker to aid in patient stratification and the clinical development of this compound and other STS inhibitors.
Introduction: The Rationale for Targeting Steroid Sulfatase
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[2][3] These active steroids can then be further converted into potent estrogens (e.g., estradiol) and androgens, which drive the proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][4]
Numerous studies have demonstrated that STS is overexpressed in a variety of hormone-dependent tumors.[5] This overexpression leads to an increased local production of estrogens and androgens within the tumor microenvironment, thereby promoting cancer cell growth and survival.[1] Consequently, inhibiting STS activity presents a compelling therapeutic strategy to deprive cancer cells of these essential growth signals.
This compound is a first-in-class, orally active, and irreversible inhibitor of STS.[6] By blocking the activity of STS, this compound effectively reduces the intratumoral levels of active estrogens and androgens, leading to the inhibition of tumor growth.[2][6] Clinical studies have suggested that the baseline expression level of STS in tumors may be a key determinant of sensitivity to this compound treatment, highlighting its potential as a predictive biomarker.[5]
The Steroid Sulfatase Signaling Pathway and Mechanism of this compound Action
The STS pathway plays a pivotal role in providing a source of active steroids for hormone-receptor-positive cancer cells. The following diagram illustrates the core signaling cascade and the point of intervention for this compound.
Quantitative Data Summary: STS Expression and this compound Sensitivity
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the link between STS expression and sensitivity to this compound.
Table 1: Preclinical Data on this compound Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | STS Expression Level | This compound IC50 | Reference |
| MCF-7 | Breast Cancer | High | 1.06 nM | [7] |
| JEG-3 | Choriocarcinoma | High | 0.015 - 0.025 nM | [8] |
Table 2: Clinical Trial Data on this compound Efficacy and STS Expression
| Clinical Trial | Cancer Type | STS Expression Status | Clinical Benefit Rate (CBR) | Progression-Free Survival (PFS) | Reference |
| IRIS Study (Phase II) | ER+ Breast Cancer | Not selected for STS expression | 18.5% (ITT) | 2.7 months | [9] |
| Pautier et al., 2017 (Phase II) | Endometrial Cancer | Not specified | 36% of patients alive without progression at 6 months | Not Reported | [6] |
| Palmieri et al., 2017 | ER+ Early Breast Cancer | 57% high baseline expression (score ≥ 4) | Decrease in Ki67 in 85% of patients | Not Applicable (neoadjuvant) | [5] |
Experimental Protocols for Assessing STS Expression and this compound Sensitivity
Accurate and reproducible measurement of STS expression and this compound sensitivity is paramount for biomarker validation. This section provides detailed methodologies for key experiments.
Immunohistochemistry (IHC) for STS Protein Expression in FFPE Tissues
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) breast cancer tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against STS (a dilution of 1:100 is a common starting point, but should be optimized) overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
-
STS expression is typically scored based on the intensity of staining (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive tumor cells. A combined score can be generated.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for STS Protein Quantification
This protocol outlines the steps for a sandwich ELISA to quantify STS protein in cell lysates or tissue homogenates.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for STS overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards (recombinant STS protein of known concentrations) and samples (cell lysates or tissue homogenates) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for STS to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate.
-
Add TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of STS in the samples by interpolating their absorbance values on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for STS mRNA Expression
This protocol describes the measurement of STS mRNA levels.
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for STS, and a SYBR Green or TaqMan master mix.
-
Validated primer sequences for human STS should be used.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for STS and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of STS mRNA using the ΔΔCt method.
-
Cell Viability Assay (MTT) to Determine this compound IC50
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines (e.g., MCF-7).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Workflow for Biomarker Validation
The validation of STS as a predictive biomarker for this compound sensitivity requires a systematic and rigorous process. The following diagram outlines a logical workflow for this validation.
References
- 1. Deliverable 3.4: SOP for biomarker validation | EPND [epnd.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Steroid Sulfatase ELISA Kit (A79729) [antibodies.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. assaygenie.com [assaygenie.com]
- 7. origene.com [origene.com]
- 8. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor this compound (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Irosustat's impact on the lifespan of C. elegans as a model organism
An In-depth Examination of the Role of Steroid Sulfatase Inhibition in Longevity
This technical guide provides a comprehensive overview of the effects of Irosustat (STX64), a potent steroid sulfatase (STS) inhibitor, on the lifespan of the model organism Caenorhabditis elegans. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of aging and the potential of STS inhibition as a pro-longevity intervention.
Executive Summary
Recent studies have identified the inhibition of the steroid sulfatase SUL-2 in C. elegans as a novel mechanism for extending lifespan. This compound, a well-characterized STS inhibitor, has been shown to phenocopy the lifespan-extending effects of genetic loss of sul-2. This effect is mediated by the accumulation of sulfated steroid hormones and is dependent on established longevity-associated signaling pathways, including the DAF-16/FOXO and DAF-12/VDR nuclear hormone receptor pathways. This guide summarizes the key quantitative data, details the experimental methodologies used in these pivotal studies, and provides visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data on Lifespan Extension
The administration of this compound has a significant positive impact on the lifespan of wild-type C. elegans. The following tables summarize the quantitative data from key lifespan assays.
| Treatment Group | Mean Lifespan (Days) | % Increase vs. Control | P-value |
| Control (Vehicle) | 18.2 | - | - |
| This compound (1 µg/mL) | 21.6 | 18.7% | < 0.0001 |
Table 1: Effect of this compound on the Lifespan of Wild-Type C. elegans
The lifespan-extending effect of this compound is dependent on the presence of the SUL-2 enzyme. As shown in Table 2, this compound treatment does not further extend the lifespan of sul-2 mutant worms, indicating that SUL-2 is the specific target of this compound in this context.
| Genotype | Treatment | Mean Lifespan (Days) | % Increase vs. WT Control | P-value (vs. WT Control) | P-value (vs. sul-2 Control) |
| Wild-Type (N2) | Control | 18.2 | - | - | - |
| Wild-Type (N2) | This compound (1 µg/mL) | 21.6 | 18.7% | < 0.0001 | - |
| sul-2(gk187) | Control | 21.5 | 18.1% | < 0.0001 | - |
| sul-2(gk187) | This compound (1 µg/mL) | 21.4 | 17.6% | < 0.0001 | > 0.05 |
Table 2: Genetic Dependence of this compound's Lifespan-Extending Effect on sul-2
Experimental Protocols
The following protocols are based on the methodologies described in the cited research and are provided to enable replication and further investigation.
C. elegans Strains and Maintenance
-
Strains: Wild-type Bristol N2 and sul-2(gk187) mutant strains were used.
-
Maintenance: Worms were cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source. Cultures were maintained at 20°C unless otherwise specified for an experiment.
Lifespan Assays
-
Synchronization: Age-synchronized populations were obtained by treating gravid adult worms with a hypochlorite solution to isolate eggs. The eggs were then washed and allowed to hatch on unseeded NGM plates.
-
L4 Stage Transfer: Synchronized L4 larvae were transferred to fresh NGM plates containing either the vehicle control (DMSO) or this compound. To prevent progeny from confounding the lifespan measurements, 5-fluoro-2'-deoxyuridine (FUdR) was added to the plates.
-
This compound Administration: this compound (STX64) was dissolved in DMSO and added to the NGM agar at a final concentration of 1 µg/mL. The final concentration of DMSO in the plates was kept below 0.1%.
-
Scoring: The viability of the worms was scored every other day. Worms were considered dead if they did not respond to gentle prodding with a platinum wire. Worms that crawled off the plate, burrowed into the agar, or suffered from internal hatching were censored from the analysis.
-
Statistical Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance was determined using the log-rank (Mantel-Cox) test.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures involved in the study of this compound's effect on C. elegans lifespan.
Caption: this compound inhibits SUL-2, leading to increased sulfated steroid hormones and promoting longevity through DAF-12 and DAF-16 pathways.
Methodological & Application
Application Note: In Vitro Efficacy of Irosustat (STX64) in MCF-7 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irosustat (also known as STX64 or 667 Coumate) is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a critical role in the biosynthesis of active estrogens in hormone-dependent tissues. In postmenopausal women, a primary source of estrogens in breast tumors is the conversion of circulating inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms.[2] By blocking this pathway, this compound reduces the local production of estrogens that fuel the growth of estrogen receptor-positive (ER+) breast cancers.[3] The MCF-7 human breast adenocarcinoma cell line, which is ER-positive, serves as a fundamental in vitro model for evaluating the efficacy of STS inhibitors like this compound.[4] This document provides detailed protocols for assessing the in vitro activity of this compound in MCF-7 cells.
Mechanism of Action
This compound irreversibly inhibits steroid sulfatase, an enzyme that hydrolyzes steroid sulfates. Specifically, it blocks the conversion of estrone sulfate (E1S) to estrone (E1) and DHEAS to DHEA.[1] Estrone can subsequently be converted to the highly potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenase. By inhibiting STS, this compound effectively cuts off a key supply of estrogens that can bind to the estrogen receptor (ER) and drive the transcription of genes involved in cell proliferation and survival in ER+ breast cancer cells.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in MCF-7 breast cancer cells. The potency of this compound is typically measured by its ability to inhibit STS enzyme activity and the subsequent E1S-dependent cell proliferation.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for STS Activity Inhibition | MCF-7 | 0.2 nM | [5] |
| IC₅₀ for STS Activity Inhibition | MCF-7 | < 100 pM | [2][6] |
| IC₅₀ for E1S-Stimulated Proliferation | MCF-7 | < 100 pM | [2] |
Note: The antiproliferative effect of this compound is evident when cell growth is stimulated by steroid sulfate precursors. In standard media containing serum with endogenous steroids, or in the absence of steroid sulfates, the effect on proliferation may be minimal.[5]
Experimental Protocols
Materials and Reagents
-
MCF-7 cell line (ATCC HTB-22)
-
This compound (STX64)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), Charcoal-Stripped
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Estrone-3-sulfate (E1S), sodium salt
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Spectrophotometric microplate reader
MCF-7 Cell Culture and Maintenance
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.
Protocol 1: Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol determines the effect of this compound on MCF-7 cell proliferation stimulated by estrone sulfate (E1S). Using charcoal-stripped FBS is crucial to remove endogenous steroids that would otherwise mask the effect of the STS pathway.
Day 1: Cell Seeding
-
Harvest MCF-7 cells using Trypsin-EDTA and perform a cell count.
-
Prepare a cell suspension in "assay medium" (DMEM with 5% charcoal-stripped FBS and 1% Penicillin-Streptomycin).
-
Seed 5,000 cells in 100 µL of assay medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Day 2: Drug Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay medium to achieve 2x the final desired concentrations (e.g., ranging from 200 pM down to 0.2 pM).
-
Prepare a 20 nM stock of E1S in assay medium. This will be the growth stimulus.
-
Remove the seeding medium from the wells.
-
Add 100 µL of assay medium containing the appropriate this compound dilution and 10 nM E1S to each treatment well.
-
Negative Control: Wells with cells, assay medium, and 10 nM E1S (no this compound).
-
Vehicle Control: Wells with cells, assay medium, 10 nM E1S, and the highest concentration of DMSO used in the this compound dilutions.
-
Baseline Control (T₀): A set of wells to be fixed immediately after drug addition to represent the cell count at the start of treatment.
-
-
Incubate the plate for 5-6 days at 37°C and 5% CO₂.
Day 7: Cell Fixation and Staining
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Shake the plate on a plate shaker for 10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [ (Abs_Treated - Abs_T₀) / (Abs_Control - Abs_T₀) ] * 100
-
Plot the % inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Steroid Sulfatase (STS) Activity Assay in Whole Cells
This colorimetric assay measures the direct inhibitory effect of this compound on STS enzyme activity within intact MCF-7 cells. It is adapted from commercially available kits that use 4-nitrocatechol sulfate as a substrate.[7]
Day 1: Cell Seeding
-
Seed MCF-7 cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of standard culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
Day 2: Pre-treatment with this compound
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the medium from the wells and wash once with PBS.
-
Add 90 µL of the this compound dilutions to the cells and incubate for 2-4 hours at 37°C. This allows the irreversible inhibitor to bind to the STS enzyme.
Day 2: STS Activity Measurement
-
Prepare the Reaction Mix by adding the STS substrate (e.g., 4-nitrocatechol sulfate) to the assay buffer as recommended by the manufacturer (e.g., from Sigma-Aldrich MAK276 or Abcam ab204731).
-
Add 10 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Add 100 µL of Stop/Developing Solution to terminate the reaction and develop the color.
-
Measure the absorbance at 515 nm.
Data Analysis
-
Create a standard curve using the provided 4-nitrocatechol standard.
-
Calculate the STS activity for each well, subtracting the background reading from a "no substrate" control.
-
Determine the percentage of STS inhibition for each this compound concentration relative to the untreated control.
-
Plot the % inhibition against the log concentration of this compound to calculate the IC₅₀ value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Constitutive expression of the steroid sulfatase gene supports the growth of MCF-7 human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
Application Notes and Protocols: Steroid Sulfatase (STS) Activity Assay in JEG-3 Cells Featuring Irosustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2] These active steroids can drive the growth of hormone-dependent cancers, including breast and prostate cancer.[1][3] Consequently, STS has emerged as a significant therapeutic target for the development of novel anti-cancer agents.[1][2]
Irosustat (also known as STX64 or BN83495) is a potent, irreversible, first-generation STS inhibitor that has been investigated in clinical trials for hormone-dependent cancers.[2][3][4][5][6][7] It acts by selectively binding to and inhibiting STS, thereby blocking the production of active estrogens and androgens.[6]
The human choriocarcinoma cell line, JEG-3, is a well-established in vitro model for studying STS activity.[8][9] These cells exhibit high endogenous STS expression, making them an ideal system for screening and characterizing STS inhibitors.[8] This document provides detailed protocols for assessing STS activity in JEG-3 cells and for evaluating the inhibitory potential of compounds such as this compound.
Signaling Pathways and Experimental Workflow
The activity of steroid sulfatase has significant implications for downstream cellular signaling. By converting inactive steroid sulfates to their active forms, STS can influence pathways that control cell proliferation, migration, and invasion. The following diagrams illustrate the STS-mediated signaling pathway and a typical experimental workflow for assessing STS inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound | C14H15NO5S | CID 5287541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor this compound (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake of dehydroepiandrosterone-3-sulfate by isolated trophoblasts from human term placenta, JEG-3, BeWo, Jar, BHK cells, and BHK cells transfected with human sterylsulfatase-cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irosustat Stock Solution Preparation
Topic: Preparation and Handling of Irosustat Stock Solutions in DMSO for Cell Culture Applications
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies involving the steroid sulfatase inhibitor, this compound.
Abstract
This compound (also known as STX64 or 667-Coumate) is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2] By inhibiting STS, this compound blocks the conversion of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone.[1][2] This mechanism effectively disrupts the intracrine production of androgens and estrogens, making this compound a valuable tool for studying hormone-dependent cancers like breast, prostate, and endometrial cancer.[2][3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) for use in cell culture.
Physicochemical and Handling Properties
All quantitative data regarding this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate | [1] |
| Molecular Formula | C₁₄H₁₅NO₅S | [1] |
| Molecular Weight | 309.34 g/mol | [1] |
| Appearance | Solid powder | [5] |
| IC₅₀ (STS Enzyme) | ~8 nM | [6][7] |
| IC₅₀ (MCF-7 cells) | ~0.2 nM | [7] |
| Solubility in DMSO | ≥ 55 mg/mL (≥ 177 mM) | [6][7] |
Mechanism of Action: Inhibition of Steroidogenesis
This compound exerts its biological effect by irreversibly inhibiting steroid sulfatase (STS). This enzyme is a key component of the steroidogenesis pathway, responsible for hydrolyzing sulfate esters of various steroids. Its inhibition leads to a significant reduction in the local synthesis of potent androgens and estrogens within target tissues.[2][3]
Caption: this compound inhibits Steroid Sulfatase (STS), blocking the conversion of inactive precursors.
Experimental Protocols
Materials and Equipment
-
This compound powder (e.g., MedChemExpress HY-14586)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.
-
DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and handle it within a fume hood or well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
-
Calculate Required Mass: Use the molecular weight (MW) of this compound (309.34 g/mol ) to determine the mass needed.
-
Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.001 L × 0.01 mol/L × 309.34 g/mol × 1000 mg/g = 3.09 mg
-
-
Weighing: Carefully weigh out 3.09 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Dissolving:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the cap tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[6][7] The solution should be clear and free of particulates.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots as recommended in the table below.
-
| Storage Condition | Shelf Life | Source(s) |
| Powder | 3 years at -20°C | [6] |
| In DMSO | 2 years at -80°C | [6] |
| In DMSO | 1 year at -20°C | [6] |
Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration. For example, to treat cells with 1 µM this compound:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium. This gives a 10 µM intermediate solution.
-
Add the appropriate volume of this intermediate solution to your cell culture plates. For instance, add 100 µL of the 10 µM solution to 900 µL of medium in a well to get a final concentration of 1 µM.
-
Note: The final concentration of DMSO in the culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Experimental Workflow Overview
The following diagram outlines the complete workflow from receiving the compound to treating the cells.
Caption: Standard workflow for preparing and using this compound in cell culture experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Formulation of Irosustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat (STX64, 667-COUMATE) is a potent, irreversible, first-generation steroid sulfatase (STS) inhibitor. By blocking the conversion of inactive steroid sulfates to their active forms, this compound effectively reduces the levels of circulating estrogens and androgens, making it a compound of significant interest for hormone-dependent cancers and other endocrine-related diseases. Due to its hydrophobic nature, formulating this compound for in vivo studies requires careful selection of excipients to ensure adequate solubility and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound using a combination of polyethylene glycol 300 (PEG300) and Tween-80, a common vehicle for poorly water-soluble compounds in preclinical research.
This compound: Key Properties
A summary of the relevant physicochemical and pharmacological properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₅S | N/A |
| Molecular Weight | 309.34 g/mol | N/A |
| Solubility | DMSO: 53.23 mg/mLEthanol: 9.05 mg/mL | [1] |
| Mechanism of Action | Irreversible inhibitor of steroid sulfatase (STS) | N/A |
| Reported In Vivo Dose (Clinical) | 40 mg/day (oral) | [2] |
| Reported In Vivo Dose (Preclinical, Mouse) | 0.005 mg/mL in drinking water | [3] |
Formulation Strategy for Poorly Soluble Compounds
The formulation of poorly water-soluble drugs like this compound for in vivo studies often employs a co-solvent and surfactant system to enhance solubility and stability. A common and effective approach involves the use of Dimethyl Sulfoxide (DMSO) as a primary solvent to create a stock solution, which is then diluted with a vehicle containing a solubilizing agent like PEG300 and a surfactant such as Tween-80. This method helps to prevent precipitation of the compound upon administration into an aqueous physiological environment.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Analytical balance
Protocol:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Preparation of the PEG300 and Tween-80 Vehicle
Objective: To prepare the vehicle for the final formulation of this compound.
Materials:
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or beakers
-
Calibrated pipettes
Protocol:
-
In a sterile conical tube or beaker, combine the required volumes of PEG300, Tween-80, and sterile saline. A commonly used vehicle composition is a mixture of PEG300 and Tween-80 in saline. For a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the vehicle would be prepared by mixing the appropriate ratios of PEG300, Tween-80, and saline.
-
Mix the components thoroughly by vortexing or gentle swirling until a homogenous solution is obtained.
Preparation of the Final this compound Formulation
Objective: To prepare the final injectable or oral formulation of this compound.
Materials:
-
This compound stock solution (from section 4.1)
-
PEG300 and Tween-80 vehicle (from section 4.2)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
A widely used formulation for in vivo studies of poorly soluble compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The following protocol is for the preparation of 1 mL of a 2.5 mg/mL this compound working solution as an example. The final concentration can be adjusted based on the required dose for the animal model.
-
Add 400 µL of PEG300 to a sterile microcentrifuge tube.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly to ensure a clear and uniform formulation.
-
If any precipitation is observed, gentle warming or sonication can be applied to aid dissolution.
-
It is recommended to prepare the final formulation fresh on the day of use.
Quantitative Formulation Summary
| Component | Volume (for 1 mL final) | Final Concentration (% v/v) |
| This compound Stock (25 mg/mL in DMSO) | 100 µL | 10% DMSO |
| PEG300 | 400 µL | 40% |
| Tween-80 | 50 µL | 5% |
| Saline (0.9% NaCl) | 450 µL | 45% |
| Final this compound Concentration | - | 2.5 mg/mL |
In Vivo Administration Considerations
-
Route of Administration: This formulation is suitable for oral (gavage) and intraperitoneal (IP) administration. For intravenous (IV) administration, further sterile filtration and consideration of potential hemolysis are necessary.
-
Dosage: The dosage of this compound will depend on the specific animal model and experimental design. Clinical trials have used oral doses of 40 mg/day in humans.[2] Preclinical studies in mice have reported administration in drinking water at a concentration of 0.005 mg/mL.[3] A study with another compound using a vehicle of 50% DMSO, 40% PEG300, and 10% ethanol reported tolerability of high oral doses (10-15 mg/kg) in mice.[5] Researchers should perform dose-ranging studies to determine the optimal therapeutic and non-toxic dose for their specific application.
-
Control Group: The vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) without this compound should be administered to the control group to account for any effects of the excipients.
Stability and Storage
-
Stock Solution: The this compound stock solution in DMSO is stable for several weeks at -20°C and for months at -80°C. Avoid multiple freeze-thaw cycles.
-
Final Formulation: It is highly recommended to prepare the final formulation fresh before each administration. The stability of this compound in the PEG300/Tween-80 vehicle has not been extensively reported. Long-term storage of the final formulation is not advised due to the potential for precipitation or degradation. One study noted that formaldehyde impurities in Polysorbate 80 and PEG-300 can lead to the degradation of a formulated drug.[6]
Visual Representations
This compound Mechanism of Action
Caption: this compound inhibits the conversion of inactive steroid sulfates to active steroids.
Experimental Workflow for this compound Formulation
Caption: Workflow for the preparation of this compound formulation for in vivo studies.
References
- 1. Preclinical safety, pharmacokinetics, pharmacodynamics, and biodistribution studies with Ad35K++ protein: a novel rituximab cotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352: identification and control of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Tumor Proliferation with FLT-PET Imaging Following Irosustat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat (STX64, 667 Coumate) is a first-generation, orally active, and irreversible inhibitor of steroid sulfatase (STS).[1][2][3] In hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, STS plays a crucial role in converting inactive steroid sulfates, like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[2][4] These can then be further converted into potent estrogens and androgens that drive tumor proliferation.[4] By blocking this pathway, this compound reduces the levels of these hormones, thereby inhibiting tumor growth.[1][4]
3'-deoxy-3'-[18F]fluorothymidine (FLT) is a positron emission tomography (PET) radiotracer that serves as a non-invasive imaging biomarker for cellular proliferation.[5][6] FLT uptake correlates with the activity of thymidine kinase 1 (TK1), an enzyme involved in the DNA salvage pathway, and has been shown to correspond with the proliferation marker Ki-67 in various cancers.[5][6][7] This makes FLT-PET a valuable tool for assessing the pharmacodynamic effects of anti-proliferative cancer therapies like this compound.[8]
These application notes provide a detailed overview and protocols for utilizing FLT-PET imaging to measure changes in tumor proliferation in response to this compound treatment, based on findings from clinical studies.
Signaling Pathway of this compound Action
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. journals.plos.org [journals.plos.org]
- 6. radiologybusiness.com [radiologybusiness.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. ascopubs.org [ascopubs.org]
Application Note: Assessing Irosustat Efficacy in Tumor Biopsies Using Ki67 Immunohistochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction Irosustat (STX64) is an orally active, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a critical role in the biosynthesis of active estrogens and androgens by converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their active forms, estrone and DHEA respectively.[2][3] In hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, the STS pathway can provide a crucial source of steroids that stimulate tumor growth.[4] By blocking this pathway, this compound reduces the levels of active hormones that drive cancer cell proliferation.[3][4]
The Ki67 protein is a well-established nuclear marker for cellular proliferation.[5][6] It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[5][7] Consequently, the percentage of Ki67-positive tumor cells (the Ki67 index) is a direct measure of the proliferative activity of a tumor.[6][8] This application note provides a detailed protocol for using Ki67 immunohistochemical (IHC) staining on formalin-fixed paraffin-embedded (FFPE) tumor biopsies to assess the pharmacodynamic efficacy of this compound. A reduction in the Ki67 index in post-treatment biopsies compared to pre-treatment samples serves as a key biomarker for this compound's anti-proliferative effect.[1][9]
Mechanism of Action: this compound and Ki67 Expression
This compound exerts its anti-tumor effect by inhibiting the STS enzyme. This action blocks the conversion of inactive steroid sulfates into active estrogens and androgens, thereby reducing the ligands available to activate hormone receptors. This disruption of hormone signaling leads to decreased cell cycle progression and a subsequent reduction in the expression of proliferation markers like Ki67.
Quantitative Data from Clinical Studies
Clinical trials have demonstrated this compound's ability to reduce tumor cell proliferation, as measured by Ki67 staining. The following table summarizes key findings from a perioperative study in patients with ER+ early breast cancer.
| Parameter | Treatment Details | Key Findings | Reference |
| Ki67 Reduction | This compound (40mg once daily) for at least 2 weeks | Median % change in Ki67 from pre- to post-treatment was -7.1%. | [1] |
| Patient Response | Response defined as a ≥30% decrease in Ki67 index | 3 out of 7 (43%) patients demonstrated a response. | [1][10] |
| Statistical Significance | Comparison of pre- and post-treatment Ki67 levels | The median % difference in Ki67 was 52.3% (p=0.028), indicating a significant reduction. | [1] |
Experimental Workflow
The overall process involves obtaining tumor biopsies before and after a course of this compound treatment, followed by standardized laboratory procedures to quantify and compare the Ki67 proliferation index.
Detailed Protocol: Ki67 Immunohistochemistry for FFPE Tumor Biopsies
This protocol describes the manual staining procedure for Ki67 in formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents
-
Tissues: Pre- and post-Irosustat treatment tumor biopsies fixed in 10% neutral buffered formalin and embedded in paraffin.[11]
-
Slides: Positively charged glass microscope slides.[12]
-
Deparaffinization/Rehydration: Xylene, 100% Ethanol, 95% Ethanol, 70% Ethanol, Deionized water.
-
Antigen Retrieval: 0.01M Sodium Citrate Buffer, pH 6.0 (or commercial solution like Dako Target Retrieval Solution).[13]
-
Peroxidase Block: 3% Hydrogen Peroxide.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 10% normal serum (from the same species as the secondary antibody) in PBS or a commercial protein block.
-
Primary Antibody: Rabbit monoclonal anti-Ki67 antibody (e.g., Abcam ab15580).[13]
-
Detection System: HRP-conjugated anti-rabbit secondary antibody and DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Mayer's Hematoxylin.[11]
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microtome, slide-drying oven, water bath or steamer for antigen retrieval, humidified chamber, light microscope.[12]
Staining Procedure
Step-by-Step Method:
-
Sectioning and Baking:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immunostaining:
-
Peroxidase Block: Cover tissue with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Apply blocking buffer to each section and incubate in a humidified chamber for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Drain blocking buffer (do not rinse). Apply diluted anti-Ki67 primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, rinse slides three times with wash buffer for 3 minutes each.
-
Secondary Antibody: Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Rinse slides three times with wash buffer for 3 minutes each.
-
Chromogen Development: Apply DAB substrate solution and incubate until a brown precipitate develops (typically 1-10 minutes). Monitor under a microscope to avoid over-staining.
-
Rinse slides thoroughly with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Immerse slides in Mayer's hematoxylin for 30-60 seconds to stain cell nuclei blue.[11]
-
"Blue" the stain by rinsing in running tap water.
-
Dehydrate the sections through graded alcohols (e.g., 95%, 100%) and two changes of xylene.
-
Apply a drop of permanent mounting medium and place a coverslip.
-
Data Analysis and Interpretation
-
Microscopic Evaluation: Ki67 staining appears as a brown precipitate in the nuclei of positive cells.[11] The counterstain colors non-proliferating nuclei blue.
-
Scoring (Ki67 Index): The Ki67 index is calculated as the percentage of tumor cells with positive nuclear staining among the total number of tumor cells counted.[6]
-
Select several representative high-power fields.
-
Count at least 500-1000 tumor cells.
-
Ki67 Index (%) = (Number of Ki67-positive nuclei / Total number of tumor nuclei) x 100.
-
-
Assessing Efficacy: The primary endpoint is the change in the Ki67 index between the pre- and post-Irosustat treatment biopsies. A statistically significant reduction in the Ki67 index indicates a positive pharmacodynamic response to the drug. A response can be defined as a decrease of ≥30% in the Ki67 score.[1][10]
Controls
-
Positive Control: Use a tissue known to have high proliferation, such as tonsil or a known high-grade tumor, to validate the staining run.[5]
-
Negative Control: Omit the primary antibody on a separate slide to check for non-specific staining from the secondary antibody and detection system.[13]
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Home [solarishealth.com]
- 5. genomeme.ca [genomeme.ca]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ki 67: a Promising Prognostic Marker in Early Breast Cancer—a Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nextgen-protocols.org [nextgen-protocols.org]
- 14. In situ Ki-67 detection in formalin-fixed, paraffin-embedded (FFPE) pig tissues [protocols.io]
Application Notes and Protocols: In Vivo Efficacy of Irosustat in NMU-Induced Mammary Tumor Models in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat (STX64, 667 Coumate, BN83495) is a first-generation, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2][3] STS plays a crucial role in the biosynthesis of active estrogens by converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These can then be further converted to more potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers.[1] Inhibition of STS is therefore a promising therapeutic strategy for hormone-dependent breast cancer.[4]
The N-methyl-N-nitrosourea (NMU)-induced mammary tumor model in rats is a well-established and widely used model for studying breast carcinogenesis.[5][6][7] This model is valued because the induced tumors are primarily estrogen and/or progesterone receptor-positive (ER/PgR+), closely mimicking human hormone-dependent breast cancer.[5]
This document provides detailed application notes and a hypothetical, yet robust, experimental protocol for evaluating the in vivo efficacy of this compound in the NMU-induced rat mammary tumor model.
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action of this compound in blocking the conversion of inactive steroid sulfates to active estrogens and androgens.
Caption: Mechanism of this compound in inhibiting steroid sulfatase (STS).
Experimental Protocols
NMU-Induced Mammary Tumor Induction in Rats
This protocol is based on established methodologies for inducing mammary tumors in rats using N-methyl-N-nitrosourea (NMU).[5][6][7]
Materials:
-
Female Sprague-Dawley or Wistar-Furth rats (40-50 days old)[6][7]
-
N-methyl-N-nitrosourea (NMU)
-
0.9% NaCl solution, acidified to pH 4.0 with acetic acid
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimatize female rats for at least one week before the start of the experiment.
-
NMU Preparation: Immediately before use, dissolve NMU in the acidified 0.9% NaCl solution.[8]
-
Tumor Induction: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight to rats aged between 49 and 58 days.[6] Alternatively, two injections of 70 mg/kg on alternate days can be administered to 21-day-old rats.[5]
-
Monitoring: Palpate the rats' mammary glands weekly, starting four weeks post-injection, to monitor for tumor development.[6]
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) twice a week using a Vernier caliper.
In Vivo Efficacy Study of this compound
This section outlines a proposed experimental design to evaluate the efficacy of this compound in rats with established NMU-induced mammary tumors.
Experimental Design:
-
Animal Model: Female rats with established NMU-induced mammary tumors (tumor volume of approximately 100-200 mm³).
-
Randomization: Randomly assign tumor-bearing rats into treatment groups (n=8-10 rats per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., appropriate vehicle for this compound)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: this compound (e.g., 25 mg/kg, oral gavage, daily)
-
-
Drug Administration: Prepare this compound in a suitable vehicle and administer orally once daily for a specified period (e.g., 28 days).
-
Efficacy Endpoints:
-
Tumor volume measurements (twice weekly).
-
Body weight measurements (twice weekly).
-
At the end of the study, excise tumors and record their final weight.
-
Optional: Conduct immunohistochemistry on tumor tissues for proliferation markers (e.g., Ki67) and hormone receptor status.
-
Experimental Workflow
The following diagram outlines the key steps in the proposed in vivo efficacy study.
Caption: Workflow for the in vivo efficacy study of this compound.
Data Presentation
The following tables provide a template for presenting the quantitative data from the proposed study. The data included are for illustrative purposes only and represent a hypothetical outcome.
Table 1: Effect of this compound on Tumor Growth in NMU-Induced Mammary Tumor Model (Illustrative Data)
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 150 ± 15 | 1200 ± 110 | - |
| This compound (10 mg/kg) | 155 ± 18 | 650 ± 85 | 45.8 |
| This compound (25 mg/kg) | 152 ± 16 | 400 ± 60 | 66.7 |
Table 2: Effect of this compound on Final Tumor Weight and Body Weight (Illustrative Data)
| Treatment Group | Final Tumor Weight (g) (Mean ± SEM) | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 2.5 ± 0.3 | 250 ± 10 | 265 ± 12 |
| This compound (10 mg/kg) | 1.4 ± 0.2 | 252 ± 11 | 260 ± 10 |
| This compound (25 mg/kg) | 0.8 ± 0.1 | 248 ± 9 | 255 ± 11 |
Conclusion
The protocol outlined provides a comprehensive framework for evaluating the in vivo efficacy of the steroid sulfatase inhibitor this compound in the clinically relevant NMU-induced rat mammary tumor model. This model system, in conjunction with the proposed experimental design, will allow for a thorough assessment of this compound's potential as a therapeutic agent for hormone-dependent breast cancer. The successful inhibition of tumor growth in this model would provide strong preclinical evidence to support further clinical development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Home [solarishealth.com]
- 5. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of N-methyl-N-nitrosourea induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Note: Establishing an In Vitro Model for Irosustat Resistance
Introduction
Irosustat (STX64) is an irreversible, orally active, non-steroidal inhibitor of steroid sulfatase (STS).[1][2] The STS enzyme plays a crucial role in the biosynthesis of active estrogens and androgens by converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their active forms, estrone (E1) and DHEA, respectively.[1][3] By blocking this pathway, this compound reduces the levels of hormones that can stimulate the growth of hormone-dependent cancers, such as breast, endometrial, and prostate cancer.[1][4] Despite promising clinical activity, the development of drug resistance remains a significant challenge in cancer therapy.[5] Understanding the mechanisms of this compound resistance is critical for optimizing its clinical use and developing strategies to overcome it. This document provides a detailed guide for establishing and characterizing an in vitro model of this compound resistance.
Mechanism of Action: this compound Signaling Pathway
This compound acts by irreversibly inhibiting the steroid sulfatase (STS) enzyme. This blockade prevents the hydrolysis of inactive steroid sulfates into active steroids, thereby depriving hormone-dependent cancer cells of essential growth signals.
Caption: Mechanism of this compound action via inhibition of Steroid Sulfatase (STS).
Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes the establishment of a drug-resistant cell line model by continuous, long-term exposure of a parental cancer cell line to incrementally increasing concentrations of this compound.[6][7][8]
Workflow for Developing this compound-Resistant Cells
Caption: Workflow for generating and establishing a stable this compound-resistant cell line.
Methodology
-
Determine Initial IC50:
-
Seed the parental cancer cell line (e.g., MCF-7 for breast cancer) in 96-well plates.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or XTT, see Protocol 2A) to determine the half-maximal inhibitory concentration (IC50).[6]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in medium containing a low concentration of this compound (e.g., IC10 or IC20 value determined in Step 1).
-
Maintain the culture, replacing the drug-containing medium every 2-3 days.
-
-
Stepwise Dose Escalation:
-
Once the cells recover and exhibit a stable growth rate similar to the untreated parental line, passage them and increase the this compound concentration (e.g., by 1.5 to 2-fold).[8]
-
Continuously monitor the cells for signs of stress or death. A significant portion of cells may die after each dose increase. The surviving population is selected for resistance.
-
Repeat this cycle of adaptation followed by dose escalation. This process can take several months.[9]
-
-
Cryopreservation:
-
At each stage where cells become resistant to a specific concentration, harvest a portion of the cells and cryopreserve them. This creates a library of cells with varying degrees of resistance.
-
-
Establishment of Stable Resistant Line:
-
A stable this compound-resistant (Irosu-R) cell line is considered established when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the parental IC50.[8]
-
Culture the final resistant line in drug-free medium for several passages to ensure the resistance phenotype is stable before proceeding with characterization.
-
Protocol 2: Characterization of the Resistant Phenotype
This assay quantifies the difference in drug sensitivity between the parental and this compound-resistant (Irosu-R) cell lines by comparing their IC50 values.
Methodology (MTT Assay)
-
Cell Seeding: Seed both parental and Irosu-R cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serially diluted concentrations of this compound for 72 hours. Include untreated wells as controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
Data Presentation: Representative IC50 Values
| Cell Line | Treatment | IC50 (µM) [Mean ± SD] | Resistance Index (RI) |
| Parental (MCF-7) | This compound | 0.8 ± 0.15 | 1.0 |
| Irosu-R (MCF-7) | This compound | 9.2 ± 1.20 | 11.5 |
| This table presents hypothetical data for illustrative purposes. |
This assay determines if resistance to this compound involves the evasion of apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology
-
Cell Treatment: Seed parental and Irosu-R cells and treat them with this compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[14]
-
Cell Staining:
-
Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western blotting is used to investigate changes in the expression levels of proteins potentially involved in this compound resistance, such as the drug target (STS) or drug efflux pumps (e.g., ABC transporters).[15][16][17]
Methodology
-
Protein Extraction: Lyse parental and Irosu-R cells in RIPA buffer containing protease inhibitors.[16] Quantify protein concentration using a BCA or Bradford assay.[17]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in SDS loading buffer. Separate the proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE).[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15][19]
-
Antibody Incubation:
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Image the blot using a chemiluminescence detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure changes in the mRNA levels of genes that may contribute to resistance.[20][21]
Methodology
-
RNA Extraction: Isolate total RNA from parental and Irosu-R cells using a commercial kit (e.g., TRIzol or RNeasy).
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., STS, ABCG2), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression in Irosu-R cells compared to parental cells using the 2^-ΔΔCt method.
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. cusabio.com [cusabio.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Irosustat Against Acanthamoeba castellanii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acanthamoeba castellanii is a free-living amoeba capable of causing severe human infections, including a painful, sight-threatening keratitis and a rare but fatal granulomatous amoebic encephalitis. The current treatment regimens for these infections are often lengthy, exhibit significant toxicity, and are not always effective, highlighting the urgent need for novel therapeutic agents. Irosustat, a non-steroidal, irreversible inhibitor of steroid sulfatase (STS), has been investigated as an anti-cancer agent.[1][2][3] Recent studies have demonstrated its potential as a promising anti-acanthamoebic agent, significantly inhibiting the viability and pathogenic potential of A. castellanii.[4][5]
This document provides detailed protocols for evaluating the in vitro efficacy of this compound against A. castellanii, including methods for assessing amoebicidal activity, effects on excystment, and impact on cytopathogenicity.
Mechanism of Action
This compound is a potent inhibitor of the enzyme steroid sulfatase (STS).[6][7] STS is responsible for the conversion of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their active forms, DHEA and estrone, respectively.[1][2] While the precise downstream effects of STS inhibition in Acanthamoeba are still under investigation, it is known that sulfate activation plays a role in the metabolism of other protozoa, suggesting a potential disruption of vital metabolic or signaling pathways in A. castellanii.[4]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on Acanthamoeba castellanii.
Table 1: Amoebicidal Activity of this compound against A. castellanii Trophozoites
| Concentration (µM) | Mean Viability (%) ± SEM | Statistical Significance (p-value) |
| Control (0 µM) | 100 ± 0.0 | - |
| 50 | 65 ± 4.2 | < 0.05 |
| 100 | 45 ± 3.8 | < 0.05 |
| 200 | 28 ± 2.5 | < 0.01 |
Table 2: Effect of this compound on A. castellanii Excystment
| Concentration (µM) | Mean Excystment (%) ± SEM | Statistical Significance (p-value) |
| Control (0 µM) | 100 ± 0.0 | - |
| 50 | 58 ± 5.1 | < 0.05 |
| 100 | 37 ± 4.5 | < 0.05 |
| 200 | 22 ± 3.1 | < 0.01 |
Table 3: Effect of this compound on A. castellanii-mediated Cytopathogenicity
| Concentration (µM) | Mean Host Cell Lysis (%) ± SEM | Statistical Significance (p-value) |
| Control (Amoeba only) | 85 ± 6.3 | - |
| 50 | 55 ± 4.9 | < 0.05 |
| 100 | 35 ± 3.7 | < 0.05 |
| 200 | 20 ± 2.8 | < 0.01 |
Experimental Protocols
Acanthamoeba castellanii Culture
-
Organism: Acanthamoeba castellanii (e.g., ATCC 30234).
-
Medium: Proteose-peptone-yeast extract-glucose (PYG) medium.
-
Culture Conditions: Axenically in tissue culture flasks at 30°C.
-
Harvesting: Trophozoites are harvested during the logarithmic phase of growth by centrifugation.
Amoebicidal Assay
This assay determines the direct killing effect of this compound on A. castellanii trophozoites.
-
Materials:
-
A. castellanii trophozoites
-
PYG medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
-
Procedure:
-
Seed approximately 5 x 104 amoebae per well in a 96-well plate.
-
Add varying concentrations of this compound (e.g., 50, 100, 200 µM) to the wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate at 30°C for 24 hours.
-
After incubation, mix the contents of each well gently.
-
Stain the amoebae with trypan blue and count the number of viable (unstained) and non-viable (blue) trophozoites using a hemocytometer.
-
Calculate the percentage of viable amoebae for each concentration.
-
Excystment Assay
This protocol evaluates the ability of this compound to inhibit the transformation of dormant cysts into viable trophozoites.
-
Materials:
-
Mature A. castellanii cysts (induced by starvation in a non-nutrient medium)
-
PYG medium (as an excystment medium)
-
This compound stock solution
-
24-well plates
-
Hemocytometer
-
-
Procedure:
-
Add approximately 1 x 105 cysts per well to a 24-well plate containing PYG medium.
-
Treat the cysts with different concentrations of this compound.
-
Incubate the plate at 30°C for 48-72 hours.
-
Following incubation, count the number of emerged trophozoites using a hemocytometer.
-
Calculate the percentage of excystment relative to the untreated control.
-
Cytopathogenicity Assay
This assay measures the ability of this compound to protect human cells from damage caused by A. castellanii.
-
Materials:
-
Human corneal epithelial cells (HCECs) or other suitable host cell line
-
Cell culture medium (e.g., DMEM/F-12)
-
A. castellanii trophozoites
-
This compound stock solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
-
Procedure:
-
Seed HCECs in a 96-well plate and grow to confluence.
-
Pre-treat the amoebae with various concentrations of this compound for 1 hour.
-
Add the pre-treated amoebae to the HCEC monolayer at a multiplicity of infection (MOI) of 1:1.
-
Include controls: untreated amoebae with HCECs, HCECs alone, and a maximum LDH release control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure the release of LDH into the culture supernatant using a commercial kit, following the manufacturer's instructions.
-
Calculate the percentage of cytopathogenicity based on LDH release.
-
Visualizations
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Proposed mechanism of this compound in Acanthamoeba.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Anti-Acanthamoebic Activities of this compound and STX140 and Their Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor this compound (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
Delivery and Assessment of Irosustat Nanoformulations in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat (STX64) is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2] STS plays a crucial role in the biosynthesis of active estrogens and androgens by converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] In hormone-dependent cancers, such as breast and prostate cancer, local production of these hormones can fuel tumor growth.[3] By blocking STS, this compound reduces the levels of active sex steroids in the tumor microenvironment, thereby inhibiting cancer cell proliferation.[1] Nanoformulations of this compound offer the potential to enhance its therapeutic efficacy by improving its solubility, stability, and tumor-targeted delivery. This document provides detailed application notes and protocols for the synthesis, delivery, and assessment of this compound nanoformulations in preclinical models of cancer.
Data Presentation
The following tables summarize quantitative data from a representative study on the formulation of this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. While this data is from a study on Acanthamoeba castellanii, it provides a strong baseline for the expected physicochemical properties of this compound nanoformulations for preclinical cancer studies.[4]
Table 1: Physicochemical Properties of this compound Nanoformulation [4]
| Parameter | Value |
| Encapsulation Efficiency (%) | 94 |
| Mean Particle Size (nm) | 145 |
| Polydispersity Index (PDI) | 0.3 |
| Surface Charge (mV) | -14 |
Table 2: In Vitro Drug Release Profile of this compound Nanoformulation [4]
| Time (hours) | Cumulative Release (%) |
| 24 | >75 |
| 48 | ~100 |
| 72 | ~100 |
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a standard single emulsion-solvent evaporation method for encapsulating hydrophobic drugs like this compound into PLGA nanoparticles.[5][6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 250 mg of PLGA and a predetermined amount of this compound in 5 ml of dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of poly(vinyl alcohol) (PVA) in deionized water by heating to 85°C with stirring until fully dissolved. Allow to cool to room temperature.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture in an ice bath. A typical sonication routine would be 1 second on, 3 seconds off for a total of 3-5 minutes.
-
Solvent Evaporation: Immediately after sonication, stir the emulsion on a magnetic stirrer for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant can be analyzed to determine encapsulation efficiency.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or sterile water for further characterization and use.
Characterization of this compound Nanoformulations
a) Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.
b) Encapsulation Efficiency:
-
Quantify the amount of this compound in the supernatant collected during the nanoparticle collection step using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total amount of this compound - Amount of this compound in supernatant) / Total amount of this compound] x 100
-
c) In Vitro Drug Release:
-
Place a known amount of the this compound nanoformulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release buffer and replace with fresh buffer.
-
Quantify the amount of this compound released into the buffer at each time point using HPLC.
In Vitro Assessment in Cancer Cell Lines
a) Cell Viability Assay (MTT Assay): [7]
-
Seed cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and this compound nanoformulations for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
b) Cellular Uptake Study:
-
Label the this compound nanoformulations with a fluorescent dye (e.g., Coumarin-6).
-
Treat cancer cells with the fluorescently labeled nanoformulations for different time periods.
-
Wash the cells to remove non-internalized nanoparticles.
-
Analyze the cellular uptake of the nanoformulations using fluorescence microscopy or flow cytometry.
In Vivo Assessment in Preclinical Models
a) Subcutaneous Xenograft Model: [8][9]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., athymic nude mice).[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.[8]
-
Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups (e.g., vehicle control, free this compound, this compound nanoformulation).
-
Administration: Administer the treatments via a clinically relevant route, such as intravenous or intraperitoneal injection.[8]
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, excise the tumors and weigh them.
b) Biodistribution Study:
-
Label the this compound nanoformulations with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radioisotope).
-
Administer the labeled nanoformulations to tumor-bearing mice.
-
At various time points, image the mice using an appropriate in vivo imaging system to visualize the distribution of the nanoformulations.
-
Alternatively, at the end of the study, harvest major organs and the tumor, and quantify the amount of the labeled nanoformulation in each tissue.
c) Toxicity Assessment: [8]
-
Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.[8]
-
At the end of the study, collect blood samples for hematological and serum biochemistry analysis.
-
Perform histological analysis of major organs to assess any potential tissue damage.
Visualizations
Caption: this compound inhibits STS, blocking the conversion of inactive steroid sulfates to active hormones.
Caption: Workflow for synthesizing this compound-loaded PLGA nanoparticles.
Caption: Workflow for the in vitro assessment of this compound nanoformulations.
Caption: Workflow for the in vivo assessment of this compound nanoformulations.
References
- 1. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormone-dependent cancer | Endocrine Signaling Consortium [ensigcon.utu.fi]
- 4. mdpi.com [mdpi.com]
- 5. static.igem.org [static.igem.org]
- 6. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. In vitro anticancer activity [bio-protocol.org]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Irosustat for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of Irosustat for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound (also known as STX-64) is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2][3] By inhibiting STS, this compound blocks the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their active forms, estrone and DHEA.[1][3] This mechanism makes it a valuable compound for studying hormone-dependent conditions, including certain cancers.[1][4] However, this compound is a poorly water-soluble compound, which presents a significant hurdle for achieving adequate bioavailability and consistent results in in vivo studies.
Q2: What are the common approaches to solubilizing poorly soluble drugs like this compound for in vivo use?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for preclinical research.[5][6][7][8][9] These methods include:
-
Co-solvents: Using water-miscible organic solvents to increase the drug's solubility in an aqueous solution.[6][8]
-
Surfactants: Employing agents that form micelles to encapsulate the hydrophobic drug molecules.[5][9]
-
Cyclodextrins: Utilizing these cyclic oligosaccharides to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[5][8]
-
Lipid-based formulations: Dissolving the drug in oils or other lipids.[8]
-
pH adjustment: Modifying the pH of the formulation to ionize the drug, which can enhance solubility.[5][8]
Q3: Are there any established vehicle formulations for this compound for animal studies?
A3: Yes, several vehicle formulations have been successfully used for in vivo administration of this compound. These typically involve a combination of co-solvents and surfactants to achieve a clear solution. Common components include DMSO, PEG300, Tween-80, and saline, or cyclodextrins like SBE-β-CD.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | - The concentration of this compound exceeds its solubility limit in the chosen vehicle.- The order of solvent addition is incorrect. | - Gently warm the solution (e.g., in a 37°C water bath) and/or use sonication to aid dissolution.[2]- Ensure this compound is first fully dissolved in a small amount of an organic solvent like DMSO before adding aqueous components.[2]- Refer to the detailed protocols for the correct order of solvent addition. |
| Precipitation after administration (e.g., at the injection site) | - The drug precipitates out of the vehicle upon contact with physiological fluids. | - Consider using a formulation with a higher concentration of surfactants or cyclodextrins to better maintain the drug in solution upon dilution in the body.- For oral administration, ensure the formulation is stable in the gastrointestinal environment. |
| Inconsistent results between experiments | - Variability in formulation preparation.- Degradation of the compound. | - Prepare fresh formulations for each experiment and use them promptly.[2]- Ensure accurate and consistent measurements of all components.- Store the stock solution of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. |
| Animal toxicity or adverse effects | - The vehicle itself may be causing toxicity at the administered volume.- The concentration of certain excipients (e.g., DMSO, Tween-80) may be too high. | - Consult literature for the maximum tolerated doses of the vehicle components in the specific animal model.- If possible, reduce the concentration of potentially toxic excipients by optimizing the formulation.- Consider alternative, less toxic solubilizing agents. |
Quantitative Data: this compound Solubility and Formulation
The following table summarizes the solubility of this compound in various solvents and provides examples of effective formulations for in vivo experiments.
| Solvent/Formulation | Achievable Concentration | Notes |
| DMSO | 62 mg/mL (200.42 mM)[10] | Use fresh, anhydrous DMSO as it is hygroscopic.[10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.08 mM)[2] | A common formulation for intravenous or intraperitoneal administration. Provides a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.08 mM)[2] | Cyclodextrin-based formulation, which can improve solubility and reduce precipitation upon dilution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.08 mM)[2] | A lipid-based formulation suitable for oral or subcutaneous administration.[2] |
Experimental Protocols
Protocol 1: Co-solvent/Surfactant Formulation (for IV/IP Injection)
This protocol is adapted from a widely used formulation for poorly soluble compounds.[2]
-
Weigh the required amount of this compound.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex or sonicate until the this compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume. Mix until the solution is clear.
-
Add saline (0.9% NaCl) to reach the final desired volume (45%). Mix thoroughly.
-
The final solution should be clear. If any precipitation is observed, gentle warming and/or sonication can be used.[2] Prepare this formulation fresh before each use.
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring or gentle warming to fully dissolve.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to a final concentration of 10% of the total volume.
-
Slowly add the 20% SBE-β-CD solution to the DMSO/Irosustat mixture to reach the final volume.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: this compound inhibits the STS enzyme, blocking androgen/estrogen production.
Caption: Decision tree for selecting an appropriate this compound formulation.
Caption: Step-by-step workflow for preparing the co-solvent/surfactant formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. brieflands.com [brieflands.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Management of Irosustat-Induced Dry Skin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing dry skin, a potential side effect in animal models treated with the steroid sulfatase (STS) inhibitor, Irosustat (STX64).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as STX64, is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a crucial role in the biosynthesis of active estrogens and androgens by converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] By blocking this conversion, this compound reduces the levels of circulating and locally available active sex steroids.
Q2: Why is dry skin an expected side effect of this compound treatment in animal models?
A2: Steroid hormones are essential for maintaining skin homeostasis, including hydration and barrier function. The enzyme steroid sulfatase (STS) is present and active in the skin.[2][3] By inhibiting STS, this compound reduces the local production of active steroids within the skin. This disruption of the skin's hormonal environment can impair its ability to retain moisture, leading to dryness (xerosis). Dry skin is the most common adverse event reported in human clinical trials of this compound, suggesting a high likelihood of a similar effect in preclinical animal models.[4][5]
Q3: What are the typical clinical signs of dry skin in rodent models?
A3: In mice and rats, dry skin may present with a range of clinical signs, including:
-
Flaky or scaly skin (hyperkeratosis)
-
Dull or rough-looking fur
-
Erythema (redness)
-
Fine white scaling, especially noticeable on pigmented skin
-
Increased scratching or grooming behavior
-
In severe cases, fissures or cracks in the skin
Q4: How can I proactively monitor for dry skin in my this compound-treated animal cohort?
A4: Regular and systematic monitoring is crucial. We recommend a daily visual inspection of the animals, paying close attention to the skin and fur condition. A weekly detailed examination, including parting the fur to inspect the underlying skin, is also advised. Implementing a standardized scoring system for skin dryness can help to quantify observations and ensure consistency across different assessors and time points.
Troubleshooting Guide: Managing Dry Skin in this compound-Treated Animal Models
Issue 1: An animal is showing signs of mild to moderate dry skin (e.g., flaking, scaling).
| Potential Cause | Suggested Solution |
| Disruption of skin barrier function due to STS inhibition. | Environmental Enrichment: Ensure appropriate cage humidity levels (typically 40-60%). Provide adequate nesting material to reduce stress and allow for natural behaviors. |
| Topical Moisturization: Apply a thin layer of a veterinary-approved, non-medicated emollient or moisturizer to the affected areas. Formulations containing lanolin, petrolatum, or glycerin can be effective. Apply once or twice daily, as needed. Ensure the product is non-toxic if ingested through grooming. | |
| Dietary Supplementation: Consider supplementing the diet with essential fatty acids (e.g., omega-3 and omega-6), which can help to support skin barrier function. Consult with a veterinarian for appropriate dosing. |
Issue 2: An animal is exhibiting signs of severe dry skin, including cracking, fissures, or excessive scratching.
| Potential Cause | Suggested Solution |
| Compromised skin integrity leading to discomfort and potential for secondary infection. | Veterinary Consultation: A veterinarian with experience in laboratory animal medicine should be consulted immediately. |
| Analgesia: If the animal appears to be in discomfort, the veterinarian may recommend appropriate analgesic treatment. | |
| Protective Measures: To prevent self-trauma from scratching, consider trimming the animal's hind nails. In severe cases, the use of a protective collar may be necessary, under veterinary guidance. | |
| Antimicrobials: If there are signs of secondary bacterial infection (e.g., pustules, purulent discharge), the veterinarian may prescribe topical or systemic antibiotics. | |
| Dose evaluation: If severe dry skin is widespread within a cohort, it may be necessary to evaluate the dose of this compound being administered, in consultation with the study director and veterinary staff. |
Quantitative Data
| Clinical Trial Phase | This compound Dose | Incidence of Dry Skin | Severity (Grade 3/4) | Reference |
| Phase II | 40 mg daily | 77% | 28% | [4][5] |
| Phase II | 40 mg/day | Most frequent treatment-related adverse event | One case of Grade 3 or higher | [4] |
Experimental Protocols
Protocol 1: Assessment and Scoring of Skin Dryness in Rodent Models
Objective: To provide a standardized method for the semi-quantitative assessment of dry skin in this compound-treated animal models.
Materials:
-
Examination gloves
-
Magnifying lamp (optional)
-
Scoring sheet (see table below)
Procedure:
-
Acclimatize the animal to the handling procedure to minimize stress.
-
Visually examine the entire body surface, including the dorsal and ventral trunk, head, and tail.
-
Part the fur in multiple locations to get a clear view of the underlying skin.
-
Score the following parameters on a scale of 0 to 4, with 0 being normal and 4 being the most severe presentation.
Scoring System for Dermatological Assessment:
| Parameter | 0 (Normal) | 1 (Mild) | 2 (Moderate) | 3 (Marked) | 4 (Severe) |
| Scaling/Flaking | No visible scaling | Fine, localized scaling | Generalized fine scaling or localized coarse scaling | Generalized coarse scaling | Severe, generalized scaling with large flakes |
| Erythema (Redness) | No redness | Faint pink coloration in localized areas | Definite redness in localized areas | Generalized redness or intense localized redness | Intense, widespread redness |
| Excoriation (Scratch Marks) | No scratch marks | 1-2 small, superficial scratch marks | Multiple superficial scratch marks | Multiple deep scratch marks | Widespread, deep, and/or ulcerated scratch marks |
| Alopecia (Hair Loss) | Normal hair coat | Slight thinning of hair in localized areas | Noticeable patches of hair loss | Large areas of hair loss | Extensive hair loss |
Protocol 2: Application of Topical Moisturizers
Objective: To provide a standardized method for the application of topical moisturizing agents to alleviate dry skin.
Materials:
-
Veterinary-approved, non-medicated emollient/moisturizer
-
Cotton-tipped applicators
-
Examination gloves
Procedure:
-
Gently restrain the animal.
-
Dispense a small amount of the moisturizer onto a gloved finger or a cotton-tipped applicator.
-
Apply a thin, even layer of the moisturizer to the affected areas of the skin, moving in the direction of hair growth.
-
Avoid application to the eyes, nose, and mouth.
-
Allow the moisturizer to be absorbed for a few minutes before returning the animal to its cage.
-
Monitor the animal for any signs of adverse reaction to the topical treatment.
-
Apply once or twice daily, or as recommended by a veterinarian.
Visualizations
Caption: this compound's Mechanism of Action Leading to Dry Skin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Steroid sulfatase inhibitors for the topical treatment of skin disorders — Department of Pharmacology [pharm.ox.ac.uk]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Irosustat dosage to minimize off-target effects in preclinical studies
Technical Support Center: Irosustat Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in preclinical studies. The information is designed to help optimize dosage while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS is a key enzyme in the steroidogenesis pathway, responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By inhibiting STS, this compound reduces the local production of active estrogens and androgens that can promote the growth of hormone-dependent cancers.
Q2: What is the most well-characterized off-target protein for this compound?
A2: The most significant and well-documented off-target interaction for this compound is its binding to Carbonic Anhydrase II (CAII). This interaction is so significant that it leads to the sequestration of this compound within red blood cells, which have high concentrations of CAII. This sequestration can affect the pharmacokinetic profile of the drug. The X-ray crystal structure of this compound bound to CAII has been determined, providing a detailed understanding of this interaction.
Q3: How does the off-target binding of this compound to Carbonic Anhydrase II (CAII) impact experimental results?
A3: The binding of this compound to CAII in red blood cells leads to a significant portion of the drug being removed from plasma circulation. This can result in a discrepancy between the total administered dose and the concentration of free drug available to act on the target tissue. When conducting pharmacokinetic and pharmacodynamic studies, it is crucial to measure this compound concentrations in both whole blood and plasma to get an accurate understanding of its distribution and availability. Overlooking this can lead to misinterpretation of dose-response relationships.
Q4: What are the typical IC50 values for this compound against its target (STS) and primary off-target (CAII)?
A4: The inhibitory potency of this compound varies depending on the assay system. For its primary target, steroid sulfatase (STS), the IC50 is in the low nanomolar range. In cell-based assays with MCF-7 cells, the IC50 has been reported to be as low as 0.2 nM. For the purified enzyme, the IC50 is approximately 8 nM. The inhibitory activity against Carbonic Anhydrase II (CAII) is less potent, with reported Ki values in the higher nanomolar to micromolar range. While a specific Ki is not consistently reported across all literature, the focus is often on the sequestration effect rather than direct potent inhibition of CA enzymatic activity at therapeutic doses. It is important for researchers to determine the IC50 in their specific experimental setup.
Q5: What are common adverse effects observed in clinical trials of this compound that might be relevant to preclinical toxicity studies?
A5: In clinical trials, the most frequently reported adverse effect of this compound is dry skin. Other common side effects include nausea, fatigue, diarrhea, and headache. While the direct molecular link for all of these is not fully elucidated, dry skin is an expected on-target effect due to the role of steroid sulfatase in skin biology. Researchers conducting preclinical toxicology studies should monitor for signs of skin abnormalities and other systemic effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in dose-response experiments. | Inconsistent bioavailability due to sequestration in red blood cells. | 1. Measure this compound concentrations in both whole blood and plasma to understand its distribution. 2. Ensure consistent dosing protocols and sample collection times. 3. Consider using a higher dose range if plasma concentrations are found to be too low to elicit a response in the target tissue. |
| Lower than expected efficacy at predicted therapeutic doses. | 1. Overestimation of free drug concentration at the target site. 2. Rapid metabolism of this compound in the in vitro system. | 1. Perform pharmacokinetic analysis to determine the actual exposure of the target tissue to this compound. 2. Use a cell-based STS activity assay to confirm that the administered concentration is sufficient to inhibit the target in your experimental model. 3. Increase the dose or frequency of administration based on pharmacokinetic data. |
| Unexpected cellular phenotypes unrelated to steroidogenesis. | Off-target effects, potentially related to inhibition of carbonic anhydrases or other unknown proteins. | 1. Perform a broader off-target screening panel to identify other potential binding partners of this compound. 2. Use a structurally distinct STS inhibitor as a control to see if the phenotype persists. 3. Lower the concentration of this compound to a range where it is selective for STS over its known off-targets. |
| Difficulty in measuring STS inhibition in tissue homogenates. | Sub-optimal assay conditions or substrate concentration. | 1. Ensure the use of a phosphate buffer at pH 7.4 to specifically measure STS activity and inhibit other sulfatases. 2. Use a radiolabeled substrate like [3H]E1S for higher sensitivity and specificity. 3. Optimize substrate concentration to be near the Km of the enzyme for competitive inhibition studies. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay System | IC50 / Ki | Reference |
| Steroid Sulfatase (STS) | Purified Enzyme | 8 nM | |
| Steroid Sulfatase (STS) | MCF-7 Cells | 0.2 nM | |
| Steroid Sulfatase (STS) | JEG-3 Cells | 0.015 - 1.5 nM | |
| Carbonic Anhydrase II (CAII) | N/A | Binding confirmed, specific Ki not consistently reported in reviewed literature. Sequestration is the primary effect. |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Notes | Reference |
| Sequestration | Human (in vivo) | High affinity for red blood cells | Due to binding to Carbonic Anhydrase II. | |
| STS Inhibition | Rat (in vivo) | >90% inhibition at 1 mg/kg | Potent inhibition of liver STS. | |
| STS Inhibition | Human (clinical) | ≥95% inhibition with 5-80 mg daily doses | Measured in peripheral blood mononuclear cells. |
Experimental Protocols
1. In Vitro Steroid Sulfatase (STS) Activity Assay (Radiometric)
-
Objective: To determine the inhibitory effect of this compound on STS activity in cell lysates or tissue homogenates.
-
Materials:
-
Test cells or tissue.
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Phosphate buffer (pH 7.4).
-
[6,7-3H]Estrone-3-sulfate ([3H]E1S) substrate.
-
Toluene-based scintillation fluid.
-
This compound stock solution (in DMSO).
-
Scintillation vials and counter.
-
-
Procedure:
-
Prepare cell lysates or tissue homogenates in lysis buffer and determine the protein concentration.
-
In a reaction tube, add a specific amount of protein (e.g., 50-100 µg) to the phosphate buffer.
-
Add varying concentrations of this compound (or DMSO for control) and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [3H]E1S (final concentration, e.g., 20 µM).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an excess of toluene-based scintillation fluid.
-
Vortex vigorously to separate the liberated [3H]estrone (soluble in the organic phase) from the unreacted [3H]E1S (in the aqueous phase).
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the organic (toluene) phase to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of STS inhibition for each this compound concentration relative to the DMSO control.
-
Plot the data to determine the IC50 value.
-
2. Cell-Based STS Activity Assay
-
Objective: To assess the potency of this compound in a more physiologically relevant cellular context.
-
Materials:
-
STS-expressing cell line (e.g., JEG-3 or MCF-7).
-
Cell culture medium.
-
[3H]E1S substrate.
-
This compound stock solution (in DMSO).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound (or DMSO for control).
-
Incubate for a specified period (e.g., 24 hours).
-
Add [3H]E1S to the medium and incubate for an additional period (e.g., 4 hours).
-
Collect the culture medium.
-
Extract the liberated [3H]estrone from the medium using an organic solvent (e.g., toluene).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of STS inhibition and determine the IC50 value.
-
Visualizations
Caption: Steroidogenesis pathway highlighting the role of Steroid Sulfatase (STS) and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound dosage in preclinical studies.
Addressing unexpected results in steroid sulfatase activity assays with Irosustat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in steroid sulfatase (STS) activity assays using Irosustat (also known as STX64).
Troubleshooting Guides
Issue 1: Higher or Lower than Expected IC50 Value for this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Assay System Differences | IC50 values are highly dependent on the assay format. Cell-free assays (e.g., using placental microsomes) may yield different IC50 values compared to cell-based assays (e.g., using JEG-3 or MCF-7 cells) due to factors like cell permeability and metabolism. Ensure your assay conditions are consistent with published methodologies for the specific system you are using. |
| Substrate Concentration | The concentration of the substrate (e.g., DHEA-S, estrone sulfate, or an artificial substrate like p-nitrocatechol sulfate) can influence the apparent IC50. Ensure the substrate concentration is appropriate for the enzyme and assay conditions, ideally at or below the Km value for competitive inhibitors, though this compound is irreversible. |
| Pre-incubation Time | This compound is an irreversible inhibitor, meaning it forms a covalent bond with the steroid sulfatase enzyme.[1] The extent of inhibition is time-dependent. A shorter pre-incubation time of this compound with the enzyme may result in a higher apparent IC50. Conversely, a very long pre-incubation could lead to an underestimation of the IC50. It is crucial to standardize the pre-incubation time across all experiments. |
| Enzyme Concentration | The concentration of the STS enzyme in the assay can affect the IC50 value. Higher enzyme concentrations may require higher concentrations of this compound to achieve 50% inhibition. Ensure that the enzyme concentration is in the linear range of the assay. |
| Solubility of this compound | Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50. This compound is a small molecule that may require specific solvents like DMSO for initial stock solutions. Ensure the final concentration of the solvent in the assay does not affect enzyme activity. |
| Cell Line Variability | If using a cell-based assay, different cell lines can express varying levels of STS, which will impact the IC50. It is important to characterize the STS expression and activity in your chosen cell line. |
Quantitative Data Summary: Expected IC50 Values for this compound
| Assay Type | Cell Line/Enzyme Source | Reported IC50 |
| Cell-based | JEG-3 cells | 0.015–0.025 nM[2][3] |
| Cell-based | MCF-7 cells | 0.2 nM[4] |
| Cell-free | Rat Liver Microsomes | ~8 nM[4] |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Substrate Instability | The sulfated substrate may undergo spontaneous hydrolysis, leading to a high background signal. Prepare fresh substrate solutions and minimize the time they are kept at room temperature. |
| Contaminating Sulfatase Activity | The enzyme preparation (e.g., cell lysate or microsomal fraction) may contain other sulfatases that can act on the substrate. The use of phosphate buffer can help inhibit arylsulfatases A and B.[1] |
| Non-enzymatic Substrate Conversion | Some assay components or contaminants might catalyze the conversion of the substrate. Run appropriate controls, including a no-enzyme control, to assess the level of non-enzymatic conversion. |
| Detector Sensitivity | For fluorescence or colorimetric assays, ensure the plate reader settings (e.g., gain, excitation/emission wavelengths) are optimized for the specific assay. |
Experimental Protocols
Detailed Methodology for a Cell-Based Steroid Sulfatase Activity Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
Cells expressing steroid sulfatase (e.g., JEG-3 or MCF-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
[³H]-Estrone-3-sulfate (E1S) or other suitable substrate
-
This compound
-
Scintillation cocktail and scintillation counter
-
96-well plates
Procedure:
-
Cell Culture: Culture the cells to ~80-90% confluency in appropriate culture medium.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.
-
Protein Quantification: Determine the protein concentration of the cell lysate to normalize enzyme activity.
-
Assay Setup: In a 96-well plate, add the cell lysate (containing the STS enzyme).
-
This compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow this compound to bind to the enzyme.
-
Enzyme Reaction: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-E1S).
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination and Product Separation: Terminate the reaction and separate the product (e.g., [³H]-estrone) from the unreacted substrate. This can be achieved by methods such as liquid-liquid extraction.
-
Quantification: Measure the amount of product formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS activity inhibition for each this compound concentration and determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: this compound can have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the assay buffer. If precipitation occurs, gentle warming and sonication may help to redissolve the compound.[4] Always ensure the final solvent concentration in your assay is low and consistent across all wells, as high concentrations can inhibit enzyme activity.
Q2: I am not seeing any inhibition of steroid sulfatase activity with this compound. What could be the problem?
A2: There are several potential reasons for a lack of inhibition. First, verify the concentration and integrity of your this compound stock solution. Second, as this compound is an irreversible inhibitor, a pre-incubation step with the enzyme is crucial for its activity.[1] Ensure you are pre-incubating the enzyme with this compound before adding the substrate. Finally, confirm that your assay is working correctly by using a positive control inhibitor if available, or by ensuring you can measure basal STS activity that is significantly above the background.
Q3: Are there any known off-target effects of this compound that could interfere with my assay?
A3: While this compound is a potent and specific inhibitor of steroid sulfatase, high concentrations of any compound have the potential for off-target effects.[5] If you are using this compound in a complex biological system (e.g., whole-cell assays studying downstream signaling), it is important to consider potential off-target effects. For example, some studies have explored the off-target effects of other endocrine therapies, which can sometimes lead to unexpected biological responses.[6] It is advisable to use the lowest effective concentration of this compound and include appropriate controls to rule out non-specific effects.
Q4: Can I use a non-radioactive substrate for my steroid sulfatase assay?
A4: Yes, colorimetric and fluorometric assays using artificial substrates are available. For instance, some commercial kits utilize the hydrolysis of a sulfate ester to 4-nitrocatechol, which can be detected at 515 nm. These assays can be a convenient and safer alternative to radiolabeled substrates. However, it is important to validate that this compound's inhibitory activity on the artificial substrate is comparable to its effect on the natural steroid sulfate substrates.
Visualizations
Caption: Mechanism of this compound action on the steroid sulfatase pathway.
Caption: Decision tree for troubleshooting this compound IC50 discrepancies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor this compound (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor this compound (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
Irosustat Technical Support Center: Managing Ex Vivo Degradation in Experimental Design
For researchers, scientists, and drug development professionals utilizing Irosustat (also known as STX64 or 667-COUMATE), understanding its behavior ex vivo is critical for the accurate design and interpretation of experiments. This guide provides detailed information on the known stability of this compound, its degradation pathway, and protocols to account for its degradation in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2][3][4] STS is a key enzyme in the biosynthesis of active estrogens and androgens.[2][4] By inhibiting STS, this compound blocks the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and DHEA, respectively.[2][4][5] This mechanism makes it a compound of interest for hormone-dependent cancers.[2][3]
Q2: I've heard this compound is unstable. Is this true for my ex vivo experiments?
A2: Yes, this is a critical consideration. This compound is known to be rapidly degraded in plasma ex vivo.[2][3][5] This instability is due to the hydrolysis of its sulfamate group in aqueous solutions.[1] In contrast, in vivo, this compound is significantly more stable because it is sequestered within red blood cells, where it binds to carbonic anhydrase II (CA II).[2][3][5] This sequestration protects it from degradation and first-pass metabolism.[2][5] In a typical ex vivo setting, such as cell culture, this protective mechanism is absent, leading to a shorter effective half-life of the compound.
Q3: What is the primary degradation product of this compound?
A3: The primary degradation product of this compound in aqueous solutions is 667-coumarin, which is formed through the loss of the sulfamate group (desulfamoylation).[1] It's important to be aware that this degradation product may have its own biological activities. For instance, 667-coumarin has been shown to be a competitive inhibitor of the cytochrome P450 enzyme CYP1A2.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure the integrity of your this compound stock, proper preparation and storage are essential. Based on supplier recommendations and available data, the following guidelines should be followed.
Data Presentation: this compound Solubility and Storage
| Parameter | Details | Source(s) |
| Solvents for Stock Solution | DMSO, DMF, Ethanol | [MedchemExpress, MedKoo Biosciences] |
| Recommended Storage Temperature | -20°C (for up to 1 year) or -80°C (for up to 2 years) | [MedchemExpress] |
| Storage Advice | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [MedchemExpress] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results between replicates or experiments. | Inconsistent concentrations of active this compound due to degradation. | 1. Prepare fresh working solutions of this compound from a frozen stock for each experiment.2. Minimize the time the compound spends in aqueous solutions before being added to the experimental system.3. Consider performing a time-course experiment to understand the degradation profile in your specific media. |
| Lower than expected efficacy of this compound in a cell-based assay. | Significant degradation of this compound during the incubation period. | 1. Reduce the duration of the experiment if possible.2. Replenish the media with freshly prepared this compound at regular intervals (e.g., every 12-24 hours).3. Increase the initial concentration of this compound to compensate for degradation, though this should be done with caution and ideally informed by a stability assessment. |
| Unexpected off-target effects observed. | The degradation product, 667-coumarin, may be exerting its own biological effects (e.g., CYP1A2 inhibition). | 1. If possible, test the effect of 667-coumarin alone in your experimental system to understand its contribution.2. If significant interference from the degradation product is suspected, a more stable analog of this compound may be required if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Ex Vivo Half-Life of this compound in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
At time point 0, take an aliquot of the this compound-containing medium and immediately store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect additional aliquots and immediately store them at -80°C.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound in your specific medium.
-
Mandatory Visualizations
Caption: this compound's inhibitory effect on steroid synthesis.
Caption: Workflow for handling this compound in cell culture.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Irosustat-Induced Hematological Changes in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential hematological changes observed during animal studies with Irosustat. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the reported hematological changes associated with this compound in preclinical and clinical studies?
A1: While comprehensive data from animal studies on hematological toxicities are limited, clinical trial data for this compound indicate that "changes in hematological measures" can occur. The most specifically reported of these is hyponatremia (low sodium levels in the blood)[1]. Some early phase I clinical studies reported no significant hematological toxicities[2][3]. However, it is crucial for researchers to proactively monitor a standard panel of hematological parameters throughout their animal studies.
Q2: Is there evidence of this compound causing anemia, neutropenia, or thrombocytopenia in animal studies?
A2: Currently, there is a lack of specific published evidence from animal studies detailing significant occurrences of this compound-induced anemia (low red blood cell count), neutropenia (low neutrophil count), or thrombocytopenia (low platelet count). Early clinical studies have generally reported this compound to be well-tolerated from a hematological standpoint[2][3]. Nevertheless, given that many therapeutics can impact the bone marrow, routine monitoring for these conditions is a critical component of any preclinical toxicology study.
Q3: What is the likely mechanism behind this compound-induced hyponatremia?
A3: The precise mechanism of this compound-induced hyponatremia has not been fully elucidated. However, some anticancer agents are known to cause hyponatremia through the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) or by direct effects on renal tubules[4][5]. SIADH leads to the kidneys retaining excess water, which dilutes the sodium in the body[6]. Researchers investigating this compound-induced hyponatremia should consider assessing markers of renal function and antidiuretic hormone (ADH) levels in their animal models to explore this potential mechanism.
Q4: Are the hematological effects of this compound reversible?
A4: In clinical settings, drug-induced hematological changes are often reversible upon cessation of the treatment. For this compound, given the generally mild nature of the reported hematological effects in humans, it is anticipated that any observed changes in animal studies would also be reversible. However, this should be confirmed on a case-by-case basis through appropriate washout periods and continued monitoring in the experimental design.
Troubleshooting Guides
Issue: A significant decrease in serum sodium levels (hyponatremia) is observed in animals treated with this compound.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the serum electrolyte measurement to rule out any technical error.
-
Assess Severity: Determine the severity of the hyponatremia based on established veterinary reference ranges.
-
Clinical Observation: Closely monitor the animals for any clinical signs associated with hyponatremia, such as lethargy, confusion, or seizures.
-
Fluid and Food Intake: Quantify water and food consumption, as changes in hydration status can influence sodium levels.
-
Consider Dose Reduction: If the hyponatremia is moderate to severe and deemed to be drug-related, consider a dose reduction of this compound in a subset of animals to assess for a dose-dependent effect.
-
Investigate Mechanism: If feasible, collect urine samples to measure urine osmolality and sodium concentration. Also, consider measuring plasma ADH levels to investigate the possibility of SIADH.
Issue: Mild to moderate anemia, neutropenia, or thrombocytopenia is detected during routine hematological monitoring.
Troubleshooting Steps:
-
Verify the Results: Re-run the complete blood count (CBC) to confirm the initial findings.
-
Review Historical Data: Compare the results with baseline data from the same animals and with control group data to ascertain the magnitude of the change.
-
Examine for Clinical Signs: Observe the animals for any clinical manifestations related to the specific cytopenia, such as pallor and fatigue (anemia), increased susceptibility to infections (neutropenia), or petechiae and bleeding (thrombocytopenia).
-
Evaluate Other Potential Causes: Rule out other potential causes for the observed hematological changes, such as infection, inflammation, or other experimental manipulations.
-
Monitoring Frequency: Increase the frequency of CBC monitoring to track the progression of the cytopenia.
-
Supportive Care: For significant cytopenias, consult with a veterinarian regarding appropriate supportive care measures. This could include fluid therapy or, in severe cases, transfusions, although the latter is less common in a research setting.
Data Presentation
Table 1: Reported Hematological and Related Adverse Events for this compound in Clinical Trials
| Adverse Event | Grade | Incidence | Reference |
| Hyponatremia | Grade 3 or higher | 1 patient (out of 27) | [1] |
| Dry Skin | Grade 3/4 | 28% | [2][3][7] |
| Nausea | Grade 3/4 | 13% | [2][3][7] |
| Fatigue | Grade 3/4 | 13% | [2][3][7] |
Experimental Protocols
Protocol: Monitoring for Hematological Changes in Rodent Studies with this compound
-
Baseline Blood Collection: Prior to the first administration of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from all animals.
-
Complete Blood Count (CBC) with Differential: Analyze the blood samples for a full CBC, including red blood cell count, hemoglobin, hematocrit, platelet count, and a full white blood cell differential.
-
Serum Chemistry: Perform a serum chemistry panel to establish baseline electrolyte levels (including sodium, potassium, and chloride) and renal function markers (BUN, creatinine).
-
Dosing and Monitoring Schedule:
-
Administer this compound according to the study protocol.
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) throughout the dosing period.
-
Consider more frequent monitoring during the initial weeks of treatment to detect any acute effects.
-
-
End-of-Study and Recovery Phase Analysis:
-
Collect a final blood sample at the end of the dosing period.
-
If a recovery phase is included in the study design, collect additional blood samples at the end of this phase to assess the reversibility of any findings.
-
-
Data Analysis: Statistically compare the hematological and serum chemistry parameters of the this compound-treated groups with the vehicle control group at each time point.
Visualizations
Caption: Experimental workflow for monitoring hematological parameters in animal studies with this compound.
Caption: A logical workflow for the mitigation of this compound-induced hematological changes.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathophysiology of Drug-Induced Hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyponatremia related to medical anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Hyponatremia: Insights into Pharmacological Mechanisms and Clinical Practice Management [mdpi.com]
- 7. A Phase II study to assess the safety and efficacy of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER positive locally advanced or metastatic breast cancer patients (IRIS) – Trial Results. - ASCO [asco.org]
Investigating mechanisms of acquired resistance to Irosustat in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to Irosustat in cancer cell lines.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments to investigate this compound resistance.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use a multichannel pipette for adding reagents and ensure proper calibration. |
| Low signal or poor dose-response curve | - Insufficient cell number- Assay incubation time is too short or too long- Drug concentration range is not optimal | - Optimize cell seeding density to ensure a robust signal.- Determine the optimal incubation time for your specific cell line.- Perform a wider range of drug concentrations to capture the full dose-response curve. |
| "Smiling" or distorted dose-response curve | - Uneven cell growth across the plate- Temperature gradients in the incubator | - Ensure even distribution of cells when seeding.- Check for and correct any temperature inconsistencies in the incubator. |
Western Blotting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background [1][2][3][4][5] | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps. |
| No or weak signal | - Inefficient protein transfer- Low protein expression- Primary antibody does not recognize the target protein | - Verify transfer efficiency with Ponceau S staining.- Increase the amount of protein loaded or use a positive control.- Ensure the primary antibody is validated for the species and application. |
| Non-specific bands | - Primary or secondary antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody or a pre-adsorbed secondary antibody.- Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Steroid Sulfatase (STS) Activity Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low enzyme activity in control cells | - Poor cell lysate quality- Substrate degradation | - Prepare fresh cell lysates and keep them on ice.- Prepare substrate solution fresh before each experiment. |
| High background signal | - Non-enzymatic substrate hydrolysis- Contamination of reagents | - Include a no-enzyme control to measure non-enzymatic hydrolysis.- Use fresh, high-quality reagents. |
| Inconsistent results | - Pipetting errors- Inaccurate protein quantification | - Use calibrated pipettes and be precise with reagent volumes.- Use a reliable protein quantification method (e.g., BCA assay) to normalize enzyme activity. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the investigation of this compound resistance.
1. How do I develop an this compound-resistant cancer cell line?
The most common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration as the cells adapt and become resistant. This process can take several months.
2. How can I confirm that my cell line is resistant to this compound?
You can confirm resistance by performing a cell viability assay and comparing the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates resistance.[6][7]
3. What are the potential mechanisms of acquired resistance to this compound?
Based on studies of other endocrine therapies, potential mechanisms include:
-
Upregulation of the drug target: Increased expression or activity of the steroid sulfatase (STS) enzyme.[8][9][10]
-
Activation of alternative signaling pathways: Upregulation of pathways such as PI3K/AKT/mTOR or MAPK/ERK that can drive cell proliferation independently of the pathway targeted by this compound.[11][12][13]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[14][15][16][17][18]
-
Cross-resistance with other endocrine therapies: Alterations in the estrogen receptor (ER) signaling pathway.[19][20][21]
4. How can I investigate if STS is upregulated in my resistant cell line?
You can measure STS expression at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting. You can also perform an STS activity assay to determine if the enzymatic activity is increased.
5. What experiments can I perform to identify the activation of alternative signaling pathways?
Western blotting is a key technique to examine the phosphorylation status of key proteins in signaling pathways like PI3K/AKT (e.g., phospho-AKT, phospho-mTOR) and MAPK/ERK (e.g., phospho-ERK). An increase in the phosphorylated forms of these proteins in the resistant cells would suggest pathway activation.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 15 | 250 | 16.7 |
| LNCaP (Prostate Cancer) | 25 | 400 | 16.0 |
| Ishikawa (Endometrial Cancer) | 10 | 180 | 18.0 |
Table 2: Hypothetical Steroid Sulfatase (STS) Activity in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental STS Activity (pmol/mg/hr) | Resistant STS Activity (pmol/mg/hr) |
| MCF-7 | 50 | 150 |
| LNCaP | 35 | 110 |
| Ishikawa | 65 | 200 |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
-
Determine the IC50 of this compound for the parental cell line using a cell viability assay.
-
Culture the parental cells in media containing this compound at a starting concentration equal to the IC20.
-
Once the cells have recovered and are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Continue this process of stepwise dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50).
-
Periodically freeze down stocks of the resistant cells at different stages of development.
-
Maintain the established resistant cell line in a continuous low dose of this compound to maintain the resistant phenotype.
Protocol 2: Steroid Sulfatase (STS) Activity Assay[22][23][24][25][26]
-
Prepare cell lysates from both parental and this compound-resistant cells.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Initiate the reaction by adding the STS substrate (e.g., p-nitrophenyl sulfate or a radiolabeled steroid sulfate).
-
Incubate the plate at 37°C for a predetermined amount of time.
-
Stop the reaction and measure the product formation using a spectrophotometer or liquid scintillation counter, depending on the substrate used.
-
Calculate the STS activity and normalize it to the protein concentration.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Prepare cell lysates from parental and this compound-resistant cells, ensuring the addition of protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. clyte.tech [clyte.tech]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Targeting Signal Transduction Pathways to Eliminate Chemotherapeutic Drug Resistance and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABC transporters in breast cancer: their roles in multidrug resistance and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholar.usuhs.edu [scholar.usuhs.edu]
- 19. Endocrine therapy resistance in breast cancer: current status, possible mechanisms and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Linking resistance to endocrine therapy and metastasis in breast cancer [blogs.bcm.edu]
Technical Support Center: Optimizing Irosustat and Aromatase Inhibitor Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of Irosustat and aromatase inhibitor combination therapy. Our goal is to help you optimize your experiments to enhance therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the combination of this compound and aromatase inhibitors.
Q1: What is the scientific rationale for combining this compound with an aromatase inhibitor?
A1: The combination of this compound and an aromatase inhibitor (AI) targets two distinct pathways of estrogen synthesis, aiming for a more comprehensive blockade of estrogenic support for hormone-receptor-positive breast cancer. This compound is an irreversible inhibitor of steroid sulfatase (STS), an enzyme that converts inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and DHEA, respectively[1][2]. Aromatase inhibitors, on the other hand, block the aromatase enzyme, which is responsible for converting androgens into estrogens[3][4][5][6]. By inhibiting both pathways, the combination therapy aims to reduce estrogen levels more effectively than either agent alone, potentially overcoming resistance to AI monotherapy[7].
Q2: What are the known overlapping toxicities of this compound and aromatase inhibitors observed in clinical trials?
A2: Clinical studies, such as the IRIS trial, have investigated the safety profile of combining this compound with a first-line aromatase inhibitor[8][9]. The most frequently reported grade 3/4 toxicities include dry skin, nausea, fatigue, diarrhea, headache, anorexia, and lethargy[8][9][10]. While aromatase inhibitors are known to cause side effects like hot flashes, joint pain, and bone loss, the addition of this compound in the IRIS study resulted in a manageable safety profile[8][9][11][12][13].
Q3: Is there a known pharmacokinetic interaction between this compound and aromatase inhibitors like letrozole, anastrozole, or exemestane?
A3: In vitro studies using human liver microsomes have indicated that no significant changes in the pharmacokinetics of this compound are expected when co-administered with letrozole, anastrozole, or exemestane[5]. This suggests that the combination is unlikely to result in altered drug metabolism that could lead to unexpected toxicity.
Q4: Can this compound be effective in aromatase inhibitor-resistant breast cancer?
Troubleshooting Guides
This section provides practical guidance for specific experimental issues you may encounter.
In Vitro Cell-Based Assays
Issue 1: Inconsistent IC50 values or unexpected cell viability results in combination studies.
-
Possible Cause 1: Hormonal influence from culture medium.
-
Troubleshooting: Phenol red, a common component of cell culture media, has weak estrogenic activity. For hormone-sensitive cell lines like MCF-7 and T-47D, it is crucial to use phenol red-free medium. Additionally, the use of charcoal-stripped fetal bovine serum (FBS) is recommended to remove endogenous steroids that could interfere with the experimental results.
-
-
Possible Cause 2: Suboptimal cell seeding density.
-
Troubleshooting: Ensure that cells are in the logarithmic growth phase at the time of drug treatment. Seeding density should be optimized for each cell line to avoid issues related to overgrowth or sparse cultures, which can affect drug response.
-
-
Possible Cause 3: Issues with drug concentration and combination ratios.
-
Troubleshooting: When determining synergy, it is important to test a range of concentrations for both drugs, typically spanning their individual IC50 values. The ratio of the two drugs can also influence the outcome. The Chou-Talalay method is a widely accepted approach for quantifying synergy, and it involves testing different drug ratios to determine the combination index (CI)[14]. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Issue 2: Difficulty in interpreting apoptosis assay results.
-
Possible Cause 1: Cell cycle arrest masking apoptosis.
-
Troubleshooting: Both this compound and aromatase inhibitors can induce cell cycle arrest, which might lead to a lower-than-expected percentage of apoptotic cells at a given time point. It is advisable to perform a time-course experiment to capture the peak of apoptosis. Additionally, combining apoptosis assays (e.g., Annexin V/PI staining) with cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) can provide a more complete picture of the cellular response.
-
-
Possible Cause 2: Off-target effects influencing cell death pathways.
-
Troubleshooting: While this compound and aromatase inhibitors have well-defined primary targets, off-target effects can sometimes contribute to cytotoxicity. If you observe atypical apoptotic responses, consider investigating the involvement of other signaling pathways. Western blotting for key apoptosis and cell cycle regulatory proteins can provide insights into the underlying mechanisms.
-
In Vivo Xenograft Studies
Issue 3: High toxicity or unexpected adverse events in animal models.
-
Possible Cause 1: Overlapping toxicities of the drug combination.
-
Troubleshooting: Although clinical data suggests a manageable safety profile, preclinical models may exhibit different sensitivities. It is crucial to conduct a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). Careful monitoring of animal weight, behavior, and physical appearance is essential. If significant toxicity is observed, consider reducing the dose of one or both agents or exploring alternative dosing schedules (e.g., intermittent dosing).
-
-
Possible Cause 2: Pharmacokinetic interactions in the animal model.
-
Troubleshooting: While in vitro data suggest no significant PK interactions, this may differ in an in vivo setting. If you observe unexpected toxicity or lack of efficacy, it may be beneficial to conduct a pilot pharmacokinetic study in your animal model to assess the plasma concentrations of both drugs when administered in combination.
-
Issue 4: Lack of tumor regression or development of resistance.
-
Possible Cause 1: Suboptimal dosing or treatment schedule.
-
Troubleshooting: The efficacy of the combination therapy is highly dependent on the dosing regimen. Based on the MTD established, different treatment schedules should be evaluated to maximize anti-tumor activity while minimizing toxicity.
-
-
Possible Cause 2: Intrinsic or acquired resistance mechanisms.
-
Troubleshooting: If tumors fail to respond or develop resistance, it is important to investigate the underlying molecular mechanisms. This can involve collecting tumor samples at different time points for analysis of key signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which have been implicated in endocrine resistance.
-
Data Presentation
Table 1: Single-Agent IC50 Values in Breast Cancer Cell Lines
| Drug | Cell Line | IC50 | Reference |
| This compound | MCF-7 (STS activity) | 0.2 nM | [10] |
| This compound | Steroid Sulfatase | 8 nM | [10] |
| Letrozole | MCF-7aro (monolayer) | 50-100 nM | [1] |
| Letrozole | T-47Daro (monolayer) | 15-25 nM | [1] |
| Letrozole | MCF-7aro (spheroid) | ~200 nM | [1] |
| Anastrozole | T-47Daro (spheroid) | 50 nM | [1] |
Table 2: Clinical Toxicity of this compound and Aromatase Inhibitor Combination (IRIS Study)
| Grade 3/4 Toxicity | Percentage of Patients | Reference |
| Dry Skin | 28% | [8][9] |
| Nausea | 13% | [8][9] |
| Fatigue | 13% | [8][9] |
| Diarrhea | 8% | [8][9] |
| Headache | 7% | [8][9] |
| Anorexia | 7% | [8][9] |
| Lethargy | 7% | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Cell Viability Assay for Combination Synergy Analysis
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a pre-determined optimal density in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chosen aromatase inhibitor (e.g., letrozole).
-
Treat cells with each drug alone and in combination at various concentrations and ratios. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours, depending on the cell line's doubling time.
-
-
Viability Assessment:
-
Use a suitable cell viability reagent such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, an aromatase inhibitor, or the combination at their respective IC50 concentrations for 24, 48, and 72 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Wash with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: In Vivo Xenograft Study
-
Cell Implantation:
-
Implant hormone-dependent breast cancer cells (e.g., MCF-7) subcutaneously or in the mammary fat pad of ovariectomized immunodeficient mice (e.g., nude or NSG mice).
-
Supplement the mice with estrogen (e.g., estradiol pellet) to support initial tumor growth.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, aromatase inhibitor alone, and the combination.
-
-
Dosing and Monitoring:
-
Administer the drugs at their predetermined optimal doses and schedule (e.g., daily oral gavage).
-
Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analyze tumor weight and perform histological and molecular analyses to assess treatment efficacy and mechanisms of action.
-
Visualizations
Signaling Pathways
References
- 1. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aromatase inhibitor letrozole and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - GLP-1 receptor agonists and cancer: current clinical evidence and translational opportunities for preclinical research [jci.org]
- 5. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of risk factors for toxicity in patients with hormone receptor-positive advanced breast cancer treated with bevacizumab plus letrozole: a CALGB 40503 (alliance) correlative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Therapeutic Combination Targets the Growth of Letrozole-Resistant Breast Cancer through Decreased Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aromatase and dual aromatase-steroid sulfatase inhibitors from the letrozole and vorozole templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dormant cancer cells evade hormone therapy – NIHR Imperial Biomedical Research Centre [imperialbrc.nihr.ac.uk]
Technical Support Center: Steroid Sulfatase (STS) Expression in Preclinical Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Steroid Sulfatase (STS) expression in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is Steroid Sulfatase (STS) and why is its expression variable in cancer models?
A1: Steroid Sulfatase (STS) is an enzyme that plays a crucial role in the production of biologically active steroid hormones by removing sulfate groups from circulating steroid precursors.[1][2] Specifically, it converts estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3] These active steroids can then fuel the growth of hormone-dependent cancers, such as breast and prostate cancer.[3][4]
The expression of STS can be highly variable across different cancer types and even within the same cancer type. This variability can be attributed to several factors, including:
-
Tissue of Origin: Baseline STS expression differs significantly among various tissues.
-
Hormonal Regulation: The expression and activity of STS can be influenced by the local hormonal microenvironment.
-
Cytokine and Growth Factor Signaling: Inflammatory cytokines and growth factors present in the tumor microenvironment can modulate STS expression. For instance, Interleukin-1α (IL-1α) has been shown to increase STS expression in ovarian cancer cell lines.[5]
-
Genetic and Epigenetic Alterations: Mutations, gene amplifications, or changes in DNA methylation patterns within the STS gene or its regulatory regions can lead to altered expression levels.
-
Tumor Heterogeneity: A single tumor can be composed of different cell populations with varying levels of STS expression.
Q2: In which preclinical cancer models is STS expression most commonly studied?
A2: STS expression is most frequently investigated in models of hormone-dependent cancers due to its role in steroid hormone synthesis. These include:
-
Breast Cancer: STS is often overexpressed in breast tumors and is associated with a poor prognosis.[6] Cell lines like MCF-7 and ZR-75-1 are commonly used models.[7]
-
Prostate Cancer: Increased STS expression is observed in castration-resistant prostate cancer (CRPC) and is linked to resistance to anti-androgen therapies.[4][8] LNCaP and C4-2B are relevant cell line models.[4]
-
Ovarian Cancer: STS is expressed in a significant percentage of ovarian tumors and may contribute to tumor progression.[2][9] SKOV-3 is a commonly studied ovarian cancer cell line.[5]
-
Endometrial Cancer: High levels of STS activity have been detected in endometrial cancer tissue.[6]
-
Non-Small Cell Lung Cancer (NSCLC): STS expression has been detected in a significant portion of NSCLC cases and may have prognostic value.[10][11]
Summary of STS Expression in Preclinical Cancer Models
The following tables summarize the variability of STS expression across different cancer cell lines. This data is compiled from various studies and is intended to provide a general overview. Researchers should always characterize STS expression in their specific model system.
Table 1: STS mRNA Expression in Various Cancer Cell Lines
| Cancer Type | Cell Line | STS mRNA Expression Level | Reference |
| Ovarian Cancer | SKOV-3 | High | [5] |
| Ovarian Cancer | PEO-14 | Detectable | [5] |
| Non-Small Cell Lung Cancer | LK87 | Detectable | [11] |
| Non-Small Cell Lung Cancer | NCI-H1975 | Detectable | [11] |
| Non-Small Cell Lung Cancer | PC3 (Lung) | Detectable | [11] |
| Breast Cancer | MCF-7 | Detectable | [7] |
Table 2: STS Protein Expression and Activity in Various Cancer Cell Lines
| Cancer Type | Cell Line | STS Protein Expression/Activity | Reference |
| Ovarian Cancer | SKOV-3 | Present | [5] |
| Non-Small Cell Lung Cancer | LK87 | Detected | [11] |
| Non-Small Cell Lung Cancer | NCI-H1975 | Detected | [11] |
| Non-Small Cell Lung Cancer | PC3 (Lung) | Detected | [11] |
| Prostate Cancer | LNCaP | Present | [4] |
| Prostate Cancer | C4-2B | Present | [4] |
| Breast Cancer | ZR-75-1 | Expressed with catalytic activity | |
| Breast Cancer | BT-474 | Expressed with catalytic activity |
Troubleshooting Guides
Western Blot for STS Expression
Q: I am not getting a signal or a very weak signal for STS in my Western blot. What could be the problem?
A: This is a common issue that can arise from several factors related to your sample, antibodies, or the blotting procedure itself.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Low STS expression in the chosen cell line. | Confirm the expected STS expression level in your cell line from the literature or by using a positive control (e.g., a cell line known to express high levels of STS, like SKOV-3). You may need to load a higher amount of protein. |
| Inefficient protein extraction. | Ensure your lysis buffer is appropriate for extracting membrane-associated proteins like STS, which is located in the endoplasmic reticulum. Consider using a buffer containing detergents like RIPA buffer and include protease inhibitors. |
| Primary antibody issues (low affinity, wrong species, etc.). | - Verify that the primary antibody is validated for Western blotting and recognizes the STS protein from the species you are studying. - Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). - Use a recently purchased antibody and check for proper storage conditions. |
| Secondary antibody issues. | - Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). - Use a fresh dilution of the secondary antibody. |
| Inefficient transfer. | - Confirm the transfer efficiency by staining the membrane with Ponceau S before blocking. - Optimize transfer time and voltage, especially for a larger protein like STS (~65-75 kDa). |
| Blocking issues. | Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., 5% BSA instead of milk). |
Q: I am seeing multiple non-specific bands in my Western blot for STS.
A: Non-specific bands can obscure your results and make data interpretation difficult.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high. | Decrease the concentration of the primary antibody. Perform a titration experiment to find the optimal concentration. |
| Secondary antibody is binding non-specifically. | - Run a control lane with only the secondary antibody to check for non-specific binding. - Ensure adequate washing steps after the primary and secondary antibody incubations. Increase the number or duration of washes. - Consider using a pre-adsorbed secondary antibody. |
| Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking buffer. |
| Protein degradation. | Always use fresh samples and add protease inhibitors to your lysis buffer. |
qRT-PCR for STS mRNA Expression
Q: My qRT-PCR results for STS are not reproducible, or I am getting no amplification.
A: Inconsistent qRT-PCR results can stem from issues with RNA quality, primer design, or the reaction setup.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Poor RNA quality or integrity. | - Assess RNA integrity using a Bioanalyzer or by running an agarose gel. The 260/280 ratio should be ~2.0. - Treat RNA samples with DNase to remove any contaminating genomic DNA. |
| Suboptimal primer design. | - Ensure your primers are specific for the STS transcript and do not form primer-dimers. Use primer design software (e.g., Primer-BLAST) to check for specificity. - The amplicon size should ideally be between 70-200 bp. |
| Incorrect annealing temperature. | Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers. |
| Presence of PCR inhibitors in the sample. | Ensure your RNA purification method effectively removes inhibitors. You can test for inhibitors by running a dilution series of your cDNA. |
| No template control (NTC) shows amplification. | This indicates contamination of your reagents or workspace. Use fresh, sterile reagents and pipette tips. Clean your workspace with a DNA decontamination solution. |
Immunohistochemistry (IHC) for STS Localization
Q: I am observing high background staining in my IHC for STS.
A: High background can mask the specific signal and make it difficult to assess STS localization.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Endogenous peroxidase or phosphatase activity. | If using an HRP- or AP-conjugated secondary antibody, quench endogenous enzyme activity with a hydrogen peroxide block or levamisole, respectively. |
| Non-specific antibody binding. | - Increase the concentration and/or duration of the blocking step (e.g., using normal serum from the same species as the secondary antibody). - Ensure adequate washing between steps. |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to find the optimal concentration that gives a strong specific signal with low background. |
| Issues with tissue fixation or processing. | Ensure optimal fixation time and method for your tissue type. Over-fixation can sometimes lead to increased background. |
Experimental Protocols
Protocol 1: Western Blotting for STS
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STS (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for STS mRNA
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for STS (final concentration 200-500 nM each), and diluted cDNA.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qRT-PCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for STS and the housekeeping gene.
-
Calculate the relative expression of STS using the ΔΔCt method.
-
Protocol 3: Steroid Sulfatase Activity Assay
This protocol is based on the colorimetric detection of p-nitrocatechol produced from the hydrolysis of p-nitrocatechol sulfate.
-
Sample Preparation:
-
Homogenize cells or tissues in an appropriate assay buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of p-nitrocatechol.
-
In a 96-well plate, add the sample lysate, positive control (recombinant STS), and a negative control (buffer only).
-
Initiate the reaction by adding the substrate, p-nitrocatechol sulfate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
-
Measurement and Analysis:
-
Measure the absorbance at a wavelength appropriate for p-nitrocatechol (typically around 515 nm).
-
Calculate the STS activity from the standard curve and normalize to the protein concentration of the sample. The activity is often expressed as nmol/h/mg protein.
-
Signaling Pathways and Experimental Workflows
dot
Caption: Overview of the STS pathway in hormone-dependent cancer.
dot
Caption: Workflow for analyzing STS expression and activity.
References
- 1. Surface expression marker profile in colon cancer cell lines and sphere-derived cells suggests complexity in CD26+ cancer stem cells subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous expression of steroid sulfatase and androgen receptor reduced overall survival of patients with epithelial ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of steroid sulphatase expression and activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Steroid sulfatase expression in ovarian clear cell adenocarcinoma: immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid sulphatase and oestrogen sulphotransferase in human non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid sulphatase and oestrogen sulphotransferase in human non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the hormonal effects of Irosustat in non-cancer-related research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as STX64) is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2] STS is a key enzyme in the steroidogenesis pathway, responsible for converting inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S), into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone, respectively.[1][2][3] By inhibiting STS, this compound blocks this conversion, leading to a decrease in the circulating levels of active androgens and estrogens.[2][3][4]
Q2: What are the primary hormonal effects of this compound?
The primary hormonal effect of this compound is the significant reduction of several key steroid hormones. In clinical studies, administration of this compound has been shown to decrease serum levels of estrone, estradiol, DHEA, androstenediol, androstenedione, and testosterone.[2][3] Conversely, levels of the sulfated precursors, DHEA-S and E1S, may slightly increase.[2]
Q3: Why is it important to control for these hormonal effects in non-cancer research?
In non-cancer-related research, such as studies on neurodegenerative diseases, cardiovascular function, or inflammatory processes, the observed effects of this compound could be a direct result of its action on a specific cellular target or an indirect consequence of the systemic hormonal changes it induces.[5][6] Failing to control for these hormonal effects can lead to misinterpretation of the drug's mechanism of action and its potential therapeutic benefits in non-cancerous conditions. Therefore, it is crucial to design experiments that can differentiate between the direct, non-hormonal effects of this compound and the indirect effects mediated by the alteration of steroid hormone levels.[7]
Q4: What are the general strategies to control for the hormonal effects of this compound?
There are two main strategies to control for the hormonal effects of this compound in non-cancer-related research:
-
Hormone Replacement: In animal models, the hormonal milieu can be "clamped" by first surgically removing the primary sources of endogenous sex steroids (e.g., ovariectomy in females, orchidectomy in males) and then providing a stable, physiological level of the relevant hormones (e.g., estradiol, testosterone) via exogenous administration.[1][8][9][10][11] this compound is then administered in the presence of this controlled hormonal background.
-
Use of Hormone Receptor Antagonists: Co-administration of specific antagonists for estrogen and androgen receptors can block the downstream signaling of any residual or peripherally synthesized active hormones. This approach helps to isolate the effects of this compound that are independent of receptor-mediated hormonal signaling.
Troubleshooting Guides
Problem 1: Difficulty in distinguishing direct vs. indirect effects of this compound in vivo.
Cause: The observed phenotype in an animal model treated with this compound could be due to the direct action of the drug on a target tissue or secondary to the systemic reduction in sex hormones.
Solution:
-
Experimental Design: Employ a multi-group experimental design to dissect the effects. A recommended design is illustrated in the workflow diagram below. This includes groups with sham surgery, gonadectomy, gonadectomy with hormone replacement, and these groups treated with either vehicle or this compound.
-
Hormone Monitoring: Regularly monitor serum levels of key steroid hormones (e.g., estradiol, testosterone, DHEA, DHEA-S, estrone, E1S) in all experimental groups to confirm the effectiveness of gonadectomy, hormone replacement, and this compound treatment.
-
Statistical Analysis: Use appropriate statistical methods, such as two-way ANOVA, to analyze the data and identify significant interactions between the drug treatment and the hormonal status.[12][13][14]
Problem 2: Inconsistent or unexpected results in cell-based assays.
Cause: The hormonal environment in cell culture media can be a significant confounding factor. Standard cell culture media often contains phenol red, which has estrogenic activity, and serum, which contains a complex mixture of hormones.
Solution:
-
Hormone-Free Media: Use phenol red-free media and charcoal-stripped serum to remove endogenous steroids. This creates a "clean" hormonal background to study the direct effects of this compound.
-
Co-treatment with Hormones: To investigate if this compound's effect is independent of hormonal changes, co-treat the cells with this compound and the specific steroid hormones that are depleted by its action (e.g., estradiol, DHEA). If the effect of this compound persists, it is likely independent of its impact on the levels of these hormones.
-
Control for Off-Target Effects: Even in a hormone-free environment, it's important to consider potential off-target effects of the drug. Utilize appropriate controls, such as a structurally similar but inactive analog of this compound if available, to ensure the observed effects are specific to STS inhibition.
Data Presentation
Table 1: Effect of this compound on Serum Steroid Hormone Levels in Postmenopausal Women
| Hormone | Dose of this compound | Duration of Treatment | Percent Decrease (Median) | Reference |
| Estrone | 5 mg/day | 28 days | 57-76% | [3] |
| Estradiol | 5 mg/day | 28 days | 38-39% | [3] |
| Androstenediol | 5 mg/day | 28 days | 70-74% | [3] |
| Testosterone | 5 mg/day | 28 days | 27-30% | [3] |
| DHEA | 20, 40, 60 mg | Not specified | Suppressed | [3] |
Table 2: Recommended Doses of this compound in Clinical and Preclinical Studies
| Study Type | Species | Dose | Outcome | Reference |
| Phase I Clinical Trial | Human (postmenopausal women) | 40 mg/day | Optimal biological dose for ≥95% STS inhibition | [3][15] |
| Preclinical (in vivo) | Mouse | 10 mg/kg/day | Effective STS inhibition | Not specified |
Experimental Protocols
Key Experiment: In Vivo Study to Differentiate Direct vs. Hormonal Effects of this compound in a Rodent Model
This protocol outlines a robust experimental design to investigate the non-hormonal effects of this compound in a research area such as neuroprotection.
1. Animal Model and Surgical Procedures:
-
Animals: Use adult female (or male, depending on the research question) C57BL/6 mice.
-
Ovariectomy (OVX) / Orchidectomy: Surgically remove the ovaries (or testes) to eliminate the primary source of endogenous sex steroids.[1][8][9][10][11] A sham surgery group where the ovaries/testes are exteriorized but not removed should be included as a control.
2. Hormone Replacement Therapy (HRT):
-
Hormone Preparation: Prepare slow-release pellets or silastic capsules containing 17β-estradiol (for OVX females) or testosterone (for orchidectomized males) at a dose that achieves physiological serum concentrations.[8][9][10] Placebo pellets/capsules containing the vehicle should be used for the non-HRT groups.
-
Implantation: Implant the pellets/capsules subcutaneously at the time of the OVX/orchidectomy surgery.
3. Experimental Groups:
A minimum of six experimental groups are recommended:
- Sham + Vehicle
- Sham + this compound
- OVX/Orchidectomy + Vehicle
- OVX/Orchidectomy + this compound
- OVX/Orchidectomy + HRT + Vehicle
- OVX/Orchidectomy + HRT + this compound
4. This compound Administration:
-
Administer this compound or vehicle (e.g., in drinking water or by oral gavage) daily for the duration of the study. The dose should be based on previous studies or a pilot dose-response experiment.
5. Outcome Measures:
-
Behavioral/Functional Readouts: Conduct relevant behavioral tests or functional assessments specific to the research question (e.g., cognitive tests for neurodegeneration studies).
-
Biochemical and Molecular Analyses: At the end of the study, collect tissues of interest for analysis of relevant biomarkers, gene expression, and protein levels.
-
Hormone Level Confirmation: Collect blood samples at baseline and at the end of the study to measure serum steroid hormone levels using LC-MS/MS or ELISA to confirm the hormonal status of each group.
Mandatory Visualizations
Caption: Signaling pathway illustrating this compound's mechanism of action.
Caption: Experimental workflow to control for hormonal effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hormone Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Individualized medicine: Sex, hormones, genetics, and adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Drugs Affect Hormones? Understanding the Impact [birchtreerecovery.com]
- 7. Characteristics of indirect pharmacodynamic models and applications to clinical drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Ovariectomy and 17β-estradiol replacement in rats and mice: a visual demonstration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Empowering statistical methods for cellular and molecular biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A phase I dose escalation study to determine the optimal biological dose of this compound, an oral steroid sulfatase inhibitor, in postmenopausal women with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential drug-drug interactions with Irosustat in preclinical models
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential drug-drug interactions (DDIs) with Irosustat in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary mechanism by which this compound may cause drug-drug interactions?
A1: this compound is a potent, irreversible inhibitor of steroid sulfatase (STS).[1][2] While this compound itself does not significantly inhibit major cytochrome P450 (CYP) enzymes at clinically relevant concentrations, its primary metabolite, 667-coumarin, has been shown to competitively inhibit CYP1A2 and CYP2C19.[3] Therefore, the main concern for DDIs is the potential for this compound to increase the systemic exposure of co-administered drugs that are primarily metabolized by these two CYP isoforms.
Q2: My in vitro experiment shows unexpected inhibition of other CYP isoforms. What could be the cause?
A2: Several factors could contribute to this observation:
-
Metabolite-driven Inhibition: Besides 667-coumarin, other metabolites of this compound formed in your specific in vitro system might have inhibitory effects on other CYPs. In vitro metabolism studies have shown that this compound is extensively metabolized into various hydroxylated and conjugated derivatives.[4][5]
-
Non-specific Binding: High concentrations of this compound or its metabolites may lead to non-specific binding to proteins in the assay system, which can sometimes result in apparent inhibition.
-
Assay Interference: The chemical properties of this compound or its metabolites could interfere with the analytical method used to measure the activity of the CYP isoform.
-
Contamination: Ensure all reagents and labware are free from any contaminating substances that might inhibit CYP enzymes.
Q3: I am not observing any significant interaction in my in vivo rodent model, despite the in vitro data suggesting a potential DDI. Why might this be?
A3: Discrepancies between in vitro and in vivo DDI results are not uncommon and can be attributed to several factors:
-
Species Differences: The expression and activity of CYP enzymes can vary significantly between humans and rodents. The specific CYP isoforms responsible for the metabolism of the co-administered drug in your rodent model may differ from those in humans.
-
Pharmacokinetics of 667-coumarin: The concentration of the inhibitory metabolite, 667-coumarin, reaching the liver in your in vivo model may not be sufficient to cause significant inhibition of CYP1A2 or CYP2C19.
-
Alternative Metabolic Pathways: The co-administered drug may have alternative metabolic or clearance pathways in vivo that are not present or fully active in the in vitro system, thus compensating for the inhibition of one pathway.
-
Induction: It is possible that this compound or its metabolites may induce other metabolic pathways in vivo, leading to an overall unchanged or even decreased exposure of the co-administered drug.
Q4: How do I select the appropriate preclinical model to study this compound's DDI potential?
A4: The choice of a preclinical model is critical for obtaining relevant DDI data.
-
In Vitro Models: Human liver microsomes are a standard and valuable tool for initial screening of CYP inhibition potential.[6][7][8] They contain a full complement of CYP enzymes. For studying the role of specific CYPs, recombinant human CYP enzymes can be used.
-
In Vivo Models: Rodents, such as rats and mice, are commonly used for in vivo DDI studies due to their well-characterized physiology and the availability of established protocols.[9][10][11] However, it is crucial to consider the inter-species differences in drug metabolism. "Humanized" animal models, which express human drug-metabolizing enzymes or transporters, can provide more predictive data for human DDI risk assessment.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory potential of this compound and its primary metabolite, 667-coumarin, against key drug-metabolizing enzymes.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound's Metabolite, 667-coumarin.
| CYP Isoform | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| CYP1A2 | 0.77 µM | Competitive | [3] |
| CYP2C19 | 5.8 µM | Competitive | [3] |
Data from studies using human liver microsomes.
Table 2: In Vitro Inhibitory Activity of this compound against Steroid Sulfatase (STS).
| System | IC50 | Reference |
| Placental Microsomes | 8 nM | [1][12] |
| JEG-3 Cells | 1.5 nM | [12] |
| MCF-7 Cells | 0.2 nM | [1] |
IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your preclinical DDI studies with this compound.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound and its metabolites on major human CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound and synthesized 667-coumarin
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubation (for time-dependent inhibition, if suspected): Pre-incubate HLM with a range of concentrations of the test compound (this compound or 667-coumarin) and the NADPH regenerating system at 37°C for a defined period (e.g., 0, 15, 30 minutes).
-
Incubation: Initiate the reaction by adding the CYP-specific probe substrate at a concentration close to its Km value. Incubate at 37°C for a short, optimized time to ensure linear metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable inhibition model. For competitive inhibition, determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study in Rodents
Objective: To evaluate the effect of this compound on the pharmacokinetics of a co-administered drug (the "victim" drug).
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
This compound
-
Victim drug (a sensitive substrate of CYP1A2 or CYP2C19)
-
Vehicle for drug administration
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Analytical method for quantifying the victim drug in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.
-
Dosing:
-
Control Group: Administer the vehicle followed by the victim drug at a single dose.
-
Treatment Group: Administer this compound at a predetermined dose and route for a specified duration (e.g., single dose or multiple doses to reach steady-state). At a specified time after the last this compound dose, administer the victim drug at the same dose as the control group.
-
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after the administration of the victim drug.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the victim drug using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters of the victim drug, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and clearance (CL), for both the control and treatment groups.
-
Data Interpretation: Compare the pharmacokinetic parameters between the two groups to assess the impact of this compound on the victim drug's disposition. A significant increase in the AUC and Cmax of the victim drug in the presence of this compound would indicate a potential DDI.
Visualizations
Signaling Pathway and Metabolic Fate
Caption: Metabolic pathway of this compound and the mechanism of potential drug-drug interactions.
Experimental Workflow for In Vitro CYP Inhibition Assay
Caption: Workflow for conducting an in vitro CYP450 inhibition assay.
Logical Flow for Troubleshooting Inconsistent DDI Results
Caption: Troubleshooting guide for discordant in vitro and in vivo DDI findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the interaction potential of this compound with drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism and drug-drug interaction potential of this compound, a steroidal sulfatase inhibitor - TDX (Tesis Doctorals en Xarxa) [tdx.cat]
- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. unmc.edu [unmc.edu]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor this compound (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
Methods to improve the delivery and stability of Irosustat in vivo
Welcome to the technical support center for Irosustat (STX64). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments related to this compound's delivery and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as STX64 or 667-Coumate, is a potent, irreversible, nonsteroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2] The primary function of STS in hormone-dependent cancers is to convert hormonally inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their active forms, estrone (E1) and DHEA, respectively.[1][3] These active forms can then be converted into more potent estrogens and androgens that stimulate tumor growth.[3] By irreversibly inhibiting STS, this compound blocks this conversion, thereby reducing the levels of active hormones that can fuel cancer progression.[1][2]
Caption: Mechanism of this compound action via Steroid Sulfatase (STS) inhibition.
Q2: I've read that this compound is unstable in plasma. Is this a concern for in vivo stability?
This is a critical point. While this compound is rapidly degraded in plasma ex vivo, this is largely prevented in vivo.[1][3] After oral administration, this compound is almost completely sequestered inside red blood cells (RBCs).[3] This occurs through high-affinity binding to the enzyme carbonic anhydrase II (CA II).[1][3] This sequestration protects the drug from degradation in the plasma and prevents extensive first-pass metabolism, contributing to its long elimination half-life of approximately 24 hours.[1][3] Therefore, its in vivo stability is significantly higher than ex vivo experiments would suggest.
Caption: Pharmacokinetic pathway of this compound highlighting its sequestration in red blood cells.
Q3: What are the primary delivery challenges if in vivo stability is already addressed by RBC sequestration?
The main challenge is not stability, but rather a dose-dependent decrease in bioavailability.[4][5] Pharmacokinetic modeling has shown that as the oral dose of this compound is increased, its relative bioavailability decreases.[4] This suggests that the mechanism responsible for its absorption and/or sequestration into red blood cells may become saturated at higher concentrations.[4] This can lead to a non-linear dose-exposure relationship, complicating dosing schedules and potentially limiting the maximum achievable concentration in target tissues.
Troubleshooting Guide
Problem: My in vivo experiment shows lower-than-expected efficacy or drug exposure, particularly when I increase the dose.
-
Potential Cause: You are likely observing the effects of this compound's non-linear pharmacokinetics. The drug exhibits a saturable uptake mechanism, and its relative bioavailability has been shown to decrease significantly at higher doses.[4][5] For instance, a clinical study predicted a 47% reduction in relative bioavailability when increasing the dose from 1 mg to 40 mg.[4]
-
Suggested Solution:
-
Review Dosing Regimen: Instead of single high doses, consider a lower, more frequent dosing schedule to maintain steady-state concentrations without saturating the uptake mechanism.
-
Conduct Dose-Response Studies: Perform a careful dose-escalation study in your model to characterize the specific dose-exposure relationship and identify the point at which bioavailability begins to decline.
-
Measure Blood vs. Plasma Concentrations: Analyze drug concentration in both whole blood and plasma. A very high blood-to-plasma concentration ratio (reported to be ~419 in linear conditions) will confirm efficient RBC sequestration.[4] A drop in this ratio at higher doses could indicate saturation.
-
Problem: The standard oral formulation isn't suitable for my experimental model, or I need to enhance drug accumulation specifically at the tumor site.
-
Potential Cause: Standard oral delivery relies on the RBC sequestration mechanism, which provides systemic exposure but may not be optimal for maximizing drug concentration at a specific target site. For some research applications, a formulation that bypasses or modifies this natural pathway may be needed.
-
Suggested Solution:
-
Explore Lipid-Based Formulations: For poorly water-soluble drugs like this compound, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[6][7] These formulations form fine oil-in-water emulsions in the gut, which can improve absorption through alternative pathways.[7]
-
Consider Nanoparticle-Based Delivery (Hypothetical): While specific research on this compound nanoparticles is limited, this strategy is widely used for targeted cancer therapy.[8][9]
-
Mechanism: Encapsulating this compound in nanoparticles (e.g., liposomes or PLGA-based particles) could alter its biodistribution, reduce RBC uptake, and potentially increase accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[9][10]
-
Benefit: This approach could lead to higher local drug concentrations and reduce systemic side effects.
-
-
Caption: General experimental workflow for developing and testing a new drug formulation.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for this compound based on a population model from a clinical trial in postmenopausal women.[4]
| Parameter | Value | Description |
| Blood to Plasma Ratio | 419 (in linear conditions) | Indicates a very high affinity for and sequestration into red blood cells. |
| Apparent Blood Clearance | 3.90 L/day | The volume of blood cleared of the drug per unit time. |
| Apparent Plasma Clearance | 1199.52 L/day | The much higher plasma clearance reflects the drug's rapid removal from plasma into RBCs. |
| Plasma Conc. (Half-Max) | 32.79 ng/mL | The plasma concentration at which the binding capacity in RBCs is 50% saturated. |
| Relative Bioavailability | Decreases with dose | A 40 mg dose showed a predicted 47% decrease in relative bioavailability compared to a 1 mg dose. |
Experimental Protocols
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Hydrophobic Compound (e.g., this compound)
This protocol is a general methodology based on common formulation strategies for poorly soluble drugs and should be optimized for this compound specifically.[6][7]
1. Objective: To prepare a liquid SEDDS formulation to improve the solubility and dissolution rate of this compound.
2. Materials:
-
Drug: this compound
-
Oil Phase: Labrafil® M 1944 CS, Capryol™ 90, or similar medium-chain triglyceride.
-
Surfactant: Kolliphor® EL (Cremophor EL), Tween® 80, or Labrasol®.
-
Co-surfactant/Co-solvent: Transcutol® HP, PEG 400, or Propylene Glycol.
-
Vehicle for Dissolution: Deionized water, Simulated Gastric Fluid (SGF, pH 1.2).
3. Methodology:
-
Step 3.1: Solubility Studies:
-
Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 2 mL of each vehicle in separate vials.
-
Shake the vials in an isothermal shaker (e.g., at 25°C) for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Quantify the dissolved this compound concentration using a validated HPLC method.
-
Select the components with the highest solubilizing capacity for formulation.
-
-
Step 3.2: Formulation Preparation:
-
Based on solubility data, prepare different ratios of oil, surfactant (S), and co-surfactant (CoS). Common S:CoS ratios to test include 1:1, 2:1, 3:1, and 4:1.
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40°C and mix gently with a magnetic stirrer until a homogenous, transparent liquid is formed.
-
Add a pre-determined amount of this compound to the mixture and continue stirring until it is completely dissolved.
-
-
Step 3.3: Characterization of the SEDDS:
-
Emulsification Study: Add 1 mL of the prepared SEDDS to 250 mL of deionized water in a glass beaker with gentle stirring. Observe the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Dilute the SEDDS (e.g., 100-fold) with deionized water. Measure the mean globule size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer). Aim for a globule size < 200 nm for optimal absorption.
-
Thermodynamic Stability: Centrifuge the formulation at 3500 rpm for 30 minutes to check for phase separation. Subject the formulation to freeze-thaw cycles (e.g., -20°C to +25°C, 3 cycles) to assess stability.
-
-
Step 3.4: In Vitro Dissolution Testing:
-
Perform dissolution studies using a USP Type II (paddle) apparatus.
-
Fill the dissolution vessels with 900 mL of SGF (pH 1.2).
-
Encapsulate a known amount of the this compound-SEDDS formulation into a hard gelatin capsule.
-
Place the capsule in the dissolution vessel and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filter the samples and analyze the concentration of dissolved this compound by HPLC.
-
Compare the dissolution profile to that of unformulated this compound powder as a control. The SEDDS formulation should show a significantly faster and more complete drug release.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Population pharmacokinetic modelling of this compound in postmenopausal women with oestrogen-receptor positive breast cancer incorporating non-linear red blood cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle drug delivery systems for synergistic delivery of tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing experimental artifacts in Irosustat studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Irosustat (also known as STX-64 or 667-Coumate). Our goal is to help you identify and minimize experimental artifacts to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2] STS is responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their active forms, estrone (E1) and DHEA, respectively.[1][2] By blocking this conversion, this compound reduces the local production of active estrogens and androgens, which is particularly relevant in hormone-sensitive cancers.[1][2][3]
Q2: What are the common clinical applications of this compound?
A2: this compound has been primarily investigated in clinical trials for the treatment of hormone-dependent cancers, including breast cancer, endometrial cancer, and prostate cancer.[1][2] It has been studied as a monotherapy and in combination with other treatments like aromatase inhibitors.[4][5][6] More recently, research has explored its potential in neurodegenerative diseases like Alzheimer's, due to its ability to cross the blood-brain barrier and modulate steroid levels in the brain.[1][7][8]
Q3: What are the known off-target effects or common side effects of this compound?
A3: In clinical settings, the most frequently reported side effects are dry skin, nausea, fatigue, and diarrhea.[4][7][9] The dry skin is an expected on-target effect, as STS deficiency can lead to a similar skin condition.[9] While specific molecular off-target effects in a research context are not extensively documented in publicly available literature, it is important to consider the chemical class of this compound (aryl sulfamate ester) and potential interactions with other sulfatases or enzymes, although it is generally considered highly specific for STS.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[10] For in vivo studies in animal models, various formulations have been used, including solutions with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[10] It is recommended to prepare fresh solutions for use. For long-term storage, the solid compound should be stored as recommended by the supplier, typically at -20°C.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent STS Inhibition | Compound Instability: this compound may degrade in certain cell culture media over time. | Prepare fresh this compound solutions for each experiment. Minimize the time the compound is in solution before being added to the cells. Consider a time-course experiment to assess the stability of this compound in your specific media. |
| Cell Line Variability: Different cell lines may have varying levels of STS expression and activity. | Confirm STS expression in your cell line of choice using qPCR or Western blot. Use a positive control cell line known to have high STS activity (e.g., JEG-3 choriocarcinoma cells).[11][12] | |
| Unexpected Cell Viability/Proliferation Results | Hormone Depletion in Media: Standard cell culture media often contains phenol red, which has weak estrogenic activity, and fetal bovine serum (FBS) contains steroid hormones. These can confound the effects of this compound. | Use phenol red-free media and charcoal-stripped FBS to remove endogenous steroids. This will create a cleaner system to observe the specific effects of STS inhibition. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to STS inhibition. | Perform a dose-response curve to determine the optimal concentration that effectively inhibits STS without causing non-specific toxicity. The IC50 for STS inhibition is in the nanomolar range (e.g., 8 nM in a cell-free assay, 0.2 nM in MCF-7 cells).[10] Use the lowest effective concentration. | |
| Difficulty Reproducing in vivo Efficacy | Poor Bioavailability: While orally active, the bioavailability of this compound can be influenced by the vehicle used for administration.[11] | Optimize the vehicle for oral administration. Common formulations include solutions with PEG300, Tween-80, and saline.[10] Ensure proper dosing and administration techniques. |
| Animal Model Specifics: The hormonal milieu and tumor microenvironment can vary significantly between different animal models. | Carefully select an animal model that is appropriate for your research question. For hormone-dependent cancers, ovariectomized female mice are often used to reduce endogenous estrogen levels.[10] |
Quantitative Data Summary
Table 1: this compound IC50 Values for STS Inhibition
| System | IC50 Value | Reference |
| Cell-free assay | 8 nM | [10] |
| MCF-7 breast cancer cells | 0.2 nM | [10] |
| JEG-3 choriocarcinoma cells | 0.015–0.025 nM (for potent analogues) | [11][12] |
Table 2: Effects of this compound on Serum Hormone Levels in Breast Cancer Patients
| Hormone | Percentage Decrease | Reference |
| Estrone | 76% | [1] |
| Estradiol | 39% | [1] |
| DHEA | 41% | [1] |
| Androstenediol | 70% | [1] |
| Androstenedione | 62% | [1] |
| Testosterone | 30% | [1] |
Key Experimental Protocols
1. Steroid Sulfatase (STS) Activity Assay in Intact Cells
-
Objective: To measure the inhibitory effect of this compound on STS activity in a cellular context.
-
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7 or JEG-3) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Substrate Addition: Add a radiolabeled substrate, such as [3H]-estrone sulfate, to the culture medium.
-
Incubation: Incubate for a specific period (e.g., 4-6 hours) to allow for the conversion of the sulfated substrate to its unconjugated form.
-
Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent (e.g., toluene or diethyl ether).
-
Separation and Quantification: Separate the unconjugated steroid (e.g., [3H]-estrone) from the sulfated substrate using thin-layer chromatography (TLC) or another chromatographic method.
-
Analysis: Quantify the amount of radiolabeled unconjugated steroid using liquid scintillation counting. Calculate the percentage of STS inhibition relative to the vehicle-treated control.
-
2. Cell Proliferation Assay in Hormone-Depleted Media
-
Objective: To assess the effect of this compound on the proliferation of hormone-dependent cancer cells.
-
Methodology:
-
Cell Culture: Plate hormone-dependent cells (e.g., MCF-7) in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Treatment: Treat the cells with:
-
Vehicle control
-
Estrone sulfate (E1S) as a precursor for estrogen synthesis
-
This compound alone
-
E1S in combination with various concentrations of this compound
-
-
Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 3-6 days).
-
Quantification: Measure cell proliferation using a standard method such as MTT, SRB, or direct cell counting.
-
Analysis: Compare the proliferation rates between the different treatment groups to determine if this compound can inhibit the growth-promoting effects of E1S.
-
Visualizations
Caption: Mechanism of action of this compound in blocking hormone production.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Clinical Steroid Sulfatase Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 3. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II study to assess the safety and efficacy of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER positive locally advanced or metastatic breast cancer patients (IRIS) – Trial Results. - ASCO [asco.org]
- 6. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Steroid sulfatase inhibitors and sulfated C19 steroids for proteotoxicity-related diseases: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor this compound (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Irosustat and Next-Generation Steroid Sulfatase (STS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation steroid sulfatase (STS) inhibitor, Irosustat (STX64), with the next-generation inhibitor, STX213. The comparison is based on their mechanism of action, preclinical efficacy in cancer models, and available clinical data. This document is intended to inform researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting Steroid Synthesis
Steroid sulfatase is a key enzyme in the biosynthesis of active estrogens and androgens.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These active steroids can then be converted into more potent hormones like estradiol and testosterone, which can fuel the growth of hormone-dependent cancers, including breast, endometrial, and prostate cancers.[1][5]
This compound and next-generation STS inhibitors like STX213 are designed to block this critical step in steroidogenesis. By inhibiting STS, these compounds prevent the formation of active estrogens and androgens, thereby depriving hormone-sensitive tumors of the signals they need to proliferate.[1][3]
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies have demonstrated the potential of STS inhibitors in hormone-dependent cancer models. Notably, direct comparisons between this compound and the next-generation inhibitor STX213 have been conducted in breast and endometrial cancer xenograft models.
Table 1: Comparison of In Vivo Efficacy of this compound vs. STX213 in a Breast Cancer Xenograft Model [1][5]
| Parameter | This compound (STX64) | STX213 |
| Tumor Growth Inhibition (MCF-7WT Xenografts) | Not specified | 56% reduction |
| Tumor Growth Inhibition (MCF-7STS Xenografts) | Complete inhibition | Complete inhibition |
| Inhibition of Liver STS Activity | Complete inhibition (daily dosing) | Complete inhibition (daily and weekly dosing) |
| Inhibition of Tumor STS Activity | Complete inhibition (daily dosing) | Complete inhibition (daily and weekly dosing) |
| Effect on Plasma Estradiol (E2) Levels | Not significantly reduced with weekly dosing | Significantly reduced with daily and weekly dosing |
Table 2: Comparison of In Vivo Efficacy of this compound vs. STX213 in an Endometrial Cancer Xenograft Model [5]
| Parameter | This compound (STX64) | STX213 |
| Tumor Growth Inhibition (1 mg/kg/day) | 50% | 67% |
| Tumor Growth Inhibition (1 mg/kg/week) | Ineffective | Effective |
These preclinical findings suggest that while both this compound and STX213 are effective STS inhibitors, STX213 demonstrates a greater potency in inhibiting tumor growth and a longer duration of action, allowing for effective weekly dosing.[1][5]
Experimental Protocols
The following are summaries of the experimental methodologies used in the key preclinical studies comparing this compound and STX213.
Breast Cancer Xenograft Study [1]
-
Cell Lines: Wild-type MCF-7 (MCF-7WT) and MCF-7 cells stably overexpressing STS (MCF-7STS) human breast cancer cell lines were used.
-
Animal Model: Ovariectomized female MF-1 nude mice were utilized.
-
Tumor Implantation: Mice were inoculated with both MCF-7WT and MCF-7STS cells.
-
Hormone Supplementation: Tumor growth was stimulated by subcutaneous injections of estradiol sulfate (E2S).
-
Treatment: this compound (STX64) and STX213 were administered orally. The treatment was given for 49 days, followed by a 35-day recovery period where only E2S was administered.
-
Data Collection: Tumor volumes and mouse weights were measured weekly. At the end of the study, liver and tumor tissues were collected for STS activity assays, and blood samples were collected to measure plasma estradiol levels.
Endometrial Cancer Xenograft Study [5]
-
Cell Line: Ishikawa human endometrial cancer cells were used.
-
Animal Model: Ovariectomized nude mice were used.
-
Tumor Implantation: Mice were inoculated with Ishikawa cells.
-
Treatment: this compound (STX64) and STX213 were administered orally at a dose of 1 mg/kg, either daily or weekly.
-
Data Collection: Tumor growth was monitored. Liver and tumor tissues were collected to assess STS activity, and plasma estradiol levels were measured.
Clinical Development of this compound
This compound is the only STS inhibitor to have completed Phase I and II clinical trials for several indications, including breast, prostate, and endometrial cancer.[1][5]
In a Phase I trial in postmenopausal women with advanced breast cancer, oral administration of this compound led to almost complete inhibition of STS activity in both peripheral blood lymphocytes and tumor tissue.[6] This was accompanied by a significant decrease in serum levels of active androgens and estrogens.[6]
A Phase II study (the IRIS trial) evaluated the addition of this compound to a first-line aromatase inhibitor in patients with ER-positive advanced breast cancer who had progressed on the aromatase inhibitor alone.[7][8] The combination therapy resulted in a clinical benefit rate of 18.5% on an intent-to-treat basis and was associated with an acceptable safety profile.[8][9]
Table 3: Key Clinical Data for this compound
| Trial/Study | Indication | Key Findings |
| Phase I | Advanced Breast Cancer | Nearly complete inhibition of STS activity in tumor tissue. Significant reduction in serum levels of estrone, estradiol, DHEA, androstenediol, androstenedione, and testosterone.[4] |
| Phase II (IRIS Trial) | ER+ Advanced Breast Cancer | Clinical benefit rate of 18.5% when added to an aromatase inhibitor. Acceptable safety profile.[8][9] |
| Phase I | Castration-Resistant Prostate Cancer | Well-tolerated and demonstrated nearly complete STS inhibition. Notable suppression of endocrine parameters.[4] |
| Phase II | Endometrial Cancer | Halted due to not showing a statistically significant difference compared to the standard of care (megestrol acetate) in response and survival rates, though it showed clinical activity and a good safety profile.[4] |
Future Directions and Next-Generation Inhibitors
The development of more potent and selective STS inhibitors, such as STX213, represents a promising avenue for the treatment of hormone-dependent cancers.[1][5] The preclinical data suggest that these next-generation inhibitors may offer improved efficacy and more convenient dosing schedules compared to this compound. Further clinical investigation of these newer compounds is warranted to determine their full therapeutic potential. Additionally, the exploration of STS inhibitors in combination with other targeted therapies may provide synergistic effects and overcome mechanisms of endocrine resistance.
References
- 1. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home [solarishealth.com]
- 7. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Preclinical comparison of Irosustat and megestrol acetate in endometrial cancer models
For Immediate Release
In the landscape of endometrial cancer therapeutics, hormonal strategies remain a critical avenue of investigation. This guide provides a preclinical comparison of two notable agents, Irosustat (a steroid sulfatase inhibitor) and megestrol acetate (a synthetic progestin), based on available data from in vitro and in vivo endometrial cancer models. This objective overview is intended for researchers, scientists, and drug development professionals to delineate the mechanisms, efficacy, and experimental foundations of these compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and megestrol acetate in endometrial cancer models. It is important to note that these data are collated from separate studies and do not represent a head-to-head comparison within a single experimental design.
Table 1: In Vivo Efficacy of this compound in an Ishikawa Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition |
| Control | ~1200 | - |
| This compound (10 mg/kg/day) | ~400 | ~67% |
Data synthesized from a study on the effect of STX64 (this compound) in ovariectomized nude mice bearing Ishikawa xenografts, where tumor growth was stimulated by estrone sulfate.
Table 2: In Vitro Effects of Megestrol Acetate on Endometrial Cancer Cell Lines
| Cell Line | Treatment | Observation |
| Ishikawa | 10 nM Megestrol Acetate (96h) | Significant reduction in cell growth |
| HHUA | 10 nM Megestrol Acetate (96h) | Significant reduction in cell growth |
| Ishikawa | 10 nM Megestrol Acetate (96h) | Induction of cellular senescence |
| HHUA | 10 nM Megestrol Acetate (96h) | Induction of cellular senescence |
Data from a study investigating the role of megestrol acetate in Ishikawa and HHUA human endometrial cancer cell lines.[1]
Signaling Pathways and Mechanisms of Action
The antitumor effects of this compound and megestrol acetate are mediated through distinct signaling pathways.
This compound: As a steroid sulfatase (STS) inhibitor, this compound blocks the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively. This reduction in active estrogens deprives hormone-receptor-positive endometrial cancer cells of a key proliferative signal.[2]
Megestrol Acetate: Megestrol acetate, a progestin, exerts its effects by binding to the progesterone receptor (PR), primarily the PR-B isoform. This ligand-receptor complex translocates to the nucleus and modulates gene expression. In endometrial cancer cells, this leads to the upregulation of the transcription factor FOXO1.[1][3] FOXO1, in turn, promotes the expression of cell cycle inhibitors like p21 and p16, leading to G1 cell cycle arrest and cellular senescence.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
In Vivo Xenograft Model for this compound Efficacy:
-
Animal Model: Female athymic nude mice, ovariectomized to remove endogenous estrogen sources.
-
Cell Line: Ishikawa human endometrial adenocarcinoma cells, which are estrogen receptor-positive.
-
Tumor Implantation: Ishikawa cells are subcutaneously injected into the flank of the mice.
-
Hormone Stimulation: Tumor growth is stimulated by the administration of estrone sulfate (E1S), the substrate for the STS enzyme.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound (STX64) is administered orally, typically at a dose of 10 mg/kg/day.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment). Plasma can be collected to measure hormone levels.
In Vitro Cell-Based Assays for Megestrol Acetate:
-
Cell Lines: Ishikawa and HHUA human endometrial cancer cell lines.
-
Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.[4]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of megestrol acetate (e.g., 1, 10, 100 nmol/L) or vehicle control (DMSO) for specified durations (e.g., 24, 48, 72, 96 hours).[1]
-
Cell Proliferation Assay: Cell viability and growth are assessed using methods such as the MTT assay or direct cell counting.
-
Senescence Assay: Cellular senescence is detected by staining for senescence-associated β-galactosidase activity. Senescent cells stain blue.[1]
-
Western Blotting: To investigate the mechanism of action, protein lysates are collected from treated cells. Western blotting is performed to detect the expression levels of key proteins in the signaling pathway, such as PR-B, FOXO1, p21, and p16.[1]
Conclusion
Preclinical data indicate that both this compound and megestrol acetate show promise in targeting endometrial cancer through distinct hormonal pathways. This compound effectively inhibits tumor growth in an in vivo model by blocking local estrogen synthesis. Megestrol acetate demonstrates cytostatic effects in vitro by inducing cell cycle arrest and senescence via the PR-B/FOXO1 pathway.[1] While a direct preclinical comparison is lacking, the available evidence underscores the potential of these agents and provides a strong rationale for their clinical evaluation in hormone-driven endometrial cancer. Further preclinical studies employing head-to-head comparisons in multiple endometrial cancer models would be invaluable for a more definitive assessment of their relative efficacy and for identifying patient populations most likely to benefit from each therapy.
References
- 1. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcrj.org.br [bcrj.org.br]
Validating the In Vitro Efficacy of Irosustat: A Comparative Guide Using STS-Overexpressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Irosustat, a potent steroid sulfatase (STS) inhibitor, with other relevant inhibitors. The data presented is supported by detailed experimental protocols for validating inhibitor potency using cell lines that overexpress the steroid sulfatase enzyme, a critical target in hormone-dependent cancers.
Comparative In Vitro Activity of STS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative STS inhibitors. The data is primarily derived from studies utilizing the JEG-3 human choriocarcinoma cell line, which has endogenous STS activity, and MCF-7 cells stably transfected to overexpress STS. Lower IC50 values are indicative of higher potency.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound (STX64) | JEG-3 | 1.5 | [1] |
| KW-2581 | ZR-75-1 | 13 | [2] |
| KW-2581 | Recombinant human STS in CHO cells | 4.0 | [3] |
| COUMATE (4-methylcoumarin-7-O-sulfamate) | Placental Microsomes | 380 | [4] |
| This compound Analog (9-membered ring) | JEG-3 | 0.025 | [1] |
| This compound Analog (10-membered ring) | JEG-3 | 0.015 | [1] |
| This compound Analog (11-membered ring) | JEG-3 | 0.025 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings in your own research.
Protocol 1: Generation of Stable STS-Overexpressing Mammalian Cell Lines
This protocol outlines the steps for creating a mammalian cell line that stably overexpresses the human steroid sulfatase enzyme, a crucial tool for screening and validating STS inhibitors.
1. Vector Construction:
-
Obtain the full-length cDNA sequence for human STS.
-
Clone the STS cDNA into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker (e.g., neomycin or puromycin resistance gene).
2. Transfection:
-
Select a host mammalian cell line with low endogenous STS activity (e.g., HEK293T or specific subclones of MCF-7).
-
Culture the cells to 70-80% confluency.
-
Transfect the cells with the STS expression vector using a suitable transfection reagent (e.g., lipofection or electroporation) following the manufacturer's instructions.
3. Selection of Stable Transfectants:
-
48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418 for neomycin resistance or puromycin) to the culture medium.
-
Maintain the cells under antibiotic selection for 2-3 weeks, replacing the medium every 3-4 days, until discrete antibiotic-resistant colonies are visible.
4. Clonal Isolation and Expansion:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in separate culture vessels under continued antibiotic selection.
5. Validation of STS Overexpression:
-
Western Blot: Lyse the cells from each expanded clone and perform a Western blot analysis using a primary antibody specific for human STS to confirm protein expression. Compare the band intensity to the parental cell line.
-
qRT-PCR: Extract total RNA from each clone and perform quantitative real-time PCR to measure the relative abundance of STS mRNA transcripts compared to the parental cell line.
-
Enzyme Activity Assay: Perform an STS activity assay (as described in Protocol 2) on cell lysates from each clone to confirm functional overexpression of the enzyme. Select the clone with the highest stable STS activity for subsequent inhibitor screening.[5][6]
Protocol 2: In Vitro Steroid Sulfatase (STS) Activity Assay
This protocol details the methodology for measuring the enzymatic activity of STS in intact cells or cell lysates, which is essential for determining the potency of inhibitors like this compound.
1. Cell Culture and Treatment:
-
Seed STS-overexpressing cells (or cells with high endogenous STS activity like JEG-3) in a 24-well plate and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of this compound or other test inhibitors. Include a vehicle-only control (e.g., DMSO).
2. Substrate Addition and Incubation:
-
Prepare a working solution of the radiolabeled substrate, [6,7-³H]estrone-3-sulfate ([³H]E1S), in serum-free culture medium.
-
Remove the inhibitor-containing medium from the cells and add the [³H]E1S-containing medium.
-
Incubate the plate at 37°C for a defined period (e.g., 4 hours). The incubation time should be optimized to ensure linear product formation.
3. Extraction of Steroids:
-
Following incubation, transfer the culture medium to a tube containing a non-radiolabeled carrier steroid (e.g., estrone).
-
Add an organic solvent (e.g., toluene or diethyl ether) to extract the steroids.
-
Vortex vigorously and then centrifuge to separate the organic and aqueous phases. The unconjugated steroid product (estrone) will be in the organic phase, while the sulfated substrate (E1S) will remain in the aqueous phase.
4. Quantification of Radioactivity:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Allow the solvent to evaporate completely.
-
Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the amount of [³H]estrone formed in each well.
-
Determine the percentage of STS activity inhibition for each inhibitor concentration relative to the vehicle-only control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Steroid Sulfatase (STS) Signaling Pathway.
Caption: Experimental Workflow for this compound Validation.
References
- 1. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor this compound (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel steroidal selective steroid sulfatase inhibitor KW-2581 inhibits sulfated-estrogen dependent growth of breast cancer cells in vitro and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Overexpression Stable Cell Line | VectorBuilder [en.vectorbuilder.com]
- 6. Generation of stable mammalian cell lines for the expression of proteins related to COVID-19 through random integration – openlabnotebooks.org [openlabnotebooks.org]
- 7. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Blockade of Estrogen Synthesis: Validating the Synergy of Irosustat and Aromatase Inhibitors In Vivo
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of combining the steroid sulfatase (STS) inhibitor, Irosustat, with aromatase inhibitors (AIs) for the treatment of hormone-receptor-positive breast cancer. This analysis is supported by available clinical and preclinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.
The rationale for combining this compound with aromatase inhibitors stems from the two primary pathways for estrogen synthesis in postmenopausal women. While aromatase inhibitors block the conversion of androgens to estrogens, a significant source of estrogen can still be derived from the conversion of circulating estrone sulfate (E1S) to estrone (E1) by the enzyme steroid sulfatase.[1] By inhibiting both pathways, a more complete blockade of estrogen-dependent tumor growth is hypothesized.
Mechanism of Action: A Two-Pronged Attack on Estrogen Synthesis
This compound is an irreversible, orally active inhibitor of steroid sulfatase (STS).[2] STS is a key enzyme in the sulfatase pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively.[2] These active forms can then be converted into the potent estrogen, estradiol (E2).[1] Aromatase inhibitors, on the other hand, target the final step in the estrogen biosynthesis pathway, preventing the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[3] The dual inhibition of both STS and aromatase is expected to lead to a more profound suppression of estrogen levels, potentially overcoming resistance to aromatase inhibitors alone.[4]
Clinical Validation: The IRIS Trial
The key clinical evidence for the synergistic potential of this compound with aromatase inhibitors comes from the Phase II IRIS trial.[4][5][6] This study evaluated the efficacy and safety of adding this compound to a first-line aromatase inhibitor in postmenopausal women with ER-positive advanced breast cancer who had previously benefited from and then progressed on an aromatase inhibitor.[4][5]
Experimental Protocol: IRIS Trial
-
Study Design: A multicenter, open-label, single-arm Phase II trial.[4][5]
-
Patient Population: Postmenopausal women with estrogen receptor-positive, locally advanced or metastatic breast cancer who had derived clinical benefit from a first-line aromatase inhibitor and subsequently progressed.[4][5]
-
Treatment Regimen: Patients continued their first-line aromatase inhibitor and received this compound at a dose of 40 mg orally once daily.[4][5]
-
Primary Endpoint: Clinical Benefit Rate (CBR), defined as complete response, partial response, or stable disease for ≥ 24 weeks.[6]
-
Secondary Endpoints: Safety, tolerability, and pharmacodynamic endpoints.[4][5]
Clinical Performance Data
The addition of this compound to an aromatase inhibitor demonstrated clinical benefit in a population of patients who had developed resistance to aromatase inhibitor monotherapy.
| Endpoint | Result | 95% Confidence Interval | Citation |
| Clinical Benefit Rate (Intent-to-Treat) | 18.5% | 6.3% - 38.1% | [6] |
| Clinical Benefit Rate (Per-Protocol) | 21.7% | 7.4% - 43.7% | [6] |
| Median Duration of Clinical Benefit | 9.4 months | 7.1 - 16.8 months | [6] |
| Median Progression-Free Survival | 2.7 months | 2.5 - 4.6 months | [5][6] |
The most frequently reported grade 3/4 toxicities included dry skin (28%), nausea (13%), and fatigue (13%).[5][6] Overall, the combination was considered to have an acceptable safety profile.[4][5]
Preclinical Evidence: Insights from Dual Aromatase-Steroid Sulfatase Inhibitors
Experimental Protocol: Preclinical DASI Study
-
Cell Lines: MCF-7 human breast cancer cells stably expressing either aromatase (MCF-7AROM) or steroid sulfatase (MCF-7STS).[7]
-
Animal Model: Ovariectomized female nude mice bearing either MCF-7AROM or MCF-7STS tumors.[7]
-
Treatment Groups:
-
Vehicle control
-
Letrozole (aromatase inhibitor)
-
STX64 (this compound - STS inhibitor)
-
STX681 (dual aromatase-STS inhibitor)[7]
-
-
Administration: Oral administration for 28 days.[7]
-
Endpoints: Tumor growth, plasma estradiol levels, and enzyme activity.[7]
Preclinical Performance Data
The results from this preclinical study highlight the advantage of dual inhibition in targeting different mechanisms of estrogen-driven tumor growth.
| Treatment Group | Effect on MCF-7AROM Tumors (Aromatase-driven) | Effect on MCF-7STS Tumors (Sulfatase-driven) | Citation |
| Letrozole | Inhibited growth | No effect | [7] |
| This compound (STX64) | No effect | Completely blocked growth | [7] |
| STX681 (Dual Inhibitor) | Completely inhibited growth | Completely inhibited growth | [7] |
These findings demonstrate that while a single-pathway inhibitor is effective only against tumors dependent on that specific pathway, a dual inhibitor can effectively block tumor growth regardless of the primary estrogen source. This provides a strong preclinical rationale for the synergistic or additive effects of combining this compound with an aromatase inhibitor.
Conclusion and Future Directions
The available clinical data from the IRIS trial suggests that the addition of this compound to an aromatase inhibitor provides clinical benefit for patients with ER-positive advanced breast cancer who have progressed on aromatase inhibitor monotherapy.[4][5] This is supported by a strong mechanistic rationale and preclinical evidence from dual-pathway inhibitors demonstrating the potential of a more complete estrogen blockade.[7][8]
Further investigation in larger, randomized clinical trials is warranted to definitively establish the synergistic effects and optimal clinical positioning of this combination therapy. Additionally, preclinical in vivo studies directly comparing the combination of this compound and aromatase inhibitors with each agent alone would provide valuable data on the degree of synergy and further elucidate the mechanisms of action. The development of biomarkers to identify patients most likely to benefit from dual STS and aromatase inhibition will also be crucial for the future application of this therapeutic strategy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: Clinical Steroid Sulfatase Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 3. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Dual aromatase-steroid sulfatase inhibitors (DASI's) for the treatment of breast cancer: a structure guided ligand based designing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ki67 Reduction as a Biomarker for Irosustat Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proliferation marker Ki67 with alternative biomarkers for assessing the therapeutic response to Irosustat, a first-in-class steroid sulfatase (STS) inhibitor. The information presented is based on clinical trial data and is intended to inform preclinical and clinical research in hormone-dependent cancers.
This compound and the Rationale for a Proliferation Biomarker
This compound is an orally active, irreversible inhibitor of steroid sulfatase (STS). By blocking STS, this compound prevents the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA). This mechanism effectively reduces the intratumoral production of estrogens and androgens that can fuel the growth of hormone-sensitive cancers like breast and prostate cancer.
Given that the primary effect of this compound is to inhibit the signaling pathways that drive cell proliferation, a biomarker that accurately reflects changes in the rate of cancer cell division is crucial for evaluating its efficacy. Ki67, a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and M), is a well-established immunohistochemical (IHC) marker of cell proliferation.[1][2] A reduction in the percentage of Ki67-positive tumor cells following treatment is indicative of a therapeutic response.
Ki67 Reduction as a Pharmacodynamic Biomarker for this compound
The most direct evidence for the utility of Ki67 as a biomarker for this compound response comes from the perioperative IPET (this compound on FLT-PET) study.[1][3][4] This phase II window-of-opportunity trial enrolled postmenopausal women with untreated, estrogen receptor-positive (ER+) early breast cancer. Patients received this compound (40mg once daily) for at least two weeks prior to surgery.
Quantitative Data from the IPET Study
The study demonstrated a statistically significant reduction in tumor cell proliferation as measured by Ki67 expression after treatment with this compound.
| Biomarker | Pre-treatment (Median %) | Post-treatment (Median %) | Median % Change | p-value |
| Ki67 | 23.0 | 8.0 | -52.3% | 0.028 |
Data summarized from the IPET study.[1][3]
Of the seven patients with paired biopsies, six (85.7%) showed a reduction in Ki67 levels.[1] Three of these patients (43%) met the predefined criteria for response, defined as a ≥30% decrease in Ki67.[1] These findings validate that a reduction in Ki67 is a measurable and significant pharmacodynamic effect of this compound treatment.
Comparison with Alternative Biomarkers
The IPET study also explored other potential biomarkers of this compound response, namely 3'-deoxy-3'-[¹⁸F]fluorothymidine positron emission tomography (FLT-PET) and baseline STS expression.
3'-deoxy-3'-[¹⁸F]fluorothymidine (FLT) PET
FLT-PET is a non-invasive imaging technique that measures cellular proliferation by tracking the uptake of the thymidine analog, [¹⁸F]FLT. The maximum standardized uptake value (SUVmax) is a key parameter derived from FLT-PET scans.
Comparative Performance:
| Biomarker | Response Definition | Number of Responders | Response Rate | p-value |
| Ki67 | ≥30% decrease | 3 out of 7 | 43% | <0.001 |
| FLT-PET (SUVmax) | ≥20% decrease | 1 out of 8 | 12.5% | 0.001 |
Data from the IPET study.[1][4]
While both biomarkers showed a statistically significant response to this compound, a greater proportion of patients were identified as responders based on the change in Ki67 compared to the change in FLT-PET SUVmax. This suggests that Ki67 may be a more sensitive indicator of early therapeutic effect for this compound. However, it is important to note the small sample size of this study.
Baseline Steroid Sulfatase (STS) Expression
The expression level of the drug's target, STS, in the tumor tissue before treatment is another logical candidate for a predictive biomarker. The hypothesis is that tumors with higher levels of STS will be more dependent on the pathway that this compound inhibits and therefore more likely to respond.
Observational Findings from the IPET Study:
The IPET study observed that the single patient who did not show a reduction in Ki67 (in fact, a 19.7% increase was recorded) had low baseline STS expression.[1] Conversely, patients with high baseline STS expression all exhibited notable decreases in STS levels after treatment.[1] This suggests a potential predictive role for baseline STS expression.
Current Limitations:
A direct statistical comparison of the predictive power of baseline STS expression versus the change in Ki67 for this compound response has not yet been published. The IRIS study, a phase II trial of this compound in combination with an aromatase inhibitor, also noted that the low prevalence of moderate to strong STS expression in the study population may have impacted the overall efficacy data, but a formal assessment of STS as a biomarker of response could not be made due to the small numbers.[5] Therefore, while promising, the validation of baseline STS expression as a superior predictive biomarker to Ki67 reduction requires further investigation in larger clinical trials.
Experimental Protocols
Ki67 Immunohistochemistry (as per the IPET Study)
-
Tissue Preparation: 4-μm sections from formalin-fixed, paraffin-embedded (FFPE) tumor biopsies were used.
-
Antigen Retrieval: Heat-mediated antigen retrieval was performed.
-
Primary Antibody: Rabbit monoclonal anti-Ki67 antibody (Clone 30-9, Ventana Medical Systems, Tucson, AZ) was applied.
-
Staining: The staining was performed on an automated staining platform.
-
Scoring:
-
Two independent investigators, blinded to treatment allocation, performed the scoring.
-
A minimum of 500 invasive cancer cells were counted for each sample.
-
Only tumor cells showing strong nuclear positivity were considered positive for Ki67.
-
The Ki67 index was expressed as the percentage of positive tumor cells.
-
Steroid Sulfatase (STS) Immunohistochemistry (as per the IRIS Study)
-
Tissue Preparation: FFPE tissue sections were used.
-
Primary Antibody: Information on the specific STS antibody clone was not detailed in the available publications.
-
Scoring:
-
Proportion Score: The approximate percentage of immunopositive tumor cells was classified into three groups: 0 (no stained cells), 1 (1–50% positive cells), and 2 (≥50% positive cells).
-
Intensity Score: The relative intensity of the immunostaining was classified as: 0 (no immunoreactivity), 1 (weak), 2 (moderate), and 3 (strong).
-
Total Score: The proportion score and the intensity score were added together to generate a total score.
-
Visualizing the Scientific Rationale
This compound's Mechanism of Action and Biomarker Rationale
Caption: this compound inhibits STS, blocking the production of active hormones that drive cell proliferation.
Experimental Workflow for Biomarker Assessment in the IPET Study
Caption: Workflow of the IPET study for evaluating this compound's effect on biomarkers.
Conclusion
The reduction of Ki67 is a validated pharmacodynamic biomarker for this compound, demonstrating a significant decrease in tumor cell proliferation following treatment. In the key IPET study, Ki67 appeared to be a more sensitive indicator of response compared to FLT-PET imaging. While baseline STS expression shows promise as a predictive biomarker, with a plausible biological rationale, its superiority over the change in Ki67 has not been definitively established in a comparative analysis.
For researchers and drug development professionals, the change in Ki67 remains a robust and well-characterized biomarker for assessing the biological activity of this compound in early-phase clinical trials. Future larger-scale studies should aim to directly compare the predictive value of baseline STS expression with the change in Ki67 to refine patient selection strategies for STS inhibitors.
References
- 1. IPET study: an FLT-PET window study to assess the activity of the steroid sulfatase inhibitor this compound in early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Clinical Steroid Sulfatase Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. The effects of the first in class steroid sulfatase inhibitor this compound on FLT uptake and Ki67 in estrogen receptor positive early breast cancer: Results of the perioperative IPET study. - ASCO [asco.org]
- 5. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validating Irosustat's mechanism of action in different preclinical models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Irosustat's performance against other steroid sulfatase inhibitors in various preclinical settings. The data presented herein is supported by detailed experimental methodologies to aid in the critical evaluation and replication of these findings.
This compound (STX64) is a first-in-class, irreversible inhibitor of the enzyme steroid sulfatase (STS). By blocking STS, this compound prevents the conversion of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their hormonally active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively. This mechanism effectively reduces the intratumoral production of estrogens and androgens that drive the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers. This guide cross-validates this mechanism through a review of key preclinical data and compares this compound's efficacy with that of next-generation STS inhibitors and dual-target inhibitors.
In Vitro Efficacy: Potent Inhibition of Steroid Sulfatase
This compound has demonstrated potent inhibition of STS activity across various preclinical cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators in different cancer cell lines.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound (STX64) | STS | Placental Microsomes | 8 | [1] |
| STS | JEG-3 | 0.015 - 0.025 | [1] | |
| STX213 (Second-Gen) | STS | Not Specified | More potent than STX64 | [2][3] |
| DASI Compound 1 | Aromatase | JEG-3 | 2.0 | |
| STS | JEG-3 | 35 | ||
| DASI Compound 2 | Aromatase | JEG-3 | 0.5 | |
| STS | JEG-3 | 5.5 |
In Vivo Performance: Tumor Growth Inhibition in Xenograft Models
The anti-tumor efficacy of this compound has been validated in several in vivo preclinical models, most notably in xenografts of human breast cancer cell lines. These studies have been crucial in demonstrating the translation of its in vitro activity to a physiological setting.
A key study directly compared the in vivo efficacy of this compound (STX64) with a second-generation STS inhibitor, STX213, in a mouse model bearing MCF-7 (wild-type and STS-overexpressing) breast cancer xenografts.[2][3]
| Treatment Group | Tumor Type | Tumor Growth Inhibition | STS Activity Inhibition (Liver & Tumor) | Reference |
| This compound (STX64) | MCF-7 STS | Fully Inhibited | Complete | [2][3] |
| STX213 | MCF-7 WT | 56% reduction | Complete | [2] |
| MCF-7 STS | Fully Inhibited | Complete | [2][3] |
These results indicate that while both this compound and the second-generation inhibitor STX213 effectively inhibit STS activity and tumor growth in STS-overexpressing tumors, STX213 also demonstrates significant efficacy in wild-type MCF-7 tumors, suggesting a broader therapeutic window.[2][3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Steroid Sulfatase (STS) Inhibition Assay (JEG-3 Cells)
This protocol outlines the measurement of STS inhibition in the human choriocarcinoma cell line, JEG-3, which is a standard model for this assay.
-
Cell Culture: JEG-3 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing the test compounds (e.g., this compound, STX213, DASIs) at various concentrations.
-
Substrate Addition: A radiolabeled substrate, [3H]-estrone-3-sulfate, is added to each well.
-
Incubation: The plates are incubated for a specified period (e.g., 4 hours) at 37°C to allow for the enzymatic conversion of the substrate.
-
Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., toluene).
-
Separation and Quantification: The aqueous and organic phases are separated. The amount of liberated [3H]-estrone in the organic phase is quantified using a scintillation counter.
-
Data Analysis: The percentage of STS inhibition is calculated by comparing the amount of liberated [3H]-estrone in treated wells to that in untreated control wells. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
MCF-7 Xenograft Model for Hormone-Dependent Breast Cancer
This protocol describes the establishment and use of an MCF-7 xenograft model in ovariectomized nude mice to evaluate the in vivo efficacy of STS inhibitors.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude) are used to eliminate endogenous estrogen production.
-
Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, mice are supplemented with a continuous release of estradiol, often via a subcutaneously implanted pellet.
-
Tumor Cell Implantation: MCF-7 cells, either wild-type or engineered to overexpress STS, are suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds (e.g., this compound, STX213) are administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the percentage of tumor growth inhibition compared to the vehicle-treated control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., liver) can be harvested to measure STS activity and intratumoral steroid levels to confirm target engagement.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathway affected by this compound and the experimental workflow of the in vivo xenograft model.
Caption: this compound's mechanism of action in blocking steroidogenesis.
Caption: Workflow for in vivo efficacy testing in a xenograft model.
References
- 1. Application of a JEG-3 organoid model to study HLA-G function in the trophoblast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Off-Target Effects: A Comparative Analysis of Irosustat and Other Steroid Sulfatase Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target effects of a drug candidate is as crucial as defining its on-target potency. In the landscape of steroid sulfatase (STS) inhibitors, Irosustat (STX64) has emerged as a leading non-steroidal agent. This guide provides a detailed comparison of the off-target profiles of this compound and other key STS inhibitors, supported by available experimental data and methodologies.
Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones, making it a key target in hormone-dependent cancers. While the inhibition of STS is the primary therapeutic goal, off-target interactions can lead to unforeseen side effects or, in some cases, beneficial pharmacological properties. This comparison focuses on the off-target activities of this compound in relation to other notable STS inhibitors, primarily the steroidal inhibitor Estrone-3-O-sulfamate (EMATE) and the non-steroidal precursor, 4-methylcoumarin-7-O-sulfamate (COUMATE).
Key Off-Target Interactions: A Comparative Overview
The off-target effects of STS inhibitors can be broadly categorized into hormonal and non-hormonal interactions. A significant differentiating factor between this compound and earlier steroidal inhibitors is its lack of estrogenic activity. Furthermore, this compound exhibits a unique and beneficial interaction with carbonic anhydrase II, while recent findings have shed light on a novel, sulfatase-independent off-target effect of the arylsulfamate class of drugs on gut microbiota.
Hormonal Off-Target Effects: The Estrogen Receptor
A primary concern with early steroidal STS inhibitors was their intrinsic estrogenic activity, leading to potential mitogenic effects in hormone-sensitive tissues. This compound, being a non-steroidal compound, was specifically designed to circumvent this issue.
| Inhibitor | Class | Estrogenic Activity | Supporting Evidence |
| This compound (STX64) | Non-steroidal | No | Preclinical studies have shown a lack of uterotrophic effects in rat models. |
| EMATE | Steroidal | Yes | As an estrone analog, it can bind to and activate the estrogen receptor, leading to estrogenic effects. |
| COUMATE | Non-steroidal | No | Similar to this compound, its coumarin-based structure does not confer estrogenic properties. |
Experimental Protocol: Estrogen Receptor Binding Assay
The assessment of estrogenic activity is typically performed using a combination of in vitro and in vivo assays.
-
In Vitro Receptor Binding Assay: This assay quantifies the affinity of a compound for the estrogen receptor (ERα and ERβ). A radiolabeled estrogen, such as [³H]-estradiol, is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the concentration that inhibits 50% of the binding (IC50) is determined.
-
Uterotrophic Assay (In Vivo): This assay assesses the estrogenic effects of a compound in immature or ovariectomized female rodents. The animals are treated with the test compound, and the wet weight of the uterus is measured. An increase in uterine weight is indicative of estrogenic activity.
Non-Hormonal Off-Target Interactions
Carbonic Anhydrase II Binding: A Beneficial Interaction
Experimental Protocol: Carbonic Anhydrase Binding Assay
The interaction between a compound and carbonic anhydrase can be assessed using several methods:
-
Thermal Shift Assay (TSA): This technique measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature indicates a stabilizing interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry, and enthalpy.
Gut Microbiota Lipid Kinase Inhibition: A Novel Finding
A recent study has uncovered an unexpected off-target effect of arylsulfamates, the chemical class to which this compound belongs. These compounds were found to inhibit the growth of certain gut bacteria, such as Bacteroides, through a sulfatase-independent mechanism. The identified off-target is a conserved lipid kinase. This finding highlights a previously unknown interaction that could have implications for the gut microbiome during treatment with arylsulfamate-based drugs. Further research is needed to understand the specific effects of this compound on this off-target and to compare it with other STS inhibitors.
Experimental Protocol: Lipid Kinase Inhibition Assay
Assessing the inhibitory activity of a compound against a lipid kinase typically involves a luminescence-based assay.
-
ADP-Glo™ Kinase Assay: This is a common method that measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity. The assay is performed by incubating the kinase, a lipid substrate, and ATP with the test compound. The reaction is then stopped, and a reagent is added to convert the ADP to ATP, which is then detected by a luciferase-luciferin reaction that produces a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.
Cross-Reactivity with Other Human Sulfatases
The human genome encodes for 17 sulfatases, each with specific substrates. While this compound is a potent inhibitor of steroid sulfatase (also known as arylsulfatase C), its activity against other human sulfatases, such as SULF1 and SULF2, which are involved in cell signaling, has not been extensively reported in publicly available literature. The arylsulfamate pharmacophore is known to be a general inhibitor of sulfatases, suggesting that some level of cross-reactivity may exist. However, the high potency of this compound for STS suggests a degree of selectivity. A comprehensive selectivity profile across the human sulfatase family would be invaluable for a complete understanding of its off-target effects.
Conclusion
This compound represents a significant advancement in the development of STS inhibitors, primarily due to its non-steroidal nature, which eliminates the estrogenic off-target effects associated with earlier steroidal compounds like EMATE. Its unique interaction with carbonic anhydrase II, which enhances its pharmacokinetic profile, is a beneficial off-target effect. However, the recent discovery of an off-target interaction with a lipid kinase in gut microbiota warrants further investigation.
For researchers in drug development, this comparative analysis underscores the importance of a multi-faceted approach to off-target profiling. While comprehensive, direct comparative screening data for this compound and other STS inhibitors against a broad panel of off-targets is not widely available in the public domain, the existing evidence clearly positions this compound as a highly selective compound with a favorable off-target profile compared to its predecessors. Future research should aim to quantify the binding affinity of this compound to carbonic anhydrase II and to explore its selectivity across the entire human sulfatase family to further refine our understanding of its pharmacological profile.
Irosustat: A Novel Approach to Overcoming Endocrine Therapy Resistance in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Endocrine therapies, such as aromatase inhibitors (AIs) and tamoxifen, are mainstays in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. Irosustat (STX64), a first-in-class, orally active, and irreversible steroid sulfatase (STS) inhibitor, presents a promising strategy to overcome this resistance by targeting an alternative pathway of estrogen synthesis. This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting an Alternative Estrogen Source
Steroid sulfatase is a key enzyme in the biosynthesis of estrogens.[1] It catalyzes the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These can then be converted to the potent estrogen, estradiol, which fuels the growth of ER+ breast cancer cells.[1] In postmenopausal women, STS activity in breast tumors can be significantly higher than that of aromatase, the target of AIs.[1] By irreversibly inhibiting STS, this compound blocks this crucial pathway of estrogen production, thereby depriving cancer cells of the hormonal stimulation they need to proliferate.[2]
Preclinical Validation of this compound's Efficacy
Preclinical studies have demonstrated the potent and specific activity of this compound in inhibiting STS and its downstream effects on hormone levels and cancer cell growth.
Table 1: Preclinical Performance of this compound
| Parameter | Cell Lines/Model | Results | Citation |
| STS Inhibition | Breast tumor tissue (in vivo) | Up to 99% inhibition with 5 mg/day for 5 days. | [2] |
| Peripheral blood mononuclear cells | ≥95% inhibition with doses of 5, 20, 40, and 80 mg after 28 days. | [3] | |
| Hormone Level Reduction | Postmenopausal women (in vivo) | Estradiol levels reduced by 28-75% relative to baseline. | [3] |
| Postmenopausal women (in vivo) | Significant decreases in serum estrone, estradiol, DHEA, androstenediol, androstenedione, and testosterone. | [2] | |
| Cell Proliferation | MCF-7 and T47D breast cancer cells | Modest decrease in DNA synthesis (~20%). | [4] |
| Cell Cycle Arrest | MCF-7 and T47D breast cancer cells | Up to 6.5% increase in cells in the G0/G1 phase. | [4] |
Clinical Performance in Endocrine-Resistant Breast Cancer
The phase II IRIS trial evaluated the efficacy of this compound in postmenopausal women with ER+ advanced breast cancer who had progressed on a first-line AI. The study demonstrated that the addition of this compound to ongoing AI therapy provided clinical benefit with an acceptable safety profile.[5]
Table 2: Clinical Efficacy of this compound in the IRIS Trial
| Endpoint | This compound + Aromatase Inhibitor | Citation |
| Clinical Benefit Rate (CBR) | 18.5% (Intent-to-treat) / 21.7% (Per-protocol) | [5] |
| Median Duration of Clinical Benefit | 9.4 months | [5] |
| Median Progression-Free Survival (PFS) | 2.7 months | [5] |
| Common Grade 3/4 Adverse Events | Dry skin (28%), Nausea (13%), Fatigue (13%) | [5] |
Comparison with Other Therapies for Endocrine Resistance
To provide a comprehensive perspective, the following tables summarize the clinical performance of other major drug classes used to treat endocrine-resistant breast cancer: CDK4/6 inhibitors and mTOR inhibitors. It is important to note that these are not head-to-head comparisons with this compound but provide a benchmark for efficacy in similar patient populations.
Table 3: Clinical Performance of CDK4/6 Inhibitors in Combination with Aromatase Inhibitors (First-Line Setting)
| Drug Combination | Trial | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Citation |
| Palbociclib + Letrozole | PALOMA-2 | 24.8 months vs 14.5 months with placebo + letrozole | 53.9 months vs 51.2 months with placebo + letrozole (not statistically significant) | 42% vs 35% with placebo + letrozole | [6][7] |
| Ribociclib + Letrozole | MONALEESA-2 | Not reached vs 16.4 months with placebo + letrozole | 63.9 months vs 51.4 months with placebo + letrozole | 54.5% vs 38.8% with placebo + letrozole (in patients with measurable disease) | [8][9] |
| Abemaciclib + Anastrozole/Letrozole | MONARCH 3 | 28.18 months vs 14.76 months with placebo + AI | 66.8 months vs 53.7 months with placebo + AI (not statistically significant) | 61.0% vs 45.5% with placebo + AI (in patients with measurable disease) | [5][10] |
Table 4: Clinical Performance of mTOR Inhibitor in Combination with Endocrine Therapy (Post-AI Setting)
| Drug Combination | Trial | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| Everolimus + Exemestane | BOLERO-2 | 7.8 months vs 3.2 months with placebo + exemestane | 31.0 months vs 26.6 months with placebo + exemestane (not statistically significant) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the evaluation of this compound.
Steroid Sulfatase (STS) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of STS.
-
Cell Culture and Lysate Preparation:
-
Culture ER+ breast cancer cells (e.g., MCF-7, T47D) in appropriate media.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Harvest cells and prepare cell lysates by sonication or detergent-based lysis in a suitable buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a defined amount of cell lysate to a reaction buffer containing the STS substrate, p-nitrocatechol sulfate.
-
Incubate the plate at 37°C for a specific time to allow the enzymatic conversion of the substrate.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., sodium hydroxide).
-
The product of the reaction, p-nitrocatechol, can be measured colorimetrically at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition by comparing the absorbance of this compound-treated samples to the vehicle-treated controls.
-
Determine the IC50 value of this compound.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of breast cancer cells.
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound or control vehicle.
-
Incubate the cells for a period of 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control-treated cells.
-
Determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Western Blot Analysis for AKT Phosphorylation
This protocol is used to investigate the effect of this compound on the PI3K/AKT signaling pathway, a key mechanism of endocrine resistance.
-
Cell Treatment and Lysis:
-
Culture endocrine-resistant breast cancer cells (e.g., tamoxifen-resistant MCF-7) and treat with this compound or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT activation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in endocrine resistance and the mechanism of action of this compound is essential for a clear understanding.
Caption: Signaling pathways in endocrine therapy action, resistance, and this compound's mechanism.
Caption: Experimental workflow for validating this compound's efficacy.
Conclusion
This compound offers a unique mechanism of action by targeting the steroid sulfatase pathway, a significant source of estrogens in breast tumors, particularly in the context of aromatase inhibitor resistance. Preclinical and clinical data support its potential to overcome endocrine therapy resistance. While direct comparative trials are limited, the data presented in this guide provides a basis for evaluating this compound's performance relative to other established therapies. Further research, particularly focusing on its effects on resistance-driving signaling pathways like PI3K/AKT/mTOR, will be crucial in defining its optimal role in the treatment of endocrine-resistant breast cancer.
References
- 1. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and Strategies to Overcome Aromatase Inhibitor Resistance in Estrogen-Positive Breast Cancer via the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 8. Role of mTOR Inhibition in Preventing Resistance and Restoring Sensitivity to Hormone-Targeted and HER2-Targeted Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Irosustat and Danazol in Steroid Sulfatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Irosustat and Danazol, focusing on their efficacy and mechanisms as inhibitors of steroid sulfatase (STS). The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers.[1] Inhibition of STS is, therefore, a key therapeutic strategy for managing conditions like breast cancer and endometriosis.[2][3] This guide compares two compounds known to inhibit STS: this compound, a purpose-built STS inhibitor, and Danazol, a synthetic steroid with a more complex pharmacological profile.
Mechanism of Action
This compound is a potent, non-steroidal, irreversible inhibitor of steroid sulfatase.[4] Its mechanism of action is highly specific, involving the irreversible modification of the active site formylglycine residue of the STS enzyme.[5] This leads to a complete and sustained inactivation of the enzyme.
Danazol exhibits a more complex and less specific mechanism of action. It is classified as a weak androgen, a weak progestogen, and a weak inhibitor of steroidogenesis.[6] Its effects on the endocrine system are broad, including the suppression of the pituitary-ovarian axis by inhibiting the output of gonadotropins.[6][7] While it has been shown to inhibit STS, this is just one of its multiple pharmacological actions.[8][9]
Steroid Sulfatase Inhibition: A Quantitative Comparison
The inhibitory potency of this compound and Danazol against steroid sulfatase differs significantly. This compound was designed as a high-potency STS inhibitor, while Danazol's STS inhibitory activity is considered more modest.
| Compound | IC50 Value (STS Inhibition) | Ki Value (STS Inhibition) | Notes |
| This compound | 8 nM (placental microsomes)[8] | Not widely reported | Potent, irreversible inhibitor. IC50 can be as low as 0.2 nM in some cell lines (MCF-7). |
| Danazol | Not consistently reported | 2.3–8.2 μM (reported in a secondary source) | Described as a weak or modest inhibitor.[6] However, one study showed strong inhibition at therapeutic concentrations (1-140 µM).[8] |
Comparative Efficacy in Preclinical and Clinical Studies
This compound has undergone extensive evaluation in clinical trials for hormone-dependent cancers. Administration of this compound has demonstrated a profound and consistent inhibition of STS activity in vivo.
| Study Population | This compound Dose | STS Inhibition | Outcome |
| Postmenopausal women with breast cancer | 5 mg/day for 5 days | Up to 99% in breast tumor tissue | Significant decrease in serum levels of estrone, estradiol, DHEA, and androstenediol.[5] |
| Postmenopausal women with breast cancer | 5 mg and 20 mg daily | >95% in peripheral blood lymphocytes | Stable disease observed in patients who had previously progressed on aromatase inhibitors.[2] |
Danazol 's in vivo STS inhibitory effect is less well-characterized and is part of its broader hormonal effects. Studies have shown that Danazol treatment can lead to changes in steroid hormone profiles consistent with STS inhibition, such as an increase in the ratio of DHEAS to DHEA in plasma.[9] However, its clinical efficacy in conditions like endometriosis is attributed to its multiple mechanisms of action, not solely STS inhibition.[7]
Experimental Protocols
This compound: Steroid Sulfatase Inhibition Assay
A common method for determining the in vitro STS inhibitory activity of this compound involves the use of human placental microsomes or intact human choriocarcinoma (JEG-3) cells.
-
Enzyme Source: Homogenates of human placental microsomes or cultured JEG-3 cells, which have high endogenous STS activity.
-
Substrate: Radiolabeled [3H]estrone-3-sulfate is typically used as the substrate.
-
Assay Principle: The assay measures the rate of conversion of the radiolabeled substrate to estrone.
-
Procedure:
-
The enzyme source is pre-incubated with varying concentrations of this compound.
-
The radiolabeled substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated for a defined period at 37°C.
-
The reaction is terminated, and the product (estrone) is separated from the substrate (estrone sulfate) using an appropriate method, such as solvent extraction.
-
The amount of radiolabeled product is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the STS activity (IC50) is calculated from the dose-response curve.
Danazol: Steroid Sulfatase Inhibition Assay
An early study evaluating Danazol's effect on STS activity utilized human liver cells and breast tumor preparations.[8]
-
Enzyme Source: Human liver cells in culture or homogenates of human breast tumor tissue.
-
Substrates: Dehydroepiandrosterone sulfate (DHAS) or estrone sulfate (E1S).
-
Assay Principle: Measurement of the hydrolysis of the steroid sulfate substrates.
-
Procedure:
-
The cell cultures or tissue homogenates are incubated in the presence or absence of Danazol at various concentrations (e.g., 10⁻⁶ to 1.4 x 10⁻⁴ M).
-
The substrates (DHAS or E1S) are added to the incubation medium.
-
Following incubation, the medium is analyzed for the respective unconjugated steroids (DHEA or estrone) and, in the case of E1S, the further conversion to estradiol.
-
Steroid levels are quantified using methods such as radioimmunoassay.
-
-
Data Analysis: The percentage of inhibition of substrate hydrolysis is determined by comparing the results from incubations with and without Danazol.
Signaling Pathways and Experimental Workflows
The inhibition of steroid sulfatase by this compound and Danazol impacts downstream signaling pathways by reducing the pool of active steroid hormones.
Caption: Steroid Sulfatase (STS) Inhibition Pathway.
The diagram above illustrates how this compound and Danazol inhibit STS, thereby blocking the conversion of inactive steroid sulfates (DHEAS and E1S) to active steroids (DHEA and E1). This reduction in active androgens and estrogens leads to decreased hormone receptor activation and subsequently reduced cell proliferation in hormone-dependent tissues. This compound is a potent and specific inhibitor, whereas Danazol's inhibitory effect on STS is weaker and part of a broader pharmacological profile.
Caption: General Experimental Workflow for STS Inhibitor Evaluation.
This workflow outlines the typical experimental steps for evaluating STS inhibitors both in vitro and in vivo. The in vitro assays are crucial for determining the potency (e.g., IC50), while in vivo or clinical studies assess the drug's efficacy in a biological system, including its ability to inhibit STS and alter hormone levels.
Conclusion
This compound and Danazol both demonstrate inhibitory activity against steroid sulfatase, but they represent two distinct classes of inhibitors.
-
This compound is a highly potent, specific, and irreversible inhibitor of STS. Its targeted mechanism of action makes it a valuable tool for research into the role of the sulfatase pathway and a promising therapeutic agent for hormone-dependent cancers.
-
Danazol is a synthetic steroid with multiple hormonal activities, of which STS inhibition is a comparatively weaker component. Its clinical effects are the result of a combination of mechanisms, including gonadotropin suppression and weak androgenic/progestogenic actions.
For researchers focused specifically on the potent and selective inhibition of steroid sulfatase, this compound is the superior compound. Danazol's utility lies in its broader hormonal effects, and its STS inhibitory action should be considered in the context of its multifaceted pharmacological profile. This comparative guide provides a foundation for informed decisions in the design of future studies and the development of novel therapeutics targeting the steroid sulfatase pathway.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Inhibition of steroid sulfatase activity by danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor this compound (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
Assessing the Clinical Translatability of Preclinical Findings with Irosustat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of Irosustat, a first-in-class steroid sulfatase (STS) inhibitor, with alternative endocrine therapies for hormone-dependent cancers. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate an objective assessment of this compound's clinical translatability.
Mechanism of Action and Signaling Pathway
This compound is an irreversible, non-steroidal inhibitor of steroid sulfatase (STS).[1][2] STS is a key enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates circulating in the bloodstream.[1][2][3] By blocking STS, this compound prevents the conversion of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] This, in turn, reduces the intratumoral production of hormonally active steroids like estradiol and androstenediol that can fuel the growth of hormone-dependent cancers.[1][2]
The following diagram illustrates the steroidogenesis pathway and highlights the points of intervention for this compound and aromatase inhibitors.
Caption: Steroidogenesis pathway and points of inhibition.
Preclinical Performance: A Comparative Analysis
The following tables summarize the in vitro and in vivo preclinical data for this compound and its key comparators.
In Vitro STS Inhibitory Activity
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| This compound (STX64) | JEG-3 | 0.015 - 0.025 | [4] |
| Placental Microsomes | 8 | ||
| STX213 (Second Gen.) | Placental Microsomes | 1 |
In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Notes | Reference(s) |
| Letrozole | MCF-7aro | 50 - 100 | Hormone-stimulated proliferation | |
| Anastrozole | MCF-7aro | >500 | Hormone-stimulated proliferation | |
| Fulvestrant | MCF-7 | Not specified | Inhibited cell growth |
Note: Direct head-to-head comparative studies of the anti-proliferative effects of this compound and these agents under identical conditions are limited in the publicly available literature. The data presented here is from separate studies and should be interpreted with caution.
In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Animal Model | Treatment | Tumor Growth Inhibition | Reference(s) |
| This compound (STX64) | Ovariectomized nude mice with MCF-7 xenografts | 10 mg/kg/day, oral | Significant inhibition of tumor growth | |
| STX213 (Second Gen.) | Ovariectomized nude mice with MCF-7 xenografts | 10 mg/kg/day, oral | Greater tumor growth inhibition than this compound | |
| Letrozole | Ovariectomized nude mice with MCF-7aro xenografts | 10 µ g/day , subcutaneous | Significant tumor regression | |
| Fulvestrant | Nude mice with MCF-7 xenografts | 5 mg/mouse/week, subcutaneous | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-study comparisons.
Steroid Sulfatase (STS) Inhibition Assay (Intact Cell-Based)
This protocol is adapted from studies evaluating STS inhibitors in whole-cell systems.
1. Cell Culture:
-
Human choriocarcinoma JEG-3 cells or breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 24-well plates and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing varying concentrations of the test compound (e.g., this compound).
-
[3H]-estrone sulfate (E1S) is added as a substrate to each well.
-
The plates are incubated for a defined period (e.g., 4-24 hours) at 37°C.
-
The reaction is stopped, and the medium is collected.
3. Product Extraction and Measurement:
-
The radiolabeled product, [3H]-estrone (E1), is separated from the unreacted [3H]-E1S by liquid-liquid extraction (e.g., with toluene).
-
The radioactivity in the organic phase (containing E1) is quantified using a scintillation counter.
4. Data Analysis:
-
The percentage of STS inhibition is calculated by comparing the amount of [3H]-E1 formed in the presence of the inhibitor to that in the vehicle-treated control.
-
The IC50 value (the concentration of inhibitor required to reduce STS activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a cell-based STS inhibition assay.
In Vivo Xenograft Studies in Nude Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of endocrine therapies in a hormone-dependent breast cancer model.
1. Cell Line and Animal Model:
-
Estrogen-dependent human breast cancer cells (e.g., MCF-7) are used.
-
Ovariectomized female immunodeficient mice (e.g., BALB/c nude mice) are used to eliminate endogenous estrogen production.
2. Tumor Implantation:
-
MCF-7 cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.[5]
-
The cell suspension is subcutaneously injected into the flank of each mouse.[5]
-
To support tumor growth, mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously.[5]
3. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule.
-
The control group receives a vehicle solution.
4. Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
5. Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
The percentage of tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
Caption: General workflow for an in vivo xenograft study.
Clinical Translatability Assessment
Preclinical studies have demonstrated that this compound is a potent inhibitor of STS, effectively blocking the conversion of inactive steroid sulfates to their active forms. In vivo, this translates to the inhibition of hormone-dependent tumor growth.
When compared to aromatase inhibitors, this compound targets a different and complementary pathway in estrogen synthesis. While aromatase inhibitors block the final step of estrogen production from androgens, this compound acts upstream by limiting the availability of precursors for both estrogen and androgen synthesis.[1][2] This dual mechanism of action could potentially offer an advantage, particularly in tumors that have developed resistance to aromatase inhibitors.
Clinical trials have shown that this compound can significantly inhibit STS activity in breast tumor tissue and reduce serum levels of several key steroids.[2] While it has shown clinical activity, in some studies, it did not demonstrate a statistically significant improvement in response and survival rates when compared to the standard of care.[2] The addition of this compound to aromatase inhibitor therapy has shown clinical benefit in patients who had progressed on a first-line aromatase inhibitor.[6][7]
The preclinical data for second-generation STS inhibitors, such as STX213, suggest improved potency and duration of action compared to this compound. This highlights the potential for further development of this class of drugs.
References
- 1. This compound: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor this compound (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II study to assess the safety and efficacy of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER positive locally advanced or metastatic breast cancer patients (IRIS) – Trial Results. - ASCO [asco.org]
Validating STS Expression as a Predictive Biomarker for Irosustat Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Irosustat, an irreversible inhibitor of steroid sulfatase (STS), has shown promise in the treatment of hormone-sensitive cancers. By blocking the STS enzyme, this compound prevents the conversion of inactive steroid sulfates into potent estrogens and androgens, thereby inhibiting hormone-driven cancer growth.[1][2] This guide provides a comparative analysis of key clinical studies investigating the role of STS expression as a predictive biomarker for this compound's efficacy, supported by experimental data and detailed methodologies.
The Steroid Sulfatase Pathway and this compound's Mechanism of Action
The STS enzyme plays a crucial role in the biosynthesis of active steroid hormones.[3] It hydrolyzes inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2] These can then be further converted to potent androgens and estrogens that fuel the growth of hormone-dependent cancers. This compound irreversibly inhibits STS, thereby blocking this critical pathway.[1]
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. IRIS study: a phase II study of the steroid sulfatase inhibitor this compound when added to an aromatase inhibitor in ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Irosustat with dual aromatase-sulfatase inhibitors in vitro
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the steroid sulfatase (STS) inhibitor Irosustat with various dual aromatase-sulfatase inhibitors (DASIs). The information is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications in hormone-dependent cancers.
This compound (STX64) is a potent, irreversible, non-steroidal inhibitor of steroid sulfatase, an enzyme crucial for the conversion of inactive steroid sulfates to their active forms, which can fuel the growth of hormone-dependent cancers.[1][2] In the quest for more comprehensive endocrine therapies, dual aromatase-sulfatase inhibitors have been developed to simultaneously block two key enzymes in the estrogen biosynthesis pathway: steroid sulfatase and aromatase. This guide presents a head-to-head comparison of the in vitro efficacy of this compound with several prominent DASIs.
Quantitative Comparison of In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of this compound and a selection of dual aromatase-sulfatase inhibitors against their respective target enzymes. The data has been compiled from various studies, and it is important to note that direct comparisons are most accurate when assays are performed under identical conditions. The majority of the data presented here was generated using the human choriocarcinoma cell line, JEG-3, which endogenously expresses both aromatase and steroid sulfatase.[3][4][5][6]
| Compound | Target(s) | Cell Line / Preparation | IC50 (STS) | IC50 (Aromatase) | Reference(s) |
| This compound (STX64) | STS | JEG-3 cells | 0.015 - 0.025 nM * | - | [6] |
| Placental microsomes | 8 nM | - | |||
| MCF-7 cells | 0.2 nM | - | |||
| DASI 1 (YM511 derivative) | STS & Aromatase | JEG-3 cells | 39 nM | 0.82 nM | [4][5] |
| DASI 2 (YM511 derivative) | STS & Aromatase | JEG-3 cells | 590 nM | 0.77 nM | [4][5] |
| DASI 3 (Letrozole derivative) | STS & Aromatase | JEG-3 cells | 280 nM | 0.52 nM | [3] |
| DASI 4 (Letrozole derivative) | STS & Aromatase | JEG-3 cells | 593 nM | 0.87 nM | [3] |
| DASI 5 (Anastrozole derivative) | STS & Aromatase | JEG-3 cells | >1000 nM | 3.5 nM | |
| DASI 6 (Biphenyl derivative) | STS & Aromatase | JEG-3 cells | 35 nM | 2.0 nM | |
| DASI 7 (Chlorinated biphenyl derivative) | STS & Aromatase | JEG-3 cells | 5.5 nM | 0.5 nM | |
| DASI 8 (Hybrid DASI) | STS & Aromatase | JEG-3 cells | 130 pM | 18 pM | |
| DASI 9 (Hybrid DASI) | STS & Aromatase | JEG-3 cells | 830 pM | 15 pM |
Note: The IC50 range for this compound in JEG-3 cells reflects the most potent analogues from structure-activity relationship studies.
Experimental Protocols
In Vitro Aromatase and Sulfatase Inhibition Assay in JEG-3 Cells
This protocol is based on methodologies described by Woo et al. and Jackson et al.[3][4][5]
1. Cell Culture:
-
Human choriocarcinoma JEG-3 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
For the assay, cells are seeded in 24-well plates and grown to confluence.
2. Aromatase Activity Assay:
-
Confluent JEG-3 cell monolayers are washed with serum-free medium.
-
Cells are pre-incubated with various concentrations of the test compounds for 1 hour at 37°C.
-
The aromatase reaction is initiated by adding [1β-³H]-androst-4-ene-3,17-dione (a radiolabeled substrate) to a final concentration of 100 nM.
-
The incubation is carried out for 3 hours at 37°C.
-
The reaction is terminated by transferring the medium to tubes containing chloroform.
-
The amount of ³H₂O released, which is proportional to aromatase activity, is determined by liquid scintillation counting of the aqueous phase after separation from the organic phase.
3. Steroid Sulfatase (STS) Activity Assay:
-
Confluent JEG-3 cell monolayers are washed with serum-free medium.
-
Cells are pre-incubated with various concentrations of the test compounds for 1 hour at 37°C.
-
The STS reaction is initiated by adding [6,7-³H]-estrone-3-sulfate (a radiolabeled substrate) to a final concentration of 20 nM.
-
The incubation is carried out for 2 hours at 37°C.
-
The reaction is terminated by transferring the medium to tubes containing toluene.
-
The liberated [³H]-estrone is extracted into the toluene phase, and the radioactivity is measured by liquid scintillation counting to determine STS activity.
4. Data Analysis:
-
The inhibitory concentration (IC50) values are calculated by non-linear regression analysis of the concentration-response curves.
In Vitro Sulfatase Inhibition Assay using Placental Microsomes
This protocol is a general representation of methods used for assessing STS activity in a subcellular fraction.
1. Preparation of Placental Microsomes:
-
Human placental tissue is homogenized in a buffered solution (e.g., Tris-HCl with sucrose).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in STS enzyme.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. STS Activity Assay:
-
The reaction mixture contains the placental microsome preparation, a buffered solution, and various concentrations of the inhibitor.
-
The reaction is initiated by the addition of a radiolabeled substrate, such as [³H]-estrone sulfate.
-
The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).
-
The reaction is stopped, and the product (e.g., [³H]-estrone) is separated from the substrate by solvent extraction.
-
The radioactivity of the product is measured by liquid scintillation counting to determine the rate of the enzymatic reaction.
3. Data Analysis:
-
IC50 values are determined from the dose-response curves.
Visualizing the Mechanism of Action
To better understand the pathways targeted by these inhibitors, the following diagrams illustrate the steroid biosynthesis pathway and the points of inhibition for this compound and dual aromatase-sulfatase inhibitors.
Caption: Steroid biosynthesis pathway showing inhibition points.
The following diagram illustrates a typical experimental workflow for evaluating these inhibitors in vitro.
Caption: In vitro enzyme inhibition assay workflow.
References
- 1. First dual aromatase-steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual aromatase-steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor this compound (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Irosustat
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Irosustat (also known as STX64), a potent steroid sulfatase inhibitor. Adherence to these procedures is critical to mitigate environmental and health risks.
This compound Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Due to its hazardous nature, this compound and its containers must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, personal protective equipment (PPE), and cleaning materials, must be segregated as hazardous waste.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).
-
-
Handling Precautions During Disposal:
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound waste.
-
Avoid generating dust or aerosols.
-
In case of a spill, collect the spillage and place it in the designated hazardous waste container.[1]
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Final Disposal:
-
The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
